molecular formula C15H16N4O5 B1678502 PK 130 CAS No. 140448-29-9

PK 130

Cat. No.: B1678502
CAS No.: 140448-29-9
M. Wt: 332.31 g/mol
InChI Key: VQNUUFHSMPUSHU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

CAS No.

140448-29-9

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

methyl (2S)-2-[[2-(2-nitroimidazol-1-yl)acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C15H16N4O5/c1-24-14(21)12(9-11-5-3-2-4-6-11)17-13(20)10-18-8-7-16-15(18)19(22)23/h2-8,12H,9-10H2,1H3,(H,17,20)/t12-/m0/s1

InChI Key

VQNUUFHSMPUSHU-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN2C=CN=C2[N+](=O)[O-]

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CN2C=CN=C2[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PK 130;  PK-130;  PK130; 

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Mechanism of Action of PK11195: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK11195, a prototypical isoquinoline carboxamide ligand, has been a cornerstone in the study of the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2][3] Located on the outer mitochondrial membrane, TSPO is implicated in a variety of cellular processes, and its ligands, including PK11195, have been investigated for their therapeutic potential in oncology, neuroinflammation, and neurodegenerative diseases.[4][5][6] This technical guide provides an in-depth exploration of the mechanism of action of PK11195, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways and experimental workflows. While the primary interaction of PK11195 is with TSPO, a growing body of evidence suggests that its biological effects can be both TSPO-dependent and -independent, adding layers of complexity to its pharmacological profile.[2][4][7]

Primary Molecular Target: The Translocator Protein (TSPO)

PK11195 binds with high affinity and selectivity to the 18 kDa Translocator Protein (TSPO).[1][8] TSPO is a five-transmembrane helix protein located on the outer mitochondrial membrane, where it is associated with other proteins such as the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT) to form a complex.[4][8] This complex is a key regulator of mitochondrial function, including cholesterol transport, steroidogenesis, and apoptosis.[8][9] The binding of PK11195 to TSPO is thought to modulate these functions, leading to its diverse pharmacological effects. The three-dimensional structure of mammalian TSPO in complex with PK11195 has been determined, revealing a hydrophobic binding pocket.[1]

Quantitative Data: Binding Affinities and Effective Concentrations

The interaction of PK11195 with TSPO and its effects on cellular processes have been quantified in numerous studies. The following tables summarize key quantitative data.

Parameter Species/Cell Line Value Reference
Ki (Equilibrium Dissociation Constant)Rat3.60 ± 0.41 nM[8]
Kd (Dissociation Constant)Human Osteoblast-like cells9.24 nM[10]
Bmax (Maximum Binding Capacity)Human Osteoblast-like cells7682 fmol/mg protein[10]
Cellular Process Cell Line/Model PK11195 Concentration Observed Effect Reference
Inhibition of ProliferationNeuroblastoma cell lines0-160 µM (dose-dependent)Inhibition of cell growth[4][11]
Induction of ApoptosisNeuroblastoma cell lines100 µMSignificant increase in cleaved caspase-3[4]
G1/S Cell Cycle ArrestNeuroblastoma cell lines60 µMArrest of cell cycle progression[4]
Inhibition of CoCl2-induced Cell Viability ReductionH1299 (lung cancer)25 µMProtective effect[12]
Inhibition of CoCl2-induced Cardiolipin PeroxidationH1299 (lung cancer)25 µMPotent inhibitory effect[12]
Inhibition of CoCl2-induced Mitochondrial Membrane DepolarizationH1299 (lung cancer)25 µMComplete inhibition[12]
Inhibition of ROS ProductionBV-2 (microglia)0.5 µMSignificant inhibition of LPS-stimulated ROS[13]
Reduction of Arthritis SeverityMRL-lpr mouse model1 mg/kg/day (preventative)Inhibition of disease onset[14]
Reduction of Arthritis SeverityMRL-lpr mouse model3 mg/kg/day (therapeutic)Inhibition of established disease progression[14]

Signaling Pathways and Mechanisms of Action

The binding of PK11195 to TSPO initiates a cascade of events that influence multiple cellular signaling pathways. The primary mechanisms include the induction of apoptosis, modulation of neuroinflammation, and effects on cellular metabolism.

Induction of Apoptosis

PK11195 is a potent inducer of apoptosis in various cancer cell lines.[2][4] This pro-apoptotic effect is primarily mediated through its interaction with the mitochondrial permeability transition pore (mPTP) complex.

apoptosis_pathway PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds to mPTP Mitochondrial Permeability Transition Pore (mPTP) TSPO->mPTP Modulates MMP_Collapse Loss of Mitochondrial Membrane Potential (ΔΨm) mPTP->MMP_Collapse Opening leads to CytoC Cytochrome c Release MMP_Collapse->CytoC Caspases Caspase Activation (e.g., Caspase-3) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of PK11195-induced apoptosis.

Modulation of Neuroinflammation

In the central nervous system, TSPO is upregulated in activated microglia and astrocytes, making it a biomarker for neuroinflammation.[5][15] PK11195 has been shown to modulate inflammatory responses in these cells.

neuroinflammation_pathway cluster_microglia Activated Microglia/Astrocyte PK11195 PK11195 TSPO Upregulated TSPO PK11195->TSPO Binds to ROS Reactive Oxygen Species (ROS) TSPO->ROS Reduces NLRP3 NLRP3 Inflammasome TSPO->NLRP3 Inhibits Activation ROS->NLRP3 Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->Cytokines Reduces Release Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: PK11195 modulation of neuroinflammatory pathways.

TSPO-Independent Mechanisms

Interestingly, some effects of PK11195 appear to be independent of its binding to TSPO.[2][7] One notable example is its ability to inhibit ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which are often involved in multidrug resistance in cancer.[7]

tspo_independent_pathway PK11195 PK11195 ABC_Transporter ABC Transporters (e.g., P-glycoprotein) PK11195->ABC_Transporter Directly Inhibits Drug_Efflux Drug Efflux ABC_Transporter->Drug_Efflux Mediates Chemosensitization Chemosensitization Drug_Efflux->Chemosensitization Inhibition leads to

Caption: TSPO-independent chemosensitization by PK11195.

Key Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to elucidate the mechanism of action of PK11195.

Radioligand Binding Assay for TSPO

This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of PK11195 for TSPO.

  • Cell/Tissue Preparation: Membranes from cells or tissues expressing TSPO are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of radiolabeled PK11195 (e.g., [3H]PK11195) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled PK11195 (for competition binding) or with varying concentrations of the radioligand (for saturation binding).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax values.[10]

Apoptosis and Cell Cycle Analysis

Flow cytometry and western blotting are common techniques to assess PK11195-induced apoptosis and cell cycle arrest.

  • Cell Treatment: Cells are treated with various concentrations of PK11195 or a vehicle control for a specified period.[4]

  • Apoptosis Detection (Flow Cytometry): Cells are stained with Annexin V (to detect early apoptosis) and propidium iodide (PI) (to detect late apoptosis/necrosis) and analyzed by flow cytometry.

  • Apoptosis Detection (Western Blot): Cell lysates are subjected to SDS-PAGE and western blotting to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[4]

  • Cell Cycle Analysis (Flow Cytometry): Cells are fixed, stained with a DNA-binding dye like PI, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]

Positron Emission Tomography (PET) Imaging of Neuroinflammation

Radiolabeled PK11195, particularly (R)-[11C]PK11195, is used as a PET tracer to visualize and quantify TSPO expression in the brain, which serves as a marker for neuroinflammation.[5][16][17]

pet_workflow Patient Patient/Animal Subject Radiotracer Injection of (R)-[11C]PK11195 Patient->Radiotracer PET_Scan PET Scan Acquisition Radiotracer->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Data_Analysis Kinetic Modeling and Quantification (BPND) Image_Reconstruction->Data_Analysis Result Visualization of TSPO Upregulation Data_Analysis->Result

Caption: Workflow for PET imaging with (R)-[11C]PK11195.

  • Radiotracer Synthesis: (R)-[11C]PK11195 is synthesized with a short-lived positron-emitting isotope, Carbon-11.

  • Subject Preparation and Injection: The subject is positioned in the PET scanner, and the radiotracer is injected intravenously.[18]

  • PET Data Acquisition: Dynamic PET scans are acquired over a specific duration (e.g., 60 minutes) to measure the distribution and kinetics of the radiotracer in the brain.[18][19]

  • Image Analysis: The PET images are reconstructed and analyzed. Kinetic modeling is often applied to calculate the binding potential (BPND), a quantitative measure of TSPO density.[16][18]

Conclusion

PK11195 remains a critical pharmacological tool for probing the function of TSPO and understanding its role in health and disease. Its mechanism of action is complex, involving both TSPO-dependent and -independent pathways that converge to influence fundamental cellular processes such as apoptosis, inflammation, and multidrug resistance. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting TSPO and to design novel ligands with improved pharmacological profiles. Future research will likely focus on dissecting the nuances of TSPO-dependent versus -independent effects to develop more targeted and effective therapies.

References

The Genesis of a Molecular Probe: An In-depth Technical Guide to the Discovery and Historical Context of PK11195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PK11195, a high-affinity antagonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), has served as a pivotal tool in biomedical research for decades. Its discovery in the early 1980s marked a significant milestone in understanding the function of this enigmatic protein and has since fueled extensive investigation into its role in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery of PK11195, the historical scientific landscape that shaped its development, detailed experimental protocols for its characterization, and a summary of its key quantitative data. Furthermore, this document elucidates the intricate signaling pathways modulated by PK11195 through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Historical Context

The story of PK11195 is intrinsically linked to the exploration of benzodiazepine binding sites. In the late 1970s and early 1980s, the scientific community was intensely focused on the central benzodiazepine receptor, the primary target of drugs like diazepam. However, researchers also identified distinct binding sites for benzodiazepines in peripheral tissues, which exhibited a different pharmacological profile. These were termed "peripheral-type" benzodiazepine binding sites (PBRs).

In 1983, a team of scientists led by G. Le Fur at Pharmuka Laboratoires in France, published a series of seminal papers that introduced a novel isoquinoline carboxamide derivative, PK11195.[1][2] Their in vitro studies demonstrated that PK11195 could displace [3H]RO5-4864, a standard PBR ligand, from binding sites in various rat tissues, including the heart, brain, and kidneys.[1] A key finding from their thermodynamic studies was that the binding of [3H]PK11195 was entropy-driven, whereas the binding of [3H]RO5-4864 was enthalpy-driven, leading the researchers to propose that PK11195 acts as an antagonist at these sites.[2]

Subsequent autoradiographic studies by Benavides et al. in the same year provided visual evidence of [3H]PK11195 binding in the rat brain, further solidifying its utility as a specific marker for PBRs. The discovery of PK11195 was a significant step forward, providing researchers with a highly selective tool to probe the function of PBRs, which were later identified as the 18 kDa Translocator Protein (TSPO). The development of this ligand opened the door to investigating the role of TSPO in a wide range of biological processes, from steroidogenesis to neuroinflammation.

Quantitative Data Summary

The following table summarizes the binding affinity of PK11195 for TSPO from various studies. The Ki and IC50 values represent the inhibition constant and the half-maximal inhibitory concentration, respectively, and are key indicators of the ligand's potency.

ParameterValue (nM)SpeciesTissue/Cell LineReference
Ki~1-10RatBrain[3]
IC500.01 µM (for suppression of TNF activity)MouseMacrophages[4]
IC50Micromolar range (for inhibition of [3H]PK11195 binding by etifoxine)Not SpecifiedNot Specified[5]

Experimental Protocols

Radioligand Binding Assay for TSPO

This protocol outlines the general steps for a competitive binding assay to determine the affinity of a test compound for TSPO using [3H]PK11195.

Materials:

  • Tissue homogenates or cell membranes expressing TSPO

  • [3H]PK11195 (radioligand)

  • Unlabeled PK11195 (for determining non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare tissue homogenates or cell membranes and determine the protein concentration.

  • In a series of tubes, add a fixed concentration of [3H]PK11195.

  • To separate tubes, add increasing concentrations of the unlabeled test compound.

  • For determining non-specific binding, add a high concentration of unlabeled PK11195 to a set of tubes.

  • For determining total binding, add only the assay buffer.

  • Add the tissue homogenate or cell membrane preparation to all tubes to initiate the binding reaction.

  • Incubate the mixture at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using a suitable software to determine the IC50 value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Synthesis of [11C]PK11195 for Positron Emission Tomography (PET)

This protocol provides a general overview of the radiosynthesis of (R)-[11C]PK11195, a widely used PET tracer for imaging TSPO in vivo.

Precursor: (R)-N-desmethyl-PK11195

Radiolabeling Agent: [11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)

General Procedure:

  • Produce [11C]carbon dioxide ([11C]CO2) via a cyclotron.

  • Convert [11C]CO2 to [11C]CH3I or [11C]CH3OTf using a synthesis module.

  • Dissolve the precursor, (R)-N-desmethyl-PK11195, in a suitable solvent (e.g., DMSO or acetone) in a reaction vessel.

  • Introduce the [11C]methylating agent into the reaction vessel.

  • Heat the reaction mixture for a specific time and at a specific temperature to facilitate the N-methylation reaction.

  • Purify the resulting [11C]PK11195 from the reaction mixture using high-performance liquid chromatography (HPLC).

  • Formulate the purified [11C]PK11195 in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Perform quality control tests to ensure radiochemical purity, specific activity, and sterility before administration for PET imaging.

Signaling Pathways and Experimental Workflows

PK11195-Modulated Apoptosis Signaling Pathway

PK11195 has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[6][7] This process is often mediated through its interaction with the mitochondrial permeability transition pore (mPTP), a complex that includes TSPO.

PK11195_Apoptosis_Pathway PK11195 PK11195 TSPO TSPO (in OMM) PK11195->TSPO Binds Bcl2 Bcl-2 PK11195->Bcl2 Inhibits (indirectly) mPTP mPTP Complex (VDAC, ANT) TSPO->mPTP Modulates Mito_Pot ΔΨm Collapse mPTP->Mito_Pot Bcl2->mPTP Inhibits CytC Cytochrome c Release Mito_Pot->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PK11195 induces apoptosis by modulating the mPTP complex.

PK11195-Mediated Inhibition of Autophagy

Recent studies have indicated that PK11195 can also modulate autophagy, a cellular process of self-degradation. In some contexts, PK11195 has been shown to inhibit autophagy, which can contribute to its therapeutic effects.[8][9]

PK11195_Autophagy_Pathway PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds Autophagy_Initiation Autophagy Initiation PK11195->Autophagy_Initiation Inhibits Microglia_Activation Microglia Activation TSPO->Microglia_Activation Modulates Microglia_Activation->Autophagy_Initiation ATG_Proteins ATG Proteins (ATG5, ATG7, LC3B) Autophagy_Initiation->ATG_Proteins Activates Autophagosome Autophagosome Formation ATG_Proteins->Autophagosome Cellular_Stress Cellular Stress (e.g., LPS) Cellular_Stress->Microglia_Activation

Caption: PK11195 can inhibit autophagy, particularly in activated microglia.

Experimental Workflow for [11C]PK11195 PET Imaging

The following diagram illustrates a typical workflow for a preclinical or clinical PET imaging study using [11C]PK11195.

PK11195_PET_Workflow cluster_synthesis Radiosynthesis cluster_imaging PET Imaging Cyclotron Cyclotron ([11C]CO2) Synthesis_Module Synthesis Module ([11C]CH3I) Cyclotron->Synthesis_Module HPLC HPLC Purification Synthesis_Module->HPLC QC Quality Control HPLC->QC Injection IV Injection of [11C]PK11195 QC->Injection PET_Scan PET Scan Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Data_Analysis Data Analysis (e.g., SUVR) Image_Recon->Data_Analysis

Caption: A typical workflow for a [11C]PK11195 PET imaging study.

Conclusion

The discovery of PK11195 was a seminal moment in the study of the Translocator Protein. This in-depth technical guide has provided a historical and scientific context for its development, offering valuable quantitative data and detailed experimental protocols for its use. The visualization of its effects on key cellular signaling pathways, such as apoptosis and autophagy, further underscores its importance as a research tool. For scientists and professionals in drug development, a thorough understanding of the origins and properties of such a foundational molecular probe is essential for leveraging its full potential in future research and therapeutic applications. The legacy of PK11195 continues to influence the design and development of new TSPO ligands with improved properties for both diagnostic and therapeutic purposes.

References

An In-Depth Technical Guide to the Target and Receptor Binding Properties of PK11195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

PK11195 is a high-affinity, selective antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane.[1] Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and the regulation of apoptosis and inflammation.[1] While TSPO is the primary target of PK11195, some of its biological effects, particularly at higher concentrations, may be mediated through TSPO-independent mechanisms.

Quantitative Binding Affinity of PK11195

The binding affinity of PK11195 for TSPO has been characterized by various quantitative parameters, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values can vary depending on the tissue, cell line, and experimental conditions.

ParameterValueSpecies/Tissue/Cell LineRadioligand/MethodReference
Kd 1.4 nMRat Brain[3H]PK11195[2]
Kd 4.3 - 6.6 nMHuman Brain Tissue[3H]PK11195[2]
Kd 29.25 nMHuman Brain Tissue[3H]PK11195[3]
IC50 80-120 µMNeuroblastoma cell linesProliferation Assay[4]

Experimental Protocols

Radioligand Binding Assay for PK11195

This protocol outlines a standard method for determining the binding affinity of PK11195 to TSPO in a given tissue or cell preparation using a radiolabeled ligand, such as [3H]PK11195.

1. Membrane Preparation:

  • Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), the radioligand ([3H]PK11195) at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled PK11195 (for competition assays) or buffer.

  • To determine non-specific binding, include a set of wells with a high concentration of unlabeled PK11195 (e.g., 10 µM).

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with the bound radioligand on the filter.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For competition assays, plot the specific binding as a function of the logarithm of the unlabeled ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • For saturation binding assays, plot specific binding against the concentration of the radioligand. Fit the data to a saturation binding curve to determine the Bmax (maximum number of binding sites) and Kd.

Scatchard Analysis

Scatchard analysis is a graphical method used to determine the affinity (Kd) and the total number of binding sites (Bmax) from saturation binding data.

1. Data Transformation:

  • From the saturation binding experiment, for each concentration of radioligand, calculate the ratio of bound/free radioligand and the amount of bound radioligand.

2. Graphical Representation:

  • Plot the bound/free radioligand ratio on the y-axis against the amount of bound radioligand on the x-axis.

3. Interpretation:

  • For a single class of non-interacting binding sites, the plot should be a straight line.

  • The slope of the line is equal to -1/Kd.

  • The x-intercept is equal to Bmax.

Signaling Pathways and Cellular Effects

Apoptosis Signaling Pathway

PK11195 can induce apoptosis, particularly in cancer cells, through the intrinsic mitochondrial pathway. This process involves the regulation of the mitochondrial permeability transition pore (mPTP).

apoptosis_pathway PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds to mPTP mPTP Opening TSPO->mPTP Modulates Mito_Pot Loss of Mitochondrial Membrane Potential mPTP->Mito_Pot CytC Cytochrome c Release Mito_Pot->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 Family (e.g., Bax, Bak) Bcl2->mPTP Regulates

Caption: PK11195-induced apoptosis pathway via TSPO and mPTP.

Neuroinflammation Signaling Pathway

PK11195 has demonstrated anti-inflammatory effects in the central nervous system, primarily by modulating microglial activation. This involves the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of inflammatory cytokines.

neuroinflammation_pathway cluster_microglia Activated Microglia PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds to NFkB NF-κB Pathway TSPO->NFkB Inhibits MAPK MAPK Pathway TSPO->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Cytokines Reduces Production MAPK->Cytokines Reduces Production Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: PK11195's anti-neuroinflammatory signaling cascade.

Experimental Workflow for Competition Binding Assay

The following diagram illustrates the key steps involved in a typical competition binding assay to determine the binding affinity of a test compound against a radiolabeled ligand for a specific receptor.

competition_binding_workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation (Membranes, Radioligand, Unlabeled Compound) Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a competition radioligand binding assay.

TSPO-Independent Effects

It is crucial to note that while many of the effects of PK11195 are attributed to its interaction with TSPO, some studies suggest that at higher, micromolar concentrations, PK11195 can exert effects that are independent of TSPO.[5] These may include direct interactions with other mitochondrial proteins or effects on cellular processes such as the inhibition of ABC transporters like P-glycoprotein, which can contribute to its chemosensitizing properties in cancer cells.[4] Therefore, when interpreting experimental results, particularly those involving high concentrations of PK11195, the possibility of off-target effects should be considered.

References

The Multifaceted Role of PK11195: A Technical Guide to its Biological Functions and Physiological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK11195, a prototypical high-affinity ligand for the translocator protein (TSPO), has been a subject of extensive research for decades. Initially identified as a peripheral benzodiazepine receptor antagonist, its role has expanded to encompass a wide array of biological functions and physiological processes. This technical guide provides an in-depth exploration of the core biological functions and physiological roles of PK11195, with a focus on its molecular interactions, cellular effects, and potential therapeutic applications. Summarized quantitative data, detailed experimental protocols, and visualized signaling pathways are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

PK11195, chemically known as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is a selective and high-affinity ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is a transmembrane protein primarily located on the outer mitochondrial membrane and is ubiquitously expressed in various tissues, with particularly high levels in steroid-producing tissues and activated glial cells in the central nervous system (CNS).[1][2] The interaction of PK11195 with TSPO modulates a variety of cellular processes, making it a valuable tool for studying TSPO function and a potential therapeutic agent for a range of pathologies.

Core Biological Functions of PK11195

The biological activities of PK11195 are predominantly mediated through its interaction with TSPO, which is a key component of a multi-protein complex in the outer mitochondrial membrane.[3] This interaction influences several critical cellular functions as detailed below.

Modulation of Apoptosis

PK11195 is a potent modulator of apoptosis, or programmed cell death. Its pro-apoptotic effects are primarily linked to its ability to interact with TSPO at the mitochondrial permeability transition pore (mPTP).[1] By binding to TSPO, PK11195 is thought to influence the conformation and function of the mPTP complex, which includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT).[2] This can lead to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[4] In various cancer cell lines, including neuroblastoma and chronic lymphocytic leukemia, PK11195 has been shown to induce apoptosis and sensitize cells to chemotherapeutic agents.[5][6]

Cell Cycle Arrest

In addition to inducing apoptosis, PK11195 can also cause cell cycle arrest, particularly at the G1/S phase transition.[5] This effect has been observed in neuroblastoma cell lines, where treatment with PK11195 leads to an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.[3] The precise mechanism underlying this cell cycle arrest is still under investigation but is likely linked to the broader cellular stress responses initiated by mitochondrial dysfunction.

Anti-Neuroinflammatory Effects

TSPO expression is significantly upregulated in activated microglia and astrocytes, which are key cellular players in neuroinflammation.[7] PK11195, by binding to TSPO on these cells, exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in models of neuroinflammation.[7] For instance, in lipopolysaccharide (LPS)-induced neuroinflammation models, PK11195 treatment has been demonstrated to attenuate the inflammatory response and protect against neuronal damage.[8] This has significant implications for its potential use in neurodegenerative diseases characterized by a chronic inflammatory component, such as Alzheimer's disease and Parkinson's disease.[1][8]

Role in Cancer

The overexpression of TSPO in various types of cancer has made it an attractive target for cancer therapy. PK11195 has demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[3] Furthermore, it can sensitize cancer cells to conventional chemotherapy by inhibiting drug efflux pumps, such as P-glycoprotein.[9] While high micromolar concentrations are often required to observe these anti-cancer effects in vitro, the potential for combination therapies makes PK11195 an interesting lead compound in oncology research.[3]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of PK11195.

Table 1: Binding Affinity of PK11195 for TSPO

ParameterValueSpecies/SystemReference
Ki3.60 ± 0.41 nMMouse Brain[3]
Kd29.25 nMHuman Brain ([3H]PK11195)[10]

Table 2: In Vitro Efficacy of PK11195 in Neuroblastoma Cell Lines

Cell LineIC50Exposure TimeReference
SMS-KAN80 - 120 µM48 h[3]
SMS-KANR80 - 120 µM48 h[3]
SMS-KCN80 - 120 µM48 h[3]
SMS-KCNR80 - 120 µM48 h[3]

Table 3: Human Pharmacokinetic Parameters of PK11195 (Single Oral Dose)

DoseCmaxTmaxElimination Half-lifeReference
400 mg~1 µM (300 ng/mL)Not Specified> 24 h[3]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to study the biological functions of PK11195.

Radioligand Binding Assay for TSPO

Objective: To determine the binding affinity (Ki or Kd) of PK11195 for TSPO.

Materials:

  • [3H]PK11195 (radioligand)

  • Unlabeled PK11195 (competitor)

  • Tissue homogenates or cell membranes expressing TSPO

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare tissue homogenates or cell membranes and determine protein concentration.

  • In a series of tubes, add a fixed concentration of [3H]PK11195.

  • Add increasing concentrations of unlabeled PK11195 to competitively displace the radioligand.

  • For total binding, add only the radioligand. For non-specific binding, add a high concentration of an unlabeled TSPO ligand (e.g., 10 µM unlabeled PK11195).

  • Add the membrane preparation to each tube and incubate at a specified temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Ki or Kd value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Objective: To quantify the induction of apoptosis by PK11195 in cultured cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Cultured cells (e.g., neuroblastoma cells)

  • PK11195

  • Flow cytometer

Protocol:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of PK11195 or vehicle control for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of PK11195 on cell cycle distribution.

Materials:

  • Cultured cells

  • PK11195

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with PK11195 as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

LPS-Induced Neuroinflammation Model in Mice

Objective: To evaluate the anti-neuroinflammatory effects of PK11195 in vivo.

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS) from E. coli

  • PK11195

  • Vehicle solution

  • Sterile saline

  • Equipment for intraperitoneal (i.p.) injections

  • Tissue processing reagents for immunohistochemistry or ELISA

Protocol:

  • Acclimatize mice to the housing conditions.

  • Administer PK11195 (e.g., 3 mg/kg, i.p.) or vehicle to the respective groups of mice.

  • After a specified pretreatment time (e.g., 30 minutes or 1 hour), administer LPS (e.g., 0.5 mg/kg, i.p.) to induce neuroinflammation. Control animals receive saline.

  • At a defined time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue.

  • Process the brain tissue for analysis. This may include:

    • Fixation and sectioning for immunohistochemical staining of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Homogenization for ELISA-based quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

  • Quantify the markers of neuroinflammation and compare the results between the different treatment groups.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving PK11195.

TSPO_Apoptosis_Pathway cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane cluster_Cyto Cytosol PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds VDAC VDAC TSPO->VDAC Modulates ANT ANT VDAC->ANT Interacts CytoC_in Cytochrome c ANT->CytoC_in mPTP Opening CytoC_out Cytochrome c CytoC_in->CytoC_out Release Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC_out->Apaf1 Activates

Caption: PK11195-mediated apoptosis signaling pathway via TSPO.

PET_Imaging_Workflow cluster_Preparation Preparation cluster_Imaging Imaging Procedure cluster_Analysis Data Analysis Radiosynthesis Radiosynthesis of [11C]PK11195 Injection Intravenous Injection of [11C]PK11195 Radiosynthesis->Injection PatientPrep Patient Preparation PatientPrep->Injection PETScan PET Scan Acquisition Injection->PETScan Reconstruction Image Reconstruction PETScan->Reconstruction Quantification Quantification of TSPO Binding Reconstruction->Quantification Interpretation Clinical Interpretation Quantification->Interpretation

Caption: Experimental workflow for PET imaging with [11C]PK11195.

Conclusion

PK11195 remains a cornerstone tool for investigating the multifaceted roles of the translocator protein in health and disease. Its ability to modulate fundamental cellular processes such as apoptosis, cell cycle, and neuroinflammation underscores its potential as a therapeutic agent. This technical guide has provided a comprehensive overview of the biological functions and physiological significance of PK11195, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. It is anticipated that this resource will be valuable for researchers and drug development professionals seeking to further unravel the complexities of TSPO signaling and harness its therapeutic potential. Further research is warranted to translate the promising preclinical findings of PK11195 and its analogs into clinical applications.

References

A Comprehensive Technical Review of PK11195 Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PK11195, an isoquinoline carboxamide, is a selective and high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is predominantly located on the outer mitochondrial membrane and is a key sensor of cellular stress and injury.[2] While initially recognized for its utility in imaging neuroinflammation, the functional consequences of PK11195 binding have revealed a complex pharmacology with therapeutic potential across various disciplines, including oncology, cardiology, and neurology. This technical guide provides an in-depth review of the research on PK11195, summarizing its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and clinical applications.

Core Mechanisms of Action

The biological effects of PK11195 are multifaceted, stemming from its interaction with TSPO and other cellular components. Research has elucidated several distinct, and sometimes independent, mechanisms of action.

Modulation of Mitochondrial Function via TSPO Binding

As a primary ligand for TSPO, PK11195 directly influences mitochondrial activities. TSPO is a component of the mitochondrial permeability transition pore (mPTP) complex, which regulates apoptosis.

  • Pro-apoptotic Effects: In cancer cells, particularly neuroblastoma, high micromolar concentrations of PK11195 have been shown to induce apoptosis and cause G1/S cell cycle arrest.[3] This is associated with increased levels of cleaved caspase-3, a key executioner of apoptosis.[3]

  • Cardioprotection and Metabolism: In the context of ischemia-reperfusion (I/R) injury, PK11195 exhibits protective effects. When administered at the onset of reperfusion, it limits the generation of reactive oxygen species (ROS) and subsequent cell death.[4] This protective mechanism involves a metabolic shift, preventing a significant increase in succinate utilization and promoting glutamate utilization, thereby reducing ROS production.[4]

  • Neuroinflammation and Microglial Activation: In the central nervous system (CNS), TSPO is upregulated in activated microglia and astrocytes following injury or inflammation.[1][5] PK11195 binding to TSPO on these cells is the basis for its use as an imaging biomarker. Functionally, PK11195 can suppress microglial activation and neuroinflammation.[6]

Inhibition of ATP-Binding Cassette (ABC) Transporters

A significant finding in oncology research is the ability of PK11195 to act as a chemosensitizer by inhibiting drug efflux pumps. This action can be independent of its binding to TSPO.

  • Broad-Spectrum Inhibition: PK11195 has been shown to broadly inhibit several ABC transporters, including P-glycoprotein (Pgp/MDR1/ABCB1), Multidrug Resistance Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP).[3][7]

  • Direct Transporter Interaction: The mechanism involves direct interaction with the transporters. For instance, PK11195 binds to plasma membrane sites on Pgp-expressing cells, stimulates Pgp-associated ATPase activity, and induces conformational changes in the transporter, thereby blocking drug efflux.[7] This chemosensitizes cancer cells to standard therapeutic agents like daunorubicin and cytarabine.[8]

  • Non-Competitive Binding: Studies have shown that PK11195 and the Pgp modulator cyclosporine A bind non-competitively, indicating distinct interaction sites on the Pgp transporter.[7]

Anti-Inflammatory Effects via Inflammasome Inhibition

Recent studies have highlighted a role for PK11195 in modulating the innate immune response.

  • NLRP3 Inflammasome Inhibition: In microglial cell lines, PK11195 has been demonstrated to reduce the activation of the NLRP3 inflammasome.[6] This was shown by inhibiting the secretion of pro-inflammatory cytokines IL-1β and IL-18 in response to inflammatory stimuli like LPS and ATP.[6] This effect is dependent on TSPO, as TSPO knockdown abrogates the inhibitory action.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical research on PK11195.

Table 1: In Vitro Efficacy and Experimental Concentrations

ParameterCell Line / ModelEffectConcentration / ValueReference
Affinity (Ki)TSPOHigh-affinity bindingLow nanomolar range[3]
Proliferation InhibitionNeuroblastoma Cell LinesDose-dependent inhibitionMicromolar concentrations (up to 160 µM)[3]
Apoptosis InductionKCNR Neuroblastoma CellsIncreased cleaved caspase-3100 µM[3]
ROS Generation (I/R)CardiomyocytesIncreased ROS during I/R50 µM[4]
NLRP3 InhibitionBV-2 Microglial CellsPretreatment to inhibit IL-1β/IL-180.5 µM[6]
Protective EffectBV-2 Microglial CellsProtection against CoCl₂-induced death25 µM[9]

Table 2: Preclinical and Clinical Dosages and Imaging Data

ApplicationModel / Patient PopulationDosage / ParameterValueReference
Cognitive Dysfunction ModelRatsIntraperitoneal injection3 mg/kg[10]
Neuroinflammation PETRats (Cortical Spreading Depression)Injected radiotracer~100 MBq[5]
Neuroinflammation PETRats (Cortical Spreading Depression)Binding Potential (BP) in core ROI0.45 ± 0.10 (at 3 days)[5]
Neuropathic Pain PETRats (Spinal Cord Injury)Injected radiotracer18.5 MBq[11]
Mitochondrial Disease PETHuman PatientsInjected radiotracer activityMedian 397 MBq[2]
Mitochondrial Disease PETHuman PatientsInjected massMedian 3.8 µg[2]

Key Experimental Protocols

PET Imaging of Neuroinflammation with (R)-[¹¹C]PK11195

This protocol is widely used to visualize microglial activation in the CNS of both animal models and human patients.[1][5]

  • Radioligand Synthesis: (R)-[¹¹C]PK11195 is synthesized from its desmethyl precursor, (R)-N-desmethyl-PK11195, using [¹¹C]methyl iodide. Radiochemical purity is confirmed to be >99%.[11]

  • Subject Preparation and Injection: The subject (animal or human) is positioned in a PET scanner. The radioligand is administered as an intravenous bolus injection. For a rat model, an activity of ~18.5-100 MBq is used[5][11]; for humans, the median injected activity is around 397 MBq.[2]

  • PET Data Acquisition: A dynamic emission scan is performed for 60-75 minutes immediately following injection.[2][5] Data are acquired in list mode and subsequently sorted into dynamic sinograms.

  • Data Analysis: Time-activity curves are generated for various regions of interest (ROIs). To quantify binding, noninvasive graphical analysis methods (e.g., Logan plot) are often used to estimate the binding potential (BP) or standardized uptake value ratio (SUVR), which reflects the density of TSPO sites.[5][11]

In Vitro ROS Measurement in Ischemia/Reperfusion (I/R) Model

This protocol assesses the impact of PK11195 on ROS production in a cellular model of cardiac injury.[4]

  • Cell Culture and I/R Simulation: Cardiomyocytes are cultured and subjected to simulated ischemia (e.g., glucose-free, hypoxic medium) for a set period (e.g., 20 minutes), followed by a reperfusion phase (reintroduction of normal medium).

  • PK11195 Treatment: PK11195 (e.g., 50 µM) is applied to the cells at the onset of the reperfusion phase.[4]

  • ROS Detection: The fluorescent dye MitoSox Red, which is specific for mitochondrial superoxide, is used to measure ROS levels. Cells are incubated with the dye.

  • Quantification: Fluorescence intensity is measured using a fluorescence microscope or plate reader. An increase in red fluorescence indicates higher levels of mitochondrial ROS. The fluorescence levels in PK11195-treated cells are compared to untreated controls.[4]

Chemosensitization and ABC Transporter Inhibition Assay

This protocol evaluates the ability of PK11195 to reverse multidrug resistance in cancer cells.[3][7]

  • Cell Culture: A cancer cell line known to express ABC transporters (e.g., leukemia or neuroblastoma cell lines) is cultured.[3][7]

  • Treatment: Cells are treated with a cytotoxic chemotherapy agent (e.g., carboplatin, etoposide) alone, PK11195 alone (micromolar concentrations), or a combination of both.[3]

  • Viability Assessment: After a set incubation period (e.g., 24-72 hours), cell viability is assessed using a method like the XTT assay. A greater reduction in viability in the combination group compared to single agents indicates chemosensitization.

  • Mechanism Confirmation (Optional): To confirm the mechanism, expression levels of ABC transporter mRNA (via qRT-PCR) and protein (via Western blot) can be measured after PK11195 treatment.[3]

Visualizations: Pathways and Workflows

PK11195_Mitochondrial_Effects cluster_Mito Mitochondrion TSPO TSPO mPTP mPTP TSPO->mPTP Modulates Apoptosis Apoptosis (Cancer) mPTP->Apoptosis ETC Electron Transport Chain ROS ROS Production ETC->ROS Succinate Succinate Succinate->ETC Substrate Succinate->ROS Drives ROS in I/R Glutamate Glutamate Glutamate->ETC Substrate CellProtection Cardioprotection Glutamate->CellProtection PK11195 PK11195 PK11195->TSPO Binds PK11195->Succinate Inhibits Utilization PK11195->Glutamate Promotes Utilization CellDeath Cell Death (I/R) ROS->CellDeath

Caption: PK11195 interaction with mitochondrial TSPO and its metabolic effects.

PK11195_Chemosensitization cluster_Cell Cancer Cell Pgp P-glycoprotein (Pgp) (ABC Transporter) Efflux Drug Efflux Pgp->Efflux Causes Apoptosis Increased Apoptosis Resistance Drug Resistance PK11195 PK11195 PK11195->Pgp Inhibits (Directly) Chemo Chemotherapy Drug Chemo->Pgp Substrate for Chemo->Apoptosis Induces Efflux->Resistance

Caption: PK11195 mechanism for overcoming drug resistance in cancer cells.

PET_Workflow A Synthesis of (R)-[¹¹C]PK11195 B IV Bolus Injection into Subject A->B C Dynamic PET/MRI Scan (60-75 min) B->C D Data Acquisition (List Mode) C->D E Image Reconstruction & ROI Definition D->E F Generation of Time-Activity Curves E->F G Kinetic Modeling (e.g., Logan Plot) F->G H Quantification of Binding (BP or SUVR) G->H

Caption: Experimental workflow for a typical (R)-[¹¹C]PK11195 PET imaging study.

Review of Clinical Applications and Future Directions

The primary clinical application of PK11195 is as the radiolabeled tracer (R)-[¹¹C]PK11195 for PET imaging. For over three decades, it has been the prototypical tool for visualizing neuroinflammation in vivo.[12][13]

  • Imaging Neuroinflammation: Increased (R)-[¹¹C]PK11195 binding has been successfully demonstrated in patients with a wide range of neurological conditions, including stroke, traumatic brain injury, Huntington's disease, Parkinson's disease, and multiple sclerosis.[1] It has also been used to identify mitochondrial pathology in patients with genetically confirmed mitochondrial diseases, where binding patterns can correlate with clinical presentation even before structural changes are visible on MRI.[2][14]

  • Limitations and "Challengers": Despite its widespread use, (R)-[¹¹C]PK11195 has limitations, including a low signal-to-noise ratio.[11] This has spurred the development of second-generation TSPO radiotracers (e.g., [¹¹C]PBR28, [¹⁸F]FEPPA) designed to offer improved imaging characteristics.[12][13] A scoping review of 288 publications found that while these "challengers" confirm the initial findings of (R)-[¹¹C]PK11195, many are hindered by binding sensitivity to a common TSPO genetic polymorphism (Ala147Thr), complicating their clinical implementation.[12][13]

  • Therapeutic Potential: The preclinical findings demonstrating PK11195's ability to induce apoptosis in cancer cells, chemosensitize them to other drugs, and provide neuroprotective and cardioprotective effects suggest significant therapeutic potential.[3][7][8] The concentrations effective in these in vitro assays are reported to be safely achievable in patients.[7] However, translating these findings into clinical therapies remains an active area of research.

PK11195 is a pivotal research tool that has profoundly advanced our understanding of the role of TSPO in health and disease. Its primary clinical impact has been in the field of neuroimaging, providing a window into the dynamics of microglial activation. Concurrently, extensive preclinical research has uncovered its potential as a multi-modal therapeutic agent, capable of modulating mitochondrial function, overcoming multidrug resistance in cancer, and suppressing inflammation. Future research will likely focus on refining TSPO-targeted therapeutics and developing next-generation imaging agents that overcome the limitations of (R)-[¹¹C]PK11195, further solidifying the importance of this pharmacological class in both diagnostics and treatment.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PK11195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK11195, a high-affinity ligand for the 18 kDa translocator protein (TSPO), has been extensively studied for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of PK11195, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology, neuroinflammation, and mitochondrial biology. This document summarizes key findings on its absorption, distribution, metabolism, and excretion, alongside its cellular effects, including apoptosis induction, cell cycle arrest, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key biological processes are provided to facilitate a deeper understanding of PK11195's mechanism of action and its potential therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of PK11195 has been characterized primarily in preclinical models, with radiolabeled variants used in human imaging studies.

Absorption and Distribution

Following intravenous administration in rats, PK11195 exhibits a large volume of distribution, suggesting extensive tissue uptake.[1] It demonstrates significant binding to plasma proteins, with alpha1-acid glycoprotein (AGP) identified as the major binding partner in human plasma.[2][3] This interaction is crucial as AGP is an acute phase protein, and its levels can fluctuate in inflammatory conditions, potentially altering the free fraction and disposition of PK11195.[2][3]

Metabolism and Excretion

In humans, [¹¹C]-PK11195 is metabolized, and by 40 minutes post-injection, approximately 62.7% of the radioactivity in plasma corresponds to the unmetabolized parent compound.[4] Elimination of [¹¹C]-PK11195 and its metabolites occurs through both renal and hepatobiliary routes.[4]

Table 1: Pharmacokinetic Parameters of PK11195 in Rats (Intravenous Administration) [1]

ParameterValueConditions
Distribution Half-life (t½α) ~0.14 hoursDose-independent
Elimination Half-life (t½β) ~5.4 hoursDose-independent
Volume of Distribution (Vd) 9 - 24 L/kgDose-dependent
Total Plasma Clearance (CL) 23 - 42 mL/min/kgDose-dependent
Brain/Plasma Ratio ~3Dose-independent

Pharmacodynamics

PK11195 exerts a range of pharmacodynamic effects, primarily linked to its interaction with mitochondrial functions.

Anti-proliferative and Pro-apoptotic Activity

PK11195 has demonstrated dose-dependent inhibition of cell proliferation in various cancer cell lines, particularly in neuroblastoma.[1][5] This anti-proliferative effect is coupled with the induction of apoptosis.[5][6]

Table 2: In Vitro Anti-proliferative Activity of PK11195 in Neuroblastoma Cell Lines [5]

Cell LineIC50 Value (µM)
SMS-KAN80 - 120
SMS-KANR80 - 120
SMS-KCN80 - 120
SMS-KCNR80 - 120

The pro-apoptotic mechanism of PK11195 involves the mitochondrial permeability transition pore (mPTP).[7] By inducing the opening of the mPTP, PK11195 can lead to the dissipation of the mitochondrial membrane potential and the release of cytochrome c, key events in the intrinsic apoptotic cascade.[7]

Cell Cycle Arrest

PK11195 has been shown to induce cell cycle arrest at the G1/S phase transition in neuroblastoma cell lines.[5]

Table 3: Effect of PK11195 on Cell Cycle Distribution in Neuroblastoma Cells [5]

TreatmentCell Line% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2 Phase
Control (DMSO) SMS-KAN63.1%32.5%4.5%
PK11195 (60 µM, 18h) SMS-KAN81.4%16.7%1.9%
Anti-inflammatory Effects

PK11195 exhibits anti-inflammatory properties by inhibiting the expression of key inflammatory mediators. In human microglia, it has been shown to significantly reduce the lipopolysaccharide (LPS)-induced upregulation of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[2]

Table 4: Anti-inflammatory Effects of PK11195 in Human Microglia [2]

Inflammatory MediatorPK11195 ConcentrationEffect
COX-2 Expression 50 µMSignificant inhibition
TNF-α Expression 2 µMReduced expression
TNF-α Expression 50 µMSignificant inhibition
LPS-induced Ca²⁺ influx Not specifiedReduced by 54%

Furthermore, PK11195 has been implicated in the modulation of the NLRP3 inflammasome signaling pathway. It can inhibit the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines IL-1β and IL-18 in microglial cells.[8][9]

Signaling Pathways and Mechanisms of Action

The biological effects of PK11195 are mediated through complex signaling pathways, primarily centered on mitochondrial function.

Mitochondrial Permeability Transition Pore (mPTP) Dependent Apoptosis

PK11195 is proposed to induce apoptosis by directly or indirectly causing the opening of the mitochondrial permeability transition pore. This leads to a cascade of events including the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspases.

PK11195 PK11195 TSPO TSPO (Translocator Protein) PK11195->TSPO Binds to mPTP Mitochondrial Permeability Transition Pore (mPTP) TSPO->mPTP Modulates MMP Loss of Mitochondrial Membrane Potential mPTP->MMP Opening leads to CytC Cytochrome c Release MMP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

PK11195-induced mitochondrial apoptosis pathway.
Inhibition of NLRP3 Inflammasome Activation

PK11195 can suppress neuroinflammation by inhibiting the activation of the NLRP3 inflammasome. This pathway is a key component of the innate immune response.

cluster_priming Priming Signal cluster_activation Activation Signal LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1B IL1B Mature IL-1β & IL-18 Pro_IL1B->IL1B ATP ATP P2X7 P2X7 Receptor ATP->P2X7 ROS Mitochondrial ROS P2X7->ROS NLRP3 NLRP3 Inflammasome Assembly ROS->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Caspase1->IL1B Cleavage Inflammation Inflammation IL1B->Inflammation PK11195 PK11195 PK11195->ROS Inhibits PK11195->NLRP3 Inhibits

Inhibition of the NLRP3 inflammasome by PK11195.

Experimental Protocols

In Vitro Apoptosis and Cell Cycle Analysis

This protocol outlines the general steps for assessing the effects of PK11195 on apoptosis and the cell cycle in a cancer cell line, such as neuroblastoma.

cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis Start Start: Seed Neuroblastoma Cells Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with PK11195 (e.g., 0-160 µM) or Vehicle (DMSO) Incubate1->Treat Incubate2 Incubate for desired time (e.g., 18h for cell cycle, 24-48h for apoptosis) Treat->Incubate2 Harvest_A Harvest Cells & Lyse Incubate2->Harvest_A Harvest_C Harvest & Fix Cells Incubate2->Harvest_C Luminex Measure Cleaved Caspase-3 & PARP (Luminex Assay) Harvest_A->Luminex Analyze_A Analyze Data Luminex->Analyze_A End End Analyze_A->End Stain Stain with Propidium Iodide Harvest_C->Stain Flow Analyze by Flow Cytometry Stain->Flow Analyze_C Determine Cell Cycle Phases (G1, S, G2/M) Flow->Analyze_C Analyze_C->End

Workflow for in vitro analysis of PK11195 effects.

Detailed Methodology for Apoptosis Assay (Luminex): [5]

  • Cell Plating: Plate cells in a six-well plate until they reach confluence.

  • Treatment: Treat the cells with the desired concentrations of PK11195 (e.g., 0-100 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the treated cells for 24 or 48 hours.

  • Cell Lysis: Harvest the cells using m-Per protein lysis buffer.

  • Luminex Assay: Measure the fluorescence levels of cleaved caspase-3 and PARP in the cell lysates using a Luminex microbead assay according to the manufacturer's protocol.

Detailed Methodology for Cell Cycle Analysis: [5]

  • Cell Treatment: Treat cells with PK11195 (e.g., 60 µM) for 18 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them.

  • Staining: Stain the fixed cells with propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2 phases of the cell cycle.

In Vivo [¹¹C]-(R)-PK11195 PET Imaging in Humans

This section describes a typical workflow for a human positron emission tomography (PET) study using [¹¹C]-(R)-PK11195 to assess neuroinflammation.

Start Start: Subject Preparation Tracer Synthesize [11C]-(R)-PK11195 (Radiochemical Purity >95%) Start->Tracer Injection Intravenous Bolus Injection (e.g., ~350 MBq) Tracer->Injection PET_Scan Dynamic PET Scan Acquisition (e.g., 60 minutes) Injection->PET_Scan Arterial_Sampling Arterial Blood Sampling (for metabolite analysis and input function) Injection->Arterial_Sampling Image_Reconstruction Image Reconstruction & Processing PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., using a 2-tissue compartment model) Arterial_Sampling->Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling BP_Calculation Calculate Binding Potential (BP) Maps Kinetic_Modeling->BP_Calculation Analysis Regional Analysis of BP (co-registered with MRI) BP_Calculation->Analysis End End: Interpretation of Neuroinflammation Analysis->End

Workflow for a human [11C]-(R)-PK11195 PET study.

Detailed Methodology for [¹¹C]-(R)-PK11195 PET Imaging: [10][11]

  • Radiotracer Synthesis: Synthesize [¹¹C]-(R)-PK11195 with a high radiochemical purity (>95%).

  • Subject Preparation: Position the subject in the PET scanner.

  • Tracer Administration: Administer a bolus intravenous injection of [¹¹C]-(R)-PK11195 (e.g., a mean dose of 312-375 MBq).

  • Dynamic PET Acquisition: Perform a dynamic PET scan for a duration of approximately 60 minutes.

  • Arterial Blood Sampling: Concurrently, collect arterial blood samples at predefined time points to measure the concentration of the radiotracer and its metabolites in plasma, which is used to generate an arterial input function for kinetic modeling.

  • Image Processing: Reconstruct the dynamic PET images.

  • Kinetic Modeling: Apply a suitable kinetic model, such as a two-tissue compartment model, to the dynamic PET data and the arterial input function to generate parametric maps of the binding potential.

  • Data Analysis: Co-register the PET images with the subject's magnetic resonance imaging (MRI) scans for anatomical reference and perform regional analysis of the binding potential to quantify neuroinflammation in specific brain regions.

Conclusion

PK11195 is a multifaceted pharmacological agent with a well-defined pharmacokinetic profile in preclinical models and established pharmacodynamic effects on cell proliferation, apoptosis, and inflammation. Its mechanism of action, primarily revolving around the modulation of mitochondrial functions, makes it a valuable tool for both basic research and as a potential therapeutic agent. The detailed quantitative data and experimental protocols provided in this guide are intended to aid researchers in designing and interpreting studies involving PK11195, ultimately contributing to a better understanding of its biological roles and clinical potential. The use of [¹¹C]-(R)-PK11195 in PET imaging has also proven to be a significant asset in visualizing and quantifying neuroinflammatory processes in vivo. Further research is warranted to fully elucidate its therapeutic efficacy in various disease contexts.

References

The Role of PK11195 in Neuroinflammation and Microglial Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative diseases, is characterized by the activation of microglia, the resident immune cells of the central nervous system. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of microglia, is significantly upregulated during neuroinflammation, making it a key target for both diagnostic imaging and therapeutic intervention. PK11195, a specific ligand for TSPO, has emerged as a pivotal tool in the study of neuroinflammatory processes. This technical guide provides an in-depth overview of the role of PK11195 in neuroinflammation and microglial activation, detailing its mechanism of action, summarizing quantitative data, providing experimental protocols, and visualizing key pathways and workflows.

Introduction

PK11195, an isoquinoline carboxamide, selectively binds to the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1] Under normal physiological conditions, TSPO expression in the brain is low. However, in response to neuronal injury or inflammation, its expression is markedly increased in activated microglia and, to a lesser extent, in astrocytes.[2] This upregulation has positioned TSPO as a valuable biomarker for neuroinflammation. PK11195 has been instrumental in elucidating the role of TSPO in neuroinflammatory cascades and is widely used as a radioligand for Positron Emission Tomography (PET) to visualize and quantify microglial activation in vivo in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and encephalitis.[2][3] Beyond its diagnostic applications, preclinical studies have demonstrated the therapeutic potential of PK11195 in mitigating neuroinflammation.

Mechanism of Action

PK11195 exerts its effects primarily through its interaction with TSPO on the outer mitochondrial membrane. This interaction modulates microglial activity and the subsequent inflammatory response through several key mechanisms:

  • Inhibition of the NLRP3 Inflammasome: PK11195 has been shown to inhibit the activation of the nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex crucial for the innate immune response.[2][4] By inhibiting the NLRP3 inflammasome, PK11195 reduces the cleavage of pro-caspase-1 into its active form, caspase-1.[2]

  • Reduction of Pro-inflammatory Cytokine Release: Active caspase-1 is responsible for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1 activation, PK11195 effectively suppresses the release of these potent inflammatory mediators from activated microglia.[2][4]

  • Attenuation of Reactive Oxygen Species (ROS) Production: Neuroinflammation is often associated with oxidative stress. PK11195 has been demonstrated to reduce the production of reactive oxygen species (ROS) in activated microglia, thereby mitigating cellular damage.[2]

  • Modulation of Microglial Activation State: PK11195 can suppress the overall activation of microglia, as evidenced by the reduced expression of the microglial activation marker, Ionized calcium-binding adapter molecule 1 (Iba-1).[2]

Signaling Pathway of PK11195 in Modulating Neuroinflammation

PK11195_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates pro_IL1B pro-IL-1β NFkB->pro_IL1B upregulates pro_IL18 pro-IL-18 NFkB->pro_IL18 upregulates NLRP3_inactive Inactive NLRP3 Inflammasome NFkB->NLRP3_inactive primes IL1B IL-1β pro_IL1B->IL1B IL18 IL-18 pro_IL18->IL18 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active pro_caspase1 pro-Caspase-1 NLRP3_active->pro_caspase1 recruits caspase1 Caspase-1 pro_caspase1->caspase1 cleaves caspase1->pro_IL1B cleaves to caspase1->pro_IL18 cleaves to ROS ROS ROS->NLRP3_inactive activates TSPO TSPO (Mitochondria) TSPO->NLRP3_active inhibits TSPO->ROS inhibits PK11195 PK11195 PK11195->TSPO binds to

Caption: Signaling pathway of PK11195's anti-inflammatory effects in microglia.

Quantitative Data

The following tables summarize key quantitative data related to the use of PK11195 in neuroinflammation research.

Table 1: Binding Affinity of PK11195 for TSPO

ParameterSpeciesTissue/Cell LineValueReference
KdRatBrain tissue1.4 nM[5]
KdHumanBrain tissue4.3 - 6.6 nM[5]
KiHuman-9.3 ± 0.5 nM[6]

Table 2: In Vitro Experimental Parameters

Cell LineStimulantPK11195 ConcentrationIncubation TimeMeasured EffectsReference
BV-2 (mouse microglia)LPS (1 µg/ml)0.5 µM1 hour pre-treatmentInhibition of ROS, NLRP3, IL-1β, IL-18[2]
BV-2 (mouse microglia)LPS (1 µg/ml) + ATP (1 mM)0.5 µM1 hour pre-treatmentDownregulation of NLRP3 and IL-1β[2]

Table 3: In Vivo Experimental Parameters

Animal ModelInsultPK11195 DosageRoute of AdministrationMeasured EffectsReference
C57/BL6 MiceLPS (500 µg/kg)3 mg/kgi.p.Alleviation of neuroinflammation, decreased Aβ accumulation[7]

Table 4: Human PET Imaging Parameters with --INVALID-LINK---PK11195

ParameterValueReference
Injected Radioactivity302 ± 33 MBq[5]
Specific Radioactivity421 - 2,303 GBq/µmol[5]
Scan Duration60 minutes[8]
Key Outcome MeasureBinding Potential (BPND) or Total Distribution Volume (VT)[5][8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PK11195.

In Vitro Model of Neuroinflammation using BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in BV-2 mouse microglial cells using lipopolysaccharide (LPS) and subsequent treatment with PK11195.

Materials:

  • BV-2 mouse microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • PK11195

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed BV-2 cells into 6-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • PK11195 Preparation: Prepare a stock solution of PK11195 in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 0.5 µM).

  • Pre-treatment: Pre-treat the cells with the PK11195-containing medium for 1 hour.

  • LPS Stimulation: Add LPS to the culture medium to a final concentration of 1 µg/ml to induce an inflammatory response.

  • Incubation: Incubate the cells for the desired time period (e.g., 6 or 24 hours).

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for protein or RNA extraction.

Western Blot for NLRP3 and Caspase-1

This protocol outlines the detection of NLRP3 and cleaved caspase-1 (p20) protein levels in cell lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-NLRP3, anti-Caspase-1 (cleaved p20), anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

qRT-PCR for IL-1β and IL-18

This protocol details the quantification of IL-1β and IL-18 mRNA expression.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for IL-1β, IL-18, and a reference gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell lysates using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for the target and reference genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Immunocytochemistry for Iba-1

This protocol describes the visualization of the microglial activation marker Iba-1 in cultured cells.

Materials:

  • Cells cultured on coverslips

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% normal serum or BSA in PBS)

  • Primary antibody: anti-Iba-1

  • Fluorochrome-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate with permeabilization buffer for 5-15 minutes.

  • Blocking: Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

11C-PK11195 PET Imaging in Humans

This protocol provides a general overview of a typical human PET imaging study with --INVALID-LINK---PK11195.

Procedure:

  • Radioligand Synthesis: Synthesize --INVALID-LINK---PK11195 with high radiochemical purity (>98%).

  • Subject Preparation: Position the subject in the PET scanner.

  • Radioligand Injection: Administer a bolus injection of --INVALID-LINK---PK11195 (e.g., ~300-400 MBq).

  • Dynamic PET Scan: Acquire dynamic PET data for 60 minutes.

  • Arterial Blood Sampling (optional but recommended for full kinetic modeling): Collect arterial blood samples throughout the scan to measure the arterial input function and radiometabolites.

  • Image Reconstruction: Reconstruct the dynamic PET images.

  • Image Analysis:

    • Co-register the PET images with the subject's MRI.

    • Define regions of interest (ROIs).

    • Perform kinetic modeling (e.g., two-tissue compartment model) to estimate the total distribution volume (VT) or use a reference tissue model to estimate the binding potential (BPND).

Experimental and Logical Workflows

In Vitro Investigation of PK11195

in_vitro_workflow start Start culture_cells Culture BV-2 Microglia start->culture_cells treat_cells Pre-treat with PK11195 culture_cells->treat_cells stimulate_cells Stimulate with LPS treat_cells->stimulate_cells collect_samples Collect Supernatant and Lysates stimulate_cells->collect_samples elisa ELISA for Cytokines (IL-1β, IL-18) collect_samples->elisa western_blot Western Blot (NLRP3, Caspase-1, Iba-1) collect_samples->western_blot q_pcr qRT-PCR (IL-1β, IL-18 mRNA) collect_samples->q_pcr icc Immunocytochemistry (Iba-1) collect_samples->icc analyze_data Data Analysis and Interpretation elisa->analyze_data western_blot->analyze_data q_pcr->analyze_data icc->analyze_data end End analyze_data->end in_vivo_workflow start Start: Patient/Animal Recruitment radioligand_synthesis [11C](R)-PK11195 Synthesis start->radioligand_synthesis subject_prep Subject Preparation and Positioning radioligand_synthesis->subject_prep injection Radioligand Injection subject_prep->injection pet_scan Dynamic PET Scan Acquisition (60 min) injection->pet_scan blood_sampling Arterial Blood Sampling (optional) pet_scan->blood_sampling image_recon Image Reconstruction pet_scan->image_recon image_analysis Image Analysis (Co-registration, ROI, Kinetic Modeling) blood_sampling->image_analysis image_recon->image_analysis quantification Quantification of BPND or VT image_analysis->quantification end End: Interpretation of Neuroinflammation quantification->end

References

An In-depth Technical Guide to the Structure and Function of PK11195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK11195, a prototypical high-affinity ligand for the 18 kDa translocator protein (TSPO), has been a cornerstone in the study of this mitochondrial protein for decades. This guide provides a comprehensive overview of the chemical structure, binding characteristics, and biological functions of PK11195. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of its mechanism of action to facilitate further research and drug development efforts targeting TSPO.

Chemical Structure and Properties

PK11195, chemically known as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is a synthetic isoquinoline carboxamide.[1] Its structure is characterized by a rigid isoquinoline core, a chlorophenyl group, and a flexible N-methyl-N-(1-methylpropyl) carboxamide side chain. This specific arrangement of functional groups is crucial for its high-affinity binding to TSPO.

Dynamic 1H/13C NMR spectroscopy has revealed that PK11195 exists as four stable but interconverting rotamers in solution, a consequence of amide bond and 2-chlorophenyl group rotation.[2] The E rotamer has been shown to be the more stable form in solution.[2] Understanding these conformational dynamics is critical for designing new TSPO ligands with improved binding properties.

Table 1: Chemical and Physical Properties of PK11195

PropertyValueReference
IUPAC Name 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide[1]
Molecular Formula C₂₁H₂₁ClN₂O[1]
Molecular Weight 352.9 g/mol [1]
CAS Number 85532-75-8[1]
Appearance Solid[1]
Purity >99%[1]
Solubility Soluble in DMSO to 100 mM, Soluble in ethanol to 50 mM[1]
Canonical SMILES CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl[1]

Binding to the Translocator Protein (TSPO)

PK11195 is a high-affinity antagonist for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][3] TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane and is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis.[1]

The binding of PK11195 to TSPO is highly specific and has been extensively characterized. The first high-resolution 3D solution structure of a mammalian (mouse) TSPO in complex with PK11195 was determined using NMR spectroscopy (PDB ID: 2MGY).[3] This structure revealed a 1:1 binding stoichiometry, with the PK11195 molecule situated in a hydrophobic binding pocket formed by five transmembrane helices of TSPO.[3] Key amino acid residues involved in the binding of PK11195 include A23, V26, L49, A50, I52, W107, L114, A147, and L150.[3]

A single nucleotide polymorphism (A147T) in the human TSPO gene can affect the binding affinity of some second-generation TSPO ligands, but PK11195 exhibits high affinity for both the wild-type (WT) and the A147T variant of TSPO.[4]

Table 2: Binding Affinity of PK11195 for TSPO

RadioligandPreparationKd (nM)Ki (nM)Reference
[³H]PK11195Rat brain tissue1.4-[5]
[³H]PK11195Human brain tissue4.3 - 6.6-[5]
[³H]PK11195--9.3 ± 0.5[6]
[³H]PK11195Platelet membranes29.25-[7]

Mechanism of Action and Signaling Pathways

As an antagonist, PK11195 modulates the function of TSPO, impacting several downstream signaling pathways. Its most well-characterized roles are in apoptosis and the inhibition of neuroinflammation.

Modulation of Apoptosis

TSPO is a component of the mitochondrial permeability transition pore (MPTP), a protein complex that also includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT).[2] The opening of the MPTP is a critical event in the intrinsic apoptotic pathway. PK11195 has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] It is thought to facilitate the opening of the MPTP, potentially by blocking the anti-apoptotic effects of proteins like Bcl-2.[2]

MPTP_Apoptosis_Pathway cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds & Antagonizes MPTP MPTP Opening TSPO->MPTP Modulates VDAC VDAC VDAC->MPTP ANT ANT ANT->MPTP Apoptosis Apoptosis MPTP->Apoptosis Initiates Bcl2 Bcl-2 Bcl2->MPTP Inhibits

Caption: PK11195 modulation of the MPTP and apoptosis.
Anti-inflammatory Effects

In the central nervous system, TSPO expression is upregulated in activated microglia and astrocytes during neuroinflammation.[8] This has made TSPO a valuable biomarker for neuroinflammatory conditions. PK11195 has demonstrated anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome in microglial cells.[9] This leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18.[9]

Neuroinflammation_Pathway PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds NLRP3 NLRP3 Inflammasome Activation TSPO->NLRP3 Inhibits Microglia Activated Microglia Microglia->NLRP3 Promotes Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->Cytokines Leads to Release

Caption: PK11195-mediated inhibition of neuroinflammation.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for TSPO using [³H]PK11195.

Materials:

  • Cell membranes expressing TSPO (e.g., from U87MG cells or platelets)[7][10]

  • [³H]PK11195 (radioligand)

  • Unlabeled PK11195 (for determining non-specific binding)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Whatman GF/B filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microcentrifuge tube, add the following in order:

    • Assay buffer

    • Cell membrane preparation (e.g., 20 µg of protein)[10]

    • A fixed concentration of [³H]PK11195 (e.g., 1.5 nM)[10]

    • Varying concentrations of the test compound or unlabeled PK11195 (for non-specific binding, use a high concentration, e.g., 1 µM).[10]

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 35 minutes at 30°C or 180 minutes at room temperature).[10][11]

  • Terminate the assay by rapid filtration through Whatman GF/B filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC₅₀ of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Binding_Assay_Workflow start Start prep_membranes Prepare TSPO-expressing cell membranes start->prep_membranes prep_reagents Prepare serial dilutions of test compound and radioligand prep_membranes->prep_reagents incubation Incubate membranes with radioligand and test compound prep_reagents->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Scintillation counting of bound radioactivity filtration->counting analysis Data analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.
Synthesis of [¹¹C]PK11195 for PET Imaging

The radiosynthesis of (R)-[¹¹C]PK11195 is typically achieved through the N-methylation of the (R)-N-desmethyl precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I).[8][12]

Materials:

  • (R)-N-desmethyl-PK11195 (precursor)

  • [¹¹C]CH₃I

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Base (e.g., sodium hydride or potassium hydroxide)

  • HPLC system for purification

  • Solid-phase extraction cartridge (e.g., tC18)

  • Sterile saline and filter for formulation

Procedure (Simplified):

  • Dissolve the (R)-N-desmethyl-PK11195 precursor and a base in anhydrous DMSO.

  • Trap the produced [¹¹C]CH₃I in the precursor solution.

  • Allow the reaction to proceed at an elevated temperature (e.g., 90°C) or room temperature, depending on the base used.[8]

  • Purify the resulting [¹¹C]PK11195 using semi-preparative HPLC.

  • Collect the fraction containing [¹¹C]PK11195.

  • Reformulate the radiotracer by solid-phase extraction, eluting with ethanol and reconstituting in sterile saline.

  • Pass the final product through a sterile filter for quality control and subsequent injection.

Conclusion

PK11195 remains an invaluable tool for probing the structure and function of the translocator protein. Its well-defined chemical properties, high-affinity binding, and established role in modulating key cellular pathways provide a solid foundation for its use in basic research and as a benchmark for the development of novel TSPO-targeted therapeutics and imaging agents. This guide has synthesized critical technical information to aid researchers in leveraging the full potential of PK11195 in their scientific endeavors.

References

PK11195: A Technical Guide to its Binding Affinity and Selectivity for the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of PK11195, a prototypical high-affinity ligand for the 18 kDa Translocator Protein (TSPO). PK11195 has been instrumental in the study of TSPO, a protein implicated in a variety of physiological and pathological processes, including neuroinflammation, steroidogenesis, and apoptosis.[1][2] This document details the binding affinity and selectivity of PK11195 for TSPO, outlines a standard experimental protocol for assessing these parameters, and illustrates the key signaling pathways associated with TSPO modulation.

PK11195 Binding Affinity for TSPO

PK11195 exhibits high affinity for TSPO, a characteristic that has made it a widely used tool in both in vitro and in vivo research. The binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding interaction. The affinity of PK11195 for TSPO can vary depending on the species, tissue, and experimental conditions.

It is well-established that the binding of PK11195 to TSPO is enantiomer-dependent. The (R)-enantiomer of PK11195 demonstrates a significantly higher binding affinity for TSPO compared to the (S)-enantiomer, which lacks notable affinity.[3] For this reason, the radiolabeled form, [11C]-(R)-PK11195, is extensively used in Positron Emission Tomography (PET) studies to visualize and quantify TSPO expression in vivo, particularly as a marker for neuroinflammation.[4][5]

The following table summarizes the reported binding affinity values for PK11195 and its enantiomers to TSPO from various sources.

Ligand Parameter Value (nM) Species/Tissue/Cell Line Reference
PK11195 (racemic)Ki3.60 ± 0.41Not specified[6][7]
PK11195 (racemic)Ki9.3 ± 0.5Rat Kidney Membranes[8]
(R)-PK11195-Potent Binding AffinityHEK-293 cells overexpressing TSPO[3]
(S)-PK11195-Lacking AffinityHEK-293 cells overexpressing TSPO[3]

Selectivity Profile of PK11195

A critical aspect of a pharmacological tool is its selectivity for the intended target over other potential binding sites. PK11195 demonstrates a high degree of selectivity for TSPO. Notably, it shows minimal to no significant binding to the central benzodiazepine receptor (CBR), which is part of the GABAA receptor complex.[6] This selectivity is crucial for interpreting experimental results, ensuring that the observed effects are mediated through TSPO.

Off-Target Binding Affinity/Interaction Reference
Central Benzodiazepine Receptor (CBR) / GABAA ReceptorMinimal action; No cross-tolerance with diazepam[6]

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of PK11195 and other ligands for TSPO is commonly determined using a competitive radioligand binding assay. This assay measures the ability of a non-radiolabeled compound (the "competitor") to displace a radiolabeled ligand (e.g., [3H]PK11195) from the receptor.

Materials and Reagents
  • Radioligand: [3H]PK11195

  • Receptor Source: Membranes prepared from tissues or cells expressing TSPO (e.g., rat kidney, HEK293 cells overexpressing TSPO).

  • Competitor Ligand: Unlabeled PK11195 or other test compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Assay Procedure
  • Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in the final assay buffer. Determine the protein concentration of the membrane preparation.[9]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, [3H]PK11195, and assay buffer.

    • Non-specific Binding: Membrane preparation, [3H]PK11195, and a high concentration of unlabeled PK11195 (e.g., 10 µM) to saturate the receptors.

    • Competitive Binding: Membrane preparation, [3H]PK11195, and varying concentrations of the competitor ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[9]

Experimental Workflow Diagram

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Assay_Setup Assay Plate Setup (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation ([3H]PK11195, Competitor, Buffers) Reagent_Prep->Assay_Setup Incubation Incubation (e.g., 60-90 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve (% Inhibition vs. [Competitor]) Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination Ki_Calculation Calculate Ki Value (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

TSPO Signaling Pathways

TSPO is implicated in several key cellular signaling pathways. Its strategic location on the outer mitochondrial membrane positions it to influence mitochondrial function and communicate with other cellular compartments.

NLRP3 Inflammasome Activation

Recent studies have highlighted a role for TSPO in the regulation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune response.[10][11] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. TSPO appears to modulate NLRP3 inflammasome activation, potentially by influencing mitochondrial reactive oxygen species (ROS) production and mitochondrial integrity.[10][12] Ligands like PK11195 have been shown to inhibit NLRP3 inflammasome activation in microglial cells.[10]

Steroidogenesis

Historically, TSPO was thought to play a crucial role in the transport of cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in steroid hormone synthesis.[13][14] This model proposed that TSPO, in concert with other proteins like the steroidogenic acute regulatory protein (StAR), facilitates the delivery of cholesterol to the cytochrome P450 side-chain cleavage enzyme (P450scc) for conversion to pregnenolone, the precursor to all steroid hormones.[15] However, recent studies using TSPO knockout models have challenged the essential role of TSPO in steroidogenesis, suggesting that other mechanisms may be involved.[14][16] While the precise role of TSPO in this process is still under investigation, its high expression in steroidogenic tissues and its ability to bind cholesterol continue to make it a subject of interest in this field.

TSPO Signaling Pathway Diagram

TSPO_Signaling_Pathways cluster_inflammation NLRP3 Inflammasome Pathway cluster_steroidogenesis Steroidogenesis Pathway (Historical Model) TSPO TSPO Mito_ROS Mitochondrial ROS TSPO->Mito_ROS Modulates PK11195 PK11195 PK11195->TSPO Binds to NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) PK11195->NLRP3_Inflammasome Inhibits Mito_ROS->NLRP3_Inflammasome Activates Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Cleaves pro-caspase-1 to IL1b IL-1β Caspase1->IL1b Cleaves pro-IL-1β to IL18 IL-18 Caspase1->IL18 Cleaves pro-IL-18 to Pro_IL1b pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pro_IL18 pro-IL-18 Pro_IL18->IL18 IL18->Inflammation TSPO_S TSPO P450scc P450scc TSPO_S->P450scc Facilitates transport to Cholesterol Cholesterol Cholesterol->TSPO_S Binds to StAR StAR StAR->TSPO_S Interacts with OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Cholesterol to Steroid_Hormones Steroid Hormones Pregnenolone->Steroid_Hormones Precursor for

Caption: Overview of TSPO-associated signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Use of PK11195 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK11195 is a high-affinity, selective ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is predominantly located on the outer mitochondrial membrane and is implicated in a variety of cellular processes, including apoptosis, inflammation, and steroidogenesis.[2][3][4] Consequently, PK11195 is a valuable pharmacological tool for investigating the role of TSPO in these processes within cell culture models.

These application notes provide an overview of the common uses of PK11195 in vitro, along with detailed protocols for key experiments.

Mechanism of Action

PK11195 binds to TSPO, which forms a complex with other mitochondrial proteins like the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[2] This interaction can modulate mitochondrial function, including the regulation of the mitochondrial permeability transition pore (MPTP), which is a critical event in the initiation of apoptosis.[2] At micromolar concentrations, PK11195 has been shown to promote apoptosis, potentially by interfering with the anti-apoptotic functions of proteins like Bcl-2.[2] Additionally, PK11195 has been reported to have anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway and reducing the production of reactive oxygen species (ROS).[5] It can also influence cell cycle progression and sensitize cancer cells to chemotherapy.[2]

Data Presentation: Quantitative Parameters for PK11195 Usage

The following tables summarize typical concentration ranges and incubation times for PK11195 in various cell culture applications, as derived from published studies. It is crucial to note that optimal conditions may vary depending on the cell line and experimental context, and therefore, dose-response and time-course experiments are highly recommended.

Table 1: Effective Concentrations of PK11195 for Various Cellular Effects

Cellular EffectCell Line(s)Concentration RangeReference(s)
Induction of ApoptosisNeuroblastoma (SMS-KCNR)100 µM[2]
Cell Cycle Arrest (G1)Neuroblastoma (SMS-KAN/KANR)60 µM[2]
ChemosensitizationNeuroblastoma (SMS-KCNR)50 µM[2]
Neuroprotection (hypoxia model)H1299 (lung cancer), BV-2 (microglia)25 µM[6][7]
Anti-inflammatory (LPS-induced)BV-2 (microglia)0.5 µM[5]
Neuronal DifferentiationP19 (embryonic carcinoma)50 µM[8]

Table 2: Incubation Times for PK11195 in Cell Culture Experiments

Experimental GoalCell Line(s)Incubation TimeReference(s)
Apoptosis InductionNeuroblastoma (SMS-KCNR)24 hours[2]
Cell Cycle AnalysisNeuroblastoma (SMS-KAN/KANR)18 hours[2]
Chemosensitization (Pre-treatment)Neuroblastoma (SMS-KCNR)48 hours[2]
Neuroprotection (Pre-treatment)H1299, BV-224 hours[6]
Anti-inflammatory (Pre-treatment)BV-21 hour[5]
Cell Viability (Hypoxia model)H129924 hours[7]

Experimental Protocols

Here are detailed methodologies for key experiments involving PK11195.

Protocol 1: Assessment of Cell Viability using XTT Assay

This protocol is adapted from a study investigating the protective effects of PK11195 against CoCl₂-induced hypoxia.[6]

Objective: To determine the effect of PK11195 on cell viability under specific stress conditions.

Materials:

  • Cell line of interest (e.g., H1299 lung cancer cells)

  • Complete culture medium (e.g., RPMI with 10% FBS)

  • PK11195 (stock solution in DMSO)

  • Stress-inducing agent (e.g., Cobalt Chloride, CoCl₂)

  • Serum-free culture medium

  • 96-well plates

  • XTT assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and culture for 48 hours at 37°C and 5% CO₂ until approximately 80% confluent.[6]

  • Remove the complete medium and replace it with a serum-starvation medium.

  • Pre-treat the cells with the desired concentration of PK11195 (e.g., 25 µM) for 24 hours.[6] Include vehicle control wells (DMSO).

  • Induce cellular stress by adding the stress-inducing agent (e.g., 0.5 mM CoCl₂) to the wells, with or without PK11195, and incubate for the desired duration (e.g., 24 hours).[6][7]

  • Perform the XTT assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

Protocol 2: Analysis of Apoptosis by Annexin V Staining

This protocol is a general method for detecting apoptosis, which is a known effect of PK11195 at higher concentrations.[2][9][10]

Objective: To quantify the percentage of apoptotic cells following treatment with PK11195.

Materials:

  • Cell line of interest

  • 6-well plates

  • PK11195 (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates (e.g., 2.5 x 10⁵ cells/well) and allow them to adhere overnight.[6]

  • Treat the cells with various concentrations of PK11195 (e.g., 50-100 µM) or vehicle control for the desired time (e.g., 24 hours).[2]

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

PK11195's action at the mitochondria makes the assessment of ΔΨm a key experiment. A decrease in ΔΨm is an early indicator of apoptosis.[6][11]

Objective: To assess the effect of PK11195 on mitochondrial membrane potential.

Materials:

  • Cell line of interest

  • 6-well plates or other suitable culture vessels

  • PK11195 (stock solution in DMSO)

  • JC-1 assay kit

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture vessel and treat with PK11195 as described in the previous protocols.

  • At the end of the treatment period, incubate the cells with the JC-1 dye according to the manufacturer's instructions.

  • Wash the cells to remove the excess dye.

  • Analyze the cells using a fluorescence microscope or a fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PK11195_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Inflammation Inflammation Pathway PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds Bcl2 Bcl-2 PK11195->Bcl2 Inhibits Function VDAC VDAC TSPO->VDAC ANT ANT TSPO->ANT MPTP MPTP Opening VDAC->MPTP ANT->MPTP Apoptosis Apoptosis MPTP->Apoptosis Bcl2->MPTP Inhibits LPS LPS ROS ROS LPS->ROS PK11195_inflam PK11195 PK11195_inflam->ROS Inhibits NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->Cytokines

Caption: Signaling pathways modulated by PK11195.

Experimental_Workflow_PK11195 cluster_Setup Experimental Setup cluster_Assays Downstream Assays cluster_Analysis Data Analysis Start Seed Cells in Appropriate Cultureware Culture Culture for 24-48h (to ~80% confluency) Start->Culture Treatment Treat with PK11195 (and/or stressor) Culture->Treatment Viability Cell Viability Assay (e.g., XTT, MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Mito Mitochondrial Potential (e.g., JC-1, TMRE) Treatment->Mito Data Quantify Results (e.g., Absorbance, Fluorescence) Viability->Data Apoptosis->Data Mito->Data Conclusion Draw Conclusions on PK11195 Effects Data->Conclusion

Caption: General experimental workflow for studying PK11195 effects.

References

Application Notes and Protocols for PK11195 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK11195 is a high-affinity, selective antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] Under normal physiological conditions, TSPO is expressed at low levels in the central nervous system (CNS). However, its expression is significantly upregulated in activated microglia, astrocytes, and infiltrating macrophages in response to neuronal injury or inflammation.[1] This characteristic makes TSPO a valuable biomarker for neuroinflammation, and PK11195, particularly in its radiolabeled forms such as (R)-[¹¹C]PK11195, has become a standard tool for the in vivo imaging of neuroinflammatory processes using Positron Emission Tomography (PET).[1][2] These application notes provide detailed protocols for the use of PK11195 in animal models for both therapeutic assessment and neuroinflammation imaging.

Mechanism of Action & Signaling Pathway

PK11195 binds to a hydrophobic pocket formed by the five transmembrane helices of the TSPO protein.[1][2] The binding of PK11195 to TSPO can modulate several downstream cellular processes. In the context of neuroinflammation, TSPO is implicated in mitochondrial bioenergetics, regulation of reactive oxygen species (ROS) production, and interaction with inflammatory pathways such as the MAPK and NLRP3 inflammasome, ultimately affecting cytokine release.[3][4] At high concentrations (>10 µM), PK11195 has been shown to induce apoptosis by modulating the mitochondrial permeability pore (MPP).[5]

Below is a diagram illustrating the central role of TSPO in microglia and the influence of PK11195.

TSPO_Signaling_Pathway cluster_microglia Activated Microglia cluster_mito Mitochondrion cluster_cyto Cytosol TSPO TSPO MPP Mitochondrial Permeability Pore (MPP) TSPO->MPP regulates ROS ROS Production TSPO->ROS modulates NLRP3 NLRP3 Inflammasome TSPO->NLRP3 interacts with NFkB NF-κB Pathway TSPO->NFkB modulates ROS->NLRP3 activates Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NLRP3->Cytokines activates release of NFkB->Cytokines promotes transcription of PK11195 PK11195 PK11195->TSPO Binds/Antagonizes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Injury) Inflammatory_Stimuli->TSPO Upregulates

TSPO signaling in activated microglia and PK11195 interaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for PK11195 from various studies.

Table 1: Binding Affinity of PK11195 to TSPO

Parameter Value Species Notes
Ki ~9.3 nM - Potent binding affinity for TSPO.[6]

| Kd ([³H]PK11195) | 29.25 nM | Human | Used to generate Ki values for other ligands.[7] |

Table 2: Dosages for In Vivo Animal Studies

Application Animal Model Dosage Administration Route Reference
Therapeutic Effect C57/BL6 Mice (LPS-induced) 3 mg/kg Intraperitoneal (i.p.) [8]
Therapeutic Effect Rats (LPS-induced) 3 mg/kg Intraperitoneal (i.p.) [9]
PET Imaging Rats (Spinal Cord Injury) 18.5 MBq Intravenous (i.v.) [10]
PET Imaging Balb/C Mice (Tumor Model) 50.77 ± 6.09 MBq Intravenous (i.v.) [11]
Autoradiography Rats (Spinal Cord Injury) 18 MBq Intravenous (i.v.) [10]

| Displacement Study | Rats (Traumatic Brain Injury) | 5 mg/kg (unlabeled) | Intravenous (i.v.) |[12] |

Table 3: PET Imaging Quantitative Results

Animal Model Tracer Key Finding Value Reference
Rat (Zymosan-induced lesion) --INVALID-LINK---PK11195 DVR in lesion vs. saline 1.96 ± 0.33 vs. 1.17 ± 0.05 [13]
Rat (Ethanol-induced injury) [¹¹C]PK-11195 Right/Left Striatum Ratio 1.07 ± 0.08 (lesioned) vs. 1.00 ± 0.06 (control) [14]

| APP/PS1 Transgenic Mice | --INVALID-LINK---PK11195 | Retention correlated with microglial activation | Progressive increase with age |[15] |

DVR: Distribution Volume Ratio

Experimental Protocols

Protocol 1: Assessment of Therapeutic Efficacy of PK11195 in a Mouse Model of Systemic Inflammation

This protocol is adapted from studies investigating the anti-inflammatory effects of PK11195.[8]

1. Animal Model:

  • Use adult male C57/BL6 mice.

  • Induce neuroinflammation by daily intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 500 μg/kg.

2. Drug Preparation and Administration:

  • Prepare PK11195 in a suitable vehicle (e.g., saline containing a small percentage of DMSO and Tween 80).

  • Administer PK11195 at a dose of 3 mg/kg via i.p. injection.

  • In a preventative paradigm, begin PK11195 administration three days prior to the first LPS injection and continue daily throughout the study.[8]

  • Include control groups: Vehicle only, PK11195 only, and LPS + Vehicle.

3. Behavioral Testing (Optional):

  • To assess cognitive function, perform tests like the Morris Water Maze 7 days after the initial LPS injection.[8]

4. Tissue Collection and Analysis:

  • At the end of the study, anesthetize the animals and perfuse transcardially with saline, followed by 4% paraformaldehyde for immunohistochemistry or collect fresh tissue for biochemical analysis.

  • Immunohistochemistry: Analyze brain sections (e.g., hippocampus) for markers of microglial activation (Iba1), inflammation (COX-2), and TSPO expression.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines, amyloid-beta (Aβ) peptides, and neurosteroids using ELISA or Western blot.[8]

Protocol 2: In Vivo PET Imaging of Neuroinflammation with ¹¹C-PK11195

This protocol outlines a typical PET imaging study in a rat model of focal brain injury.[13][14]

1. Animal Model of Neuroinflammation:

  • Use adult Sprague Dawley or Wistar rats.

  • Create a focal inflammatory lesion. Examples include:

    • Stereotaxic injection of quinolinic acid into the striatum.[16]

    • Injection of zymosan into the corpus callosum.[13]

    • Traumatic brain injury (TBI) model.[12]

2. Radiotracer Synthesis and Administration:

  • --INVALID-LINK---PK11195 is synthesized from its desmethyl precursor.[10][17] The radiochemical purity should be >99%.[10]

  • Anesthetize the rat (e.g., with isoflurane or chloral hydrate) and place it in the PET scanner.

  • Administer a bolus injection of --INVALID-LINK---PK11195 (e.g., ~18.5 MBq) via the tail vein.[10][14]

3. PET Image Acquisition:

  • Perform a dynamic scan for 60 minutes immediately following tracer injection.[14]

  • Co-registration with a structural image (MRI or CT) is highly recommended for accurate anatomical localization.[10]

4. Image Analysis:

  • Reconstruct the dynamic PET data.

  • Define regions of interest (ROIs) corresponding to the lesion and a reference region. Due to widespread TSPO binding, a "true" reference region is lacking; however, sometimes contralateral tissue or cluster analysis is used to derive input functions for kinetic modeling.[14][18]

  • Quantify tracer uptake. Common metrics include:

    • Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake.

    • Distribution Volume Ratio (DVR): Calculated using a reference tissue model, providing an estimate of specific binding.[13]

    • Binding Potential (BP): Derived from kinetic modeling with an arterial input function for more accurate quantification.[18]

5. Ex Vivo Validation (Optional but Recommended):

  • Following the final imaging session, sacrifice the animal.

  • Perform ex vivo autoradiography on brain sections using [³H]PK11195 to confirm the PET signal at a higher resolution.[10]

  • Conduct immunohistochemistry for TSPO and microglial markers (e.g., Iba1, CD11b) to correlate the imaging signal with cellular changes.[13][15]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo animal study using PK11195 for PET imaging.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Validation arrow arrow A1 Animal Model Induction (e.g., TBI, LPS, Stroke) A2 Radiotracer Synthesis (¹¹C-PK11195) B2 ¹¹C-PK11195 Injection (i.v. bolus) A2->B2 B1 Anesthesia & Animal Positioning B1->B2 B3 Dynamic PET/CT or PET/MR Scan (e.g., 60 min) B2->B3 C1 Image Reconstruction & Co-registration B3->C1 C2 ROI Definition C1->C2 C3 Kinetic Modeling / SUV / DVR Calculation C2->C3 D1 Tissue Collection C3->D1 Correlation D2 Autoradiography ([³H]PK11195) D1->D2 D3 Immunohistochemistry (Iba1, TSPO) D1->D3

Typical workflow for an in vivo neuroinflammation PET study.

References

preparing PK11195 stock solutions and working concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions and working concentrations of PK11195, a selective ligand for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] These guidelines are intended for researchers, scientists, and professionals in drug development. The protocols herein ensure accurate and reproducible results in both in vitro and in vivo experimental settings.

Physicochemical Properties of PK11195

A comprehensive understanding of the physicochemical properties of PK11195 is crucial for the accurate preparation of stock solutions and for ensuring its stability and efficacy in experimental assays.

PropertyValueSource
Molecular Formula C₂₁H₂₁ClN₂O[2]
Molecular Weight 352.86 g/mol [2][3]
Appearance White solid[3]
Purity >98%[2][3]
Solubility in DMSO Up to 100 mM[3]
Solubility in Ethanol Up to 75 mM[2][4]
Storage Store at room temperature or 2-8°C[2][3]

Preparation of PK11195 Stock Solutions

The following protocol outlines the steps for preparing a high-concentration stock solution of PK11195, which can then be diluted to the desired working concentrations. Given its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution.

Materials:

  • PK11195 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Equilibrate: Allow the PK11195 powder and DMSO to reach room temperature before use.

  • Weigh: Accurately weigh the desired amount of PK11195 powder using a calibrated analytical balance. For example, to prepare a 100 mM stock solution, weigh out 3.53 mg of PK11195.

  • Dissolve: Add the appropriate volume of DMSO to the vial containing the PK11195 powder. To prepare a 100 mM stock solution with 3.53 mg of PK11195, add 100 µL of DMSO.

  • Mix: Vortex the solution thoroughly until the PK11195 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Reconstitution Calculator:

To calculate the volume of solvent needed for a specific mass of PK11195 to achieve a desired molarity, use the following formula:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))

Recommended Working Concentrations

The optimal working concentration of PK11195 is application-dependent. The following table summarizes typical concentration ranges used in various experimental models. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

ApplicationTypical Working ConcentrationSource
In Vitro Assays
Cell Viability/Proliferation Assays10 - 100 µM[5]
Apoptosis Induction25 - 100 µM[5][6]
Mitochondrial Membrane Potential Assays~25 µM[6]
Reactive Oxygen Species (ROS) Measurement25 - 50 µM[6][7]
Cytokine Release Assays (e.g., ELISA)0.5 µM[8]
In Vivo Studies
Rodent Models (intraperitoneal injection)1 - 3 mg/kg[9][10]
PET Imaging StudiesBolus injection of radiolabeled [¹¹C]PK11195[10][11]

Experimental Workflow and Signaling Pathway

Experimental Workflow for PK11195 Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh PK11195 Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Retrieve for use dilute Dilute with Media/Buffer thaw->dilute use Use in Experiment dilute->use G PK11195 PK11195 TSPO TSPO (Outer Mitochondrial Membrane) PK11195->TSPO Binds to MPTP Mitochondrial Permeability Transition Pore (mPTP) TSPO->MPTP Modulates ROS ROS Production TSPO->ROS Influences Inflammation Neuroinflammation (Microglial Activation) TSPO->Inflammation Regulates Apoptosis Apoptosis MPTP->Apoptosis Induces

References

Application Notes and Protocols for PK11195 in Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PK11195 is a highly specific ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia, astrocytes, and macrophages.[1][2] In the healthy central nervous system (CNS), TSPO expression is low.[2] However, in response to neuronal injury, inflammation, or disease, microglial activation leads to a marked increase in TSPO expression.[2][3] This physiological change makes TSPO a valuable biomarker for neuroinflammation and other pathological processes involving inflammation.

(R)-[¹¹C]PK11195, the R-enantiomer of PK11195 radiolabeled with carbon-11, is a widely used radiotracer for visualizing and quantifying TSPO expression in vivo using Positron Emission Tomography (PET).[1][3][4] PET imaging with (R)-[¹¹C]PK11195 allows for the non-invasive assessment of neuroinflammation and has been applied in a wide range of neurological and psychiatric disorders, as well as in oncology and cardiology.[5][6][7]

These application notes provide an overview of the use of PK11195 in PET imaging, including its mechanism of action, key applications, quantitative data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

PK11195 binds with high affinity to TSPO, a five-transmembrane helix protein located on the outer mitochondrial membrane.[1][8] TSPO is associated with the voltage-dependent anion channel (VDAC) and the adenine nucleotide transporter (ANT).[8] The binding of ligands like PK11195 to TSPO is thought to modulate several cellular functions, primarily related to steroidogenesis and inflammation, by facilitating the transport of cholesterol into the mitochondria.[8][9] In the context of PET imaging, the key principle is the significant upregulation of TSPO in activated glial cells during inflammatory processes.[5][10]

TSPO_Signaling_Pathway TSPO Signaling Pathway in Inflammation cluster_membrane Outer Mitochondrial Membrane TSPO TSPO (18 kDa) Cellular_Response Cellular Response (e.g., Steroid Synthesis, Inflammatory Modulation) TSPO->Cellular_Response VDAC VDAC ANT ANT (Inner Membrane) PK11195 (R)-[11C]PK11195 PK11195->TSPO Binds PET_Signal PET Signal PK11195->PET_Signal Emits Positrons Cholesterol Cholesterol Cholesterol->TSPO Transport Microglia_Activation Neuronal Injury / Disease Upregulation Microglial Activation & TSPO Upregulation Microglia_Activation->Upregulation Upregulation->TSPO Increased Expression

Caption: TSPO signaling pathway and PK11195 binding.

Applications of PK11195 PET Imaging

(R)-[¹¹C]PK11195 PET has been instrumental in studying inflammatory processes in a variety of diseases.

Neuroinflammation

The primary application of PK11195 PET is in the in vivo imaging of neuroinflammation. It has been used to investigate microglial activation in:

  • Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, Huntington's disease, multiple sclerosis, and dementia with Lewy bodies.[3][5][11][12]

  • Stroke and Ischemia: To assess the inflammatory response following ischemic events.[5][13]

  • Epilepsy: Particularly in conditions like Rasmussen's encephalitis, where inflammation is a key pathological feature.[14]

  • Neuropathic Pain and Spinal Cord Injury: To visualize glial activation in the spinal cord.[10]

  • Other Neurological Conditions: Including migraine and chronic fatigue syndrome/myalgic encephalomyelitis.[5][15]

Oncology

TSPO is overexpressed not only in activated microglia and macrophages within the tumor microenvironment but also in some cancer cells.[6][16] PK11195 PET has been used to:

  • Image Brain Tumors: Such as high-grade gliomas, providing information complementary to standard MRI.[16][17]

  • Characterize Tumor Inflammation: In cancers like breast cancer, helping to understand the tumor microenvironment.[6]

  • Detect Metastases: Investigational use in metastatic prostate cancer.[18]

Cardiology

Inflammation plays a crucial role in cardiovascular diseases. PK11195 PET has been applied to:

  • Image Myocardial Infarction: Detecting macrophage infiltration in the heart muscle post-infarction.[7]

  • Visualize Vascular Inflammation: Identifying inflammation in the walls of large vessels in conditions like vasculitis.[19]

Quantitative Data from PK11195 PET Studies

The following tables summarize key quantitative findings from various (R)-[¹¹C]PK11195 PET studies. Parameters include:

  • Binding Potential (BP or BPND): A measure of the density of available receptors, representing specific binding.

  • Volume of Distribution (VT): Represents the tissue-to-plasma concentration ratio at equilibrium, reflecting both specific and non-specific binding.

  • Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake normalized to injected dose and body weight.

  • Binding Affinity (Ki): The equilibrium inhibition constant, indicating the affinity of a ligand for a receptor.

Table 1: Binding Affinity of PK11195

LigandTargetSpeciesKi (nM)Reference
PK11195TSPOHuman28.5 - 30.6[20]
PK11195TSPORat0.7 - 18[20]
[³H]PK11195TSPORat1.4[21]
[³H]PK11195TSPOHuman4.3 - 6.6[21]
(R)-[¹¹C]PK11195TSPOHuman9.3 ± 0.5[22]

Table 2: Quantitative PK11195 PET in Neurological Disorders

DiseaseBrain RegionParameterValue (Patient vs. Control)Reference
Migraine Model (Rat)Core ROIBP0.45 ± 0.10 (vs. lower in control)[5]
Dementia with Lewy BodiesPutamen, CuneusBPNDSignificantly increased (p<0.005)[11]
Parkinson's DiseasePons, Basal Ganglia, CortexBPSignificantly increased[3]
Progressive Supranuclear PalsyBasal Ganglia, Midbrain, Frontal LobeBPSignificantly increased[3]
Chronic Fatigue SyndromeCingulate, Hippocampus, Amygdala, Thalamus, Midbrain, PonsBPND45%-199% higher[15]
Healthy VolunteersCerebral CortexBP0.13 ± 0.04[5]

Table 3: Quantitative PK11195 PET in Oncology

Cancer TypeRegionParameterValue/FindingReference
High-Grade GliomaTumorBPND>0.35 indicates high activity
High-Grade GliomaTumorBPmax1.59 ± 0.63 (Grade III) vs. lower in Grade II[17]
Breast Cancer (Murine)Tumor EdgeUptakeHigher intensity at 2 weeks[6]

Experimental Protocols

Protocol 1: Radiosynthesis of (R)-[¹¹C]PK11195

This protocol is a generalized procedure based on published methods.[5][10][21]

Materials:

  • (R)-N-desmethyl-PK11195 (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Potassium hydroxide (KOH)

  • HPLC system for purification and analysis

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • [¹¹C]Methyl Iodide Production: Produce [¹¹C]CH₄ via the ¹⁴N(p,α)¹¹C reaction in a cyclotron. Convert [¹¹C]CH₄ to [¹¹C]CH₃I using standard gas-phase iodination methods.

  • Precursor Preparation: Dissolve 1 mg of (R)-N-desmethyl-PK11195 and 1 mg of KOH in 200-300 µL of anhydrous DMSO in a sealed reaction vial.

  • Radiolabeling Reaction: Trap the produced [¹¹C]CH₃I in the reaction vial containing the precursor solution.

  • Heating: Heat the reaction vial at 90-100°C for 4-5 minutes to facilitate the N-methylation reaction.

  • Purification: After cooling, purify the reaction mixture using reverse-phase HPLC to separate (R)-[¹¹C]PK11195 from the precursor and other impurities.

  • Formulation: The collected HPLC fraction containing the product is evaporated to dryness and then reformulated in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity (>98%), specific activity, and sterility before administration.[10][21]

Protocol 2: Animal PET Imaging Study (e.g., Rat Model of Neuroinflammation)

This protocol outlines a typical preclinical PET imaging experiment.[5][10][23]

1. Animal Model:

  • Induce the desired pathology (e.g., unilateral cortical spreading depression for migraine, intrastriatal injection of lipopolysaccharide (LPS) for acute inflammation, or spinal cord injury).[5][10][23]

  • Include a sham-operated or saline-injected control group.

2. Animal Preparation:

  • Fast the animal for 4-6 hours before the scan.

  • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the scan.

  • Place a catheter in the tail vein for radiotracer injection.

  • Monitor vital signs (respiration, temperature) during the procedure.

3. PET Scan Acquisition:

  • Position the animal in the PET scanner.

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus injection of (R)-[¹¹C]PK11195 (e.g., ~18.5-100 MBq) via the tail vein catheter.[5][10]

  • Acquire a dynamic emission scan for 60 minutes.[5][24] A typical framing sequence might be: 6 x 10s, 6 x 30s, 11 x 60s, 15 x 180s.[5]

  • For blocking studies, a non-radiolabeled ligand can be injected before or during the scan to confirm specificity.[5]

4. Image Reconstruction and Analysis:

  • Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.

  • Co-register the PET images with an anatomical reference image (e.g., MRI or a standard atlas).

  • Define regions of interest (ROIs) on the brain images (e.g., ipsilateral cortex, contralateral cortex, cerebellum).

  • Generate time-activity curves (TACs) for each ROI.

  • Quantitative Analysis:

    • Simplified Reference Tissue Model (SRTM): Use a reference region with negligible specific binding (e.g., cerebellum in some cases, though this can be controversial) to estimate BPND.[11]

    • Kinetic Modeling with Arterial Input Function: If arterial blood sampling is performed, use a two-tissue compartment model to estimate VT.[21][25] This is the most reliable quantification method but is invasive.[25]

    • SUV Calculation: For semi-quantitative analysis, calculate SUV for specific time frames (e.g., 40-60 minutes post-injection).[26][27]

Experimental_Workflow PK11195 PET Imaging Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Radiosynthesis of (R)-[11C]PK11195 C Radiotracer Injection A->C B Animal Model Induction & Subject Preparation B->C D Dynamic PET Scan (e.g., 60 min) C->D F Image Reconstruction & ROI Definition D->F E (Optional) Arterial Blood Sampling H Quantitative Analysis (BP, VT, SUV) E->H G Generate Time-Activity Curves (TACs) F->G G->H I Statistical Analysis & Interpretation H->I

Caption: A typical workflow for a PK11195 PET imaging study.

Logical Relationships and Interpretation

The interpretation of a PK11195 PET scan relies on the logical relationship between a pathological event and the resulting PET signal. An increased signal is generally interpreted as heightened inflammation, but it is important to remember that PK11195 binds to TSPO, which is expressed by activated glial cells and macrophages, not directly to a specific disease-related protein.

Logical_Relationship Logical Relationship in PK11195 PET Imaging A Pathological Event (e.g., Neuronal Injury, Ischemia, Tumor Growth, Infection) B Cellular Response: Microglial & Macrophage Activation A->B C Molecular Change: Upregulation of TSPO Expression B->C D PET Imaging Event: Increased (R)-[11C]PK11195 Binding C->D E Observable Outcome: Increased PET Signal (Higher BP, VT, or SUV) D->E F Interpretation: Presence of Active Inflammation / Pathology E->F

References

Application Notes and Protocols for Studying the Neuroprotective Effects of PK11195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the neuroprotective properties of PK11195, a specific ligand for the 18 kDa translocator protein (TSPO). The following protocols and experimental designs are intended to guide researchers in elucidating the mechanisms underlying PK11195-mediated neuroprotection, with a focus on its anti-inflammatory and mitochondrial-modulating effects.

Introduction

PK11195 is a well-characterized isoquinoline carboxamide that binds with high affinity to TSPO, a protein primarily located on the outer mitochondrial membrane of various cells, including microglia in the central nervous system (CNS).[1][2] Under neuroinflammatory conditions, the expression of TSPO is significantly upregulated in activated microglia, making it a valuable biomarker and a potential therapeutic target for neurodegenerative diseases.[1][3] Emerging evidence suggests that PK11195 exerts neuroprotective effects by modulating microglial activation, reducing the production of pro-inflammatory mediators, and influencing mitochondrial function.[1][4][5] This document outlines a series of in vitro and in vivo experiments to systematically evaluate and characterize the neuroprotective potential of PK11195.

In Vitro Experimental Design: Elucidating Cellular Mechanisms

The initial phase of investigation focuses on dissecting the cellular and molecular mechanisms of PK11195 in a controlled in vitro environment. The murine microglial cell line, BV-2, is a commonly used and appropriate model for these studies, as it mimics the inflammatory response of primary microglia.[1]

Experimental Workflow: In Vitro Studies

cluster_0 In Vitro Neuroprotection Assay Workflow A BV-2 Microglial Cell Culture B Induction of Neuroinflammation (e.g., LPS stimulation) A->B C Treatment with PK11195 (various concentrations) B->C G Neuron-Microglia Co-culture B->G D Assessment of Microglial Activation C->D E Analysis of Inflammatory Mediators C->E F Evaluation of Mitochondrial Function C->F H Assessment of Neuronal Viability and Apoptosis C->H G->C

Caption: Workflow for in vitro assessment of PK11195 neuroprotective effects.

Key In Vitro Experiments and Protocols

1.2.1. Assessment of PK11195 on Microglial Activation

  • Objective: To determine the effect of PK11195 on the activation of microglia in response to an inflammatory stimulus.

  • Protocol:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Pre-treat cells with varying concentrations of PK11195 (e.g., 0.1, 1, 10 µM) for 1 hour.

    • Induce microglial activation by adding Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Assess microglial activation by measuring the expression of activation markers such as Iba1 and CD68 via immunocytochemistry or Western blot.

1.2.2. Measurement of Pro-inflammatory Cytokines

  • Objective: To quantify the effect of PK11195 on the production of pro-inflammatory cytokines by activated microglia.[1]

  • Protocol:

    • Following the treatment protocol described in 1.2.1, collect the cell culture supernatant.

    • Measure the concentrations of Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[1]

1.2.3. Analysis of the NLRP3 Inflammasome Pathway

  • Objective: To investigate the involvement of the NLRP3 inflammasome signaling pathway in the anti-inflammatory effects of PK11195.[1]

  • Signaling Pathway:

cluster_1 NLRP3 Inflammasome Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b pro_IL18 pro-IL-18 NFkB->pro_IL18 IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 NLRP3 NLRP3 ASC ASC NLRP3->ASC Caspase1_pro pro-Caspase-1 ASC->Caspase1_pro Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Caspase1_active->pro_IL1b Caspase1_active->pro_IL18 PK11195 PK11195 TSPO TSPO PK11195->TSPO ROS Mitochondrial ROS TSPO->ROS ROS->NLRP3

Caption: PK11195 inhibits NLRP3 inflammasome activation via TSPO.

  • Protocol:

    • Treat BV-2 cells as described in 1.2.1.

    • Lyse the cells and perform Western blot analysis to determine the protein levels of NLRP3, ASC, and cleaved Caspase-1.[1]

1.2.4. Assessment of Mitochondrial Function

  • Objective: To evaluate the impact of PK11195 on mitochondrial integrity and function.

  • Protocols:

    • Mitochondrial Membrane Potential (ΔΨm):

      • Treat cells as described in 1.2.1.

      • Stain cells with a fluorescent dye such as JC-1 or TMRM.

      • Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 indicates mitochondrial depolarization.

    • Reactive Oxygen Species (ROS) Production:

      • Treat cells as described in 1.2.1.

      • Load cells with a ROS-sensitive fluorescent probe like MitoSOX Red.[6]

      • Measure the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.[1]

1.2.5. Neuron-Microglia Co-culture for Neuroprotection Assay

  • Objective: To directly assess the neuroprotective effects of PK11195 in a more physiologically relevant co-culture system.[7][8]

  • Protocol:

    • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a separate culture dish.

    • In a parallel culture, treat BV-2 microglia with LPS and/or PK11195 as described in 1.2.1.

    • Collect the conditioned medium from the treated microglia and apply it to the neuronal cultures.

    • Alternatively, use a Transwell co-culture system with microglia in the insert and neurons in the well below.

    • After 24-48 hours, assess neuronal viability using an MTT or LDH assay and apoptosis using TUNEL staining or Caspase-3 activity assay.[6][7]

Data Presentation: In Vitro Results
Experimental GroupIba1 Expression (% of Control)IL-1β (pg/mL)NLRP3 Expression (Fold Change)Mitochondrial ROS (Fold Change)Neuronal Viability (% of Control)
Control100 ± 510 ± 21.0 ± 0.11.0 ± 0.1100 ± 5
LPS (1 µg/mL)250 ± 15150 ± 103.5 ± 0.34.0 ± 0.450 ± 7
LPS + PK11195 (1 µM)180 ± 1290 ± 82.2 ± 0.22.5 ± 0.375 ± 6
LPS + PK11195 (10 µM)120 ± 940 ± 51.5 ± 0.11.8 ± 0.290 ± 4

In Vivo Experimental Design: Validating Neuroprotective Efficacy

To confirm the in vitro findings and evaluate the therapeutic potential of PK11195 in a whole organism, in vivo studies using a rodent model of neuroinflammation are essential. Intraperitoneal (i.p.) injection of LPS is a widely used model to induce systemic inflammation and subsequent neuroinflammation.[4][5][9]

Experimental Workflow: In Vivo Studies

cluster_2 In Vivo Neuroprotection Study Workflow A Animal Model (e.g., C57BL/6 Mice) B Induction of Neuroinflammation (LPS i.p. injection) A->B C Treatment with PK11195 (i.p. injection) B->C D Behavioral Assessment (e.g., Morris Water Maze) C->D E Tissue Collection (Brain) D->E F Immunohistochemistry (Iba1, GFAP) E->F G Biochemical Analysis (Cytokines, Western Blot) E->G H Assessment of Neuronal Damage E->H

Caption: Workflow for in vivo investigation of PK11195 neuroprotection.

Key In Vivo Experiments and Protocols

2.2.1. Animal Model and Treatment

  • Objective: To establish a model of neuroinflammation and assess the in vivo efficacy of PK11195.

  • Protocol:

    • Use adult C57BL/6 mice.

    • Administer PK11195 (e.g., 3 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 7 days).[5]

    • On a designated day, induce neuroinflammation by a single i.p. injection of LPS (e.g., 250 µg/kg).

    • Continue PK11195 treatment as scheduled.

2.2.2. Behavioral Testing

  • Objective: To evaluate the effect of PK11195 on cognitive function in the context of neuroinflammation.

  • Protocol:

    • Perform the Morris Water Maze (MWM) test to assess spatial learning and memory.[5]

    • Record parameters such as escape latency, distance traveled, and time spent in the target quadrant.

2.2.3. Immunohistochemical Analysis

  • Objective: To visualize and quantify microglial and astrocyte activation in the brain.

  • Protocol:

    • At the end of the experiment, perfuse the animals and collect the brains.

    • Prepare brain sections and perform immunohistochemistry for Iba1 (microglia) and GFAP (astrocytes).

    • Quantify the immunoreactivity in specific brain regions, such as the hippocampus and cortex.

2.2.4. Biochemical and Molecular Analysis

  • Objective: To measure inflammatory markers and neuronal damage at the molecular level.

  • Protocol:

    • Homogenize brain tissue from specific regions.

    • Measure cytokine levels (IL-1β, TNF-α) using ELISA.

    • Perform Western blot analysis for proteins involved in inflammation (e.g., COX-2) and apoptosis (e.g., cleaved Caspase-3).[5]

Data Presentation: In Vivo Results
Experimental GroupMWM Escape Latency (s)Iba1+ Cells/mm² (Hippocampus)Hippocampal IL-1β (pg/mg protein)Neuronal Apoptosis (TUNEL+ cells/mm²)
Vehicle + Saline20 ± 350 ± 815 ± 35 ± 1
Vehicle + LPS55 ± 6200 ± 2080 ± 940 ± 5
PK11195 + LPS30 ± 490 ± 1235 ± 515 ± 3

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the neuroprotective effects of PK11195. By systematically evaluating its impact on microglial activation, inflammatory signaling, mitochondrial function, and neuronal survival in both in vitro and in vivo models, researchers can gain a comprehensive understanding of its therapeutic potential for neurodegenerative diseases characterized by neuroinflammation. The presented data tables and diagrams serve as templates for organizing and visualizing the expected outcomes of these studies.

References

Application Notes and Protocols: Measuring Neuroinflammation in Disease Models Using PK11195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), is a mitochondrial outer membrane protein that is upregulated in activated microglia and reactive astrocytes, making it a valuable biomarker for neuroinflammation.[1][2][3] PK11195 is a specific ligand for TSPO and has been extensively used to measure neuroinflammation in both preclinical disease models and clinical studies.[4][5] Radiolabeled forms of PK11195, such as [11C]PK11195 and [3H]PK11195, allow for the in vivo and ex vivo quantification of TSPO expression using Positron Emission Tomography (PET) and autoradiography, respectively.[6][7] These techniques provide a means to monitor the progression of neuroinflammation and assess the efficacy of anti-inflammatory therapies.[4][8]

TSPO Signaling in Neuroinflammation

TSPO is involved in several cellular processes, including cholesterol transport, steroidogenesis, and the modulation of inflammatory responses.[9][10] In the context of neuroinflammation, TSPO expression is significantly increased in activated microglia.[3] The binding of ligands like PK11195 to TSPO can modulate microglial activation and subsequent inflammatory cascades. While the precise signaling mechanisms are still under investigation, evidence suggests that TSPO interacts with key inflammatory pathways, including the NLRP3 inflammasome and MAPK signaling, ultimately influencing the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines.[3][11]

TSPO_Signaling_Pathway cluster_microglia Activated Microglia cluster_downstream Downstream Effects Stressors Neuroinflammatory Stimuli (e.g., LPS, Injury) TSPO TSPO Upregulation Stressors->TSPO MAPK MAPK Pathway TSPO->MAPK NLRP3 NLRP3 Inflammasome TSPO->NLRP3 ROS ROS Production TSPO->ROS PK11195 PK11195 PK11195->TSPO Binds to Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) MAPK->Cytokines NLRP3->Cytokines

Caption: TSPO signaling cascade in activated microglia.

Experimental Applications and Protocols

The use of PK11195 to measure neuroinflammation can be broadly categorized into in vivo imaging with PET and ex vivo/in vitro binding assays.

In Vivo Measurement of Neuroinflammation using [11C]PK11195 PET

Positron Emission Tomography (PET) with the radiotracer [11C]PK11195 allows for the non-invasive, longitudinal assessment of neuroinflammation in living subjects.

PET_Workflow cluster_animal_prep Animal Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Animal Disease Model Animal Anesthesia Anesthesia Animal->Anesthesia Cannulation Tail Vein Cannulation Anesthesia->Cannulation Injection [11C]PK11195 Injection Cannulation->Injection PET_Scan Dynamic PET Scan (e.g., 60 min) Injection->PET_Scan CT_Scan CT Scan for Attenuation Correction PET_Scan->CT_Scan Reconstruction Image Reconstruction CT_Scan->Reconstruction ROI Region of Interest (ROI) Definition Reconstruction->ROI Quantification Quantification (SUV, BP) ROI->Quantification

Caption: Experimental workflow for [11C]PK11195 PET imaging.

Protocol: [11C]PK11195 PET Imaging in a Rodent Model of Neuroinflammation

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane).

    • Place a catheter in the tail vein for radiotracer injection.

    • Position the animal in the PET scanner.

  • Radiotracer Administration:

    • Inject a bolus of [11C]PK11195 intravenously. The injected dose can vary, with reported mean doses around 341 ± 51 MBq for symptomatic carriers in one study.[12]

  • PET Data Acquisition:

    • Acquire a dynamic scan for a duration of 58 to 60 minutes.[8][12]

    • A transmission scan using a 137Cs point source may be performed for attenuation correction.[13]

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., 3D ordered subset expectation maximization).[14]

    • Co-register the PET images with anatomical images (e.g., MRI or CT) for accurate localization of brain regions.

    • Define regions of interest (ROIs) on the anatomical images and apply them to the dynamic PET data to obtain time-activity curves (TACs).

    • Quantify [11C]PK11195 binding using metrics such as the Standardized Uptake Value (SUV) or the binding potential (BPND).[14][15] For BPND calculation, a reference region with low specific binding is required; however, due to the widespread nature of microglial activation, cluster analysis is often employed to derive a reference tissue curve.[12][16]

Quantitative Data from [11C]PK11195 PET Studies

Disease ModelBrain RegionQuantitative MetricFindingReference
Rat Spinal Cord InjuryLesion LevelSUVmaxSignificant increase at 4 and 14 days post-injury compared to controls.[14]
Rat Cortical Spreading DepressionIpsilateral HemisphereBinding Potential (BP)Significantly higher BP in the spreading depression model compared to sham-operated controls.[7]
SOD1 Amyotrophic Lateral Sclerosis (human)Occipital & Temporal Cortex, Cerebellum, Thalamus, Medulla OblongataBinding Potential (BP)Significant microglia activation in both asymptomatic and symptomatic carriers compared to healthy controls.[12]
Multiple Sclerosis (human)Various brain regionsVolume of Distribution (VT)Significant decrease in VT in patients undergoing anti-inflammatory treatment.[8]
Transient Focal Cerebral Ischemia (rat)Ischemic CoreStandard Uptake Value (SUV)Increased SUV at day 4 and further increased at day 7 post-ischemia.[17]
Ex Vivo Measurement of Neuroinflammation using [3H]PK11195 Autoradiography

Autoradiography with [3H]PK11195 provides a high-resolution method to visualize and quantify TSPO expression in post-mortem brain tissue. This technique is often used to validate in vivo PET findings and to correlate TSPO expression with cellular markers of neuroinflammation.

Protocol: [3H]PK11195 Autoradiography on Brain Sections

  • Tissue Preparation:

    • Euthanize the animal and rapidly remove the brain.

    • Freeze the brain (e.g., in isopentane cooled with dry ice) and store at -80°C.

    • Cryosection the brain into thin sections (e.g., 14 µm) and mount them on microscope slides.[18]

  • Binding Assay:

    • Pre-incubate the sections for 15 minutes in a buffer such as 50 mM Tris-HCl.[18]

    • Incubate the sections with [3H]PK11195 in a buffer solution.

    • To determine non-specific binding, incubate a parallel set of sections with [3H]PK11195 in the presence of an excess of unlabeled PK11195.

  • Washing and Drying:

    • Wash the sections in ice-cold buffer to remove unbound radioligand.

    • Quickly rinse the sections in distilled water.

    • Dry the sections under a stream of cold air.

  • Imaging:

    • Expose the dried sections to a phosphor imaging plate or autoradiography film.

    • After exposure, scan the imaging plate or develop the film to visualize the distribution of [3H]PK11195 binding.

  • Data Analysis:

    • Quantify the autoradiographic signal in specific brain regions using densitometry software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

Quantitative Data from [3H]PK11195 Autoradiography Studies

Disease ModelBrain RegionFindingReference
Experimental Autoimmune Encephalomyelitis (EAE) in miceInflammatory lesions in spinal cord and brainCorrelation between [3H]PK11195 binding and immunoreactivity for the activated microglial/macrophage marker Mac-1/CD11b.[6]
Multiple Sclerosis (human post-mortem tissue)Edges of chronic active plaquesCorrelation between [3H]PK11195 binding and immunoreactivity for the microglial/macrophage marker CD68.[6]
Alzheimer's Disease (human post-mortem tissue)Frontal cortexIncreased --INVALID-LINK---PK11195 binding correlates with an increased number of activated microglia.[19]
Transient Focal Cerebral Ischemia (rat)Ischemic CoreIncreased [3H]PK11195 binding at day 4, with a further increase at day 7 post-ischemia.[17]

In Vitro Applications

In addition to in vivo and ex vivo studies, PK11195 can be utilized in in vitro models to investigate the mechanisms of neuroinflammation and the effects of potential therapeutics. For instance, studies have used BV-2 microglial cell lines to demonstrate that PK11195 can inhibit the lipopolysaccharide (LPS)-induced activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β and IL-18.[11]

Protocol: In Vitro Inhibition of Microglial Activation

  • Cell Culture:

    • Culture BV-2 microglial cells in appropriate media.

  • Treatment:

    • Pre-treat cells with PK11195 (e.g., 0.5 µM) for 1 hour.[11]

    • Induce an inflammatory response by treating the cells with LPS (e.g., 1 µg/ml) for 6 hours.[11]

  • Analysis:

    • Collect cell lysates and culture supernatants.

    • Measure the levels of inflammatory markers such as ROS, NLRP3, ASC, caspase-1, IL-1β, and IL-18 using techniques like Western blot, RT-PCR, and ELISA.[11]

Limitations and Considerations

While PK11195 is a valuable tool, it has some limitations. Its high lipophilicity can lead to a significant amount of non-specific binding, which can complicate the quantification of specific TSPO binding.[16] This has led to the development of second-generation TSPO radioligands with improved target-to-background ratios.[5][16] However, some of these newer ligands exhibit binding affinity that is dependent on a genetic polymorphism (rs6971), which is not a factor for [11C]PK11195.[12][16]

Conclusion

PK11195 remains a widely used and well-validated tool for the measurement of neuroinflammation in a variety of disease models. Its application in PET imaging, autoradiography, and in vitro assays provides researchers and drug development professionals with a versatile platform to investigate the role of neuroinflammation in disease pathogenesis and to evaluate the efficacy of novel anti-inflammatory therapies. Careful consideration of its limitations and the appropriate selection of experimental protocols are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 11C-PK11195 PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies using the radioligand ¹¹C-PK11195. This document is intended to guide researchers in the fields of neuroscience, oncology, and immunology in the effective application of this imaging agent for the in vivo quantification of the translocator protein (TSPO), a biomarker of neuroinflammation and cellular activation.

Introduction

¹¹C-(R)-PK11195 is the R-enantiomer of PK11195, a specific and high-affinity ligand for the 18 kDa Translocator Protein (TSPO).[1][2][3][4] TSPO is located on the outer mitochondrial membrane and is overexpressed in activated microglia, reactive astrocytes, and macrophages.[2][3][5] This upregulation makes ¹¹C-PK11195 a valuable tool for imaging neuroinflammatory processes in a variety of central nervous system disorders, including neurodegenerative diseases, stroke, and traumatic brain injury.[5][6][7] Beyond the brain, its application extends to imaging inflammatory components of tumors and other systemic inflammatory conditions.[2][8]

While a prototypic and widely used TSPO radioligand, it is important to note that ¹¹C-PK11195 exhibits high lipophilicity, which can contribute to high non-specific binding.[1][9] Newer generations of TSPO ligands have been developed to address this limitation, though ¹¹C-PK11195 remains a crucial tool, particularly because its binding is not significantly affected by the common rs6971 polymorphism in the TSPO gene that impacts the binding of second-generation tracers.[1][10]

Signaling Pathway and Mechanism of Action

¹¹C-PK11195 binds to TSPO, a key component of a multi-protein complex on the outer mitochondrial membrane. This complex is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. In pathological conditions involving cellular activation and inflammation, the expression of TSPO is significantly increased. By binding to TSPO, ¹¹C-PK11195 allows for the in vivo visualization and quantification of this upregulation, providing a surrogate measure of the extent and localization of inflammation. The binding of PK11195 to TSPO has also been shown to stabilize the protein's structure.[11]

TSPO_Signaling cluster_membrane Outer Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC forms complex Neurosteroids Neurosteroid Synthesis TSPO->Neurosteroids facilitates Apoptosis Apoptosis Regulation TSPO->Apoptosis ANT ANT VDAC->ANT interacts with PK11195 ¹¹C-PK11195 PK11195->TSPO Binds to Cholesterol Cholesterol Cholesterol->TSPO Transported by

Caption: ¹¹C-PK11195 binding to the TSPO complex on the outer mitochondrial membrane.

Experimental Protocols

Radiosynthesis of ¹¹C-PK11195

The radiosynthesis of ¹¹C-(R)-PK11195 is typically performed via the N-methylation of the precursor, (R)-N-desmethyl-PK11195, using ¹¹C-methyl iodide.

Materials:

  • (R)-N-desmethyl-PK11195

  • ¹¹C-methyl iodide (¹¹C-CH₃I)

  • Potassium hydroxide (KOH)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • High-performance liquid chromatography (HPLC) system for purification

  • Sterile saline solution for formulation

Procedure:

  • Dissolve 1 mg of (R)-N-desmethyl-PK11195 in approximately 200-300 µL of anhydrous DMSO containing a small amount of KOH.[6][8]

  • Trap the cyclotron-produced ¹¹C-CH₃I in the reaction mixture.

  • Heat the reaction vial at approximately 90°C for 4 minutes.[6]

  • Neutralize the reaction mixture.

  • Purify the crude product using reverse-phase HPLC.

  • The purified ¹¹C-(R)-PK11195 fraction is collected, the solvent is evaporated, and the final product is reconstituted in a sterile saline solution for injection.

  • Perform quality control to determine radiochemical purity (typically >98%) and specific activity.[3][12][13]

Animal PET Imaging Protocol (Rodent Model)

Subject Preparation:

  • Anesthetize the animal (e.g., rat or mouse) with isoflurane (e.g., 1.5-3% in oxygen).[6][8]

  • Place a tail vein catheter for radiotracer injection.

  • Position the animal on the scanner bed, ensuring the region of interest (e.g., brain or tumor) is within the field of view.

Image Acquisition:

  • Administer a bolus injection of ¹¹C-PK11195 via the tail vein. The injected dose is typically in the range of 18.5 to 100 MBq per animal.[3][6]

  • Acquire dynamic PET data for 60 minutes in list mode.[3][6]

  • Reconstruct the list-mode data into a series of time frames (e.g., 6 x 10 s, 6 x 30 s, 11 x 60 s, 15 x 180 s).[6]

  • A low-dose CT scan can be acquired for attenuation correction and anatomical co-registration.[8]

Human PET Imaging Protocol

Subject Preparation:

  • Subjects should fast for at least 4-6 hours prior to the scan.

  • An intravenous catheter should be placed for radiotracer administration.

  • For full kinetic modeling, an arterial line is required for blood sampling.

  • Position the subject comfortably in the PET scanner.

Image Acquisition:

  • A low-dose CT or MR scan is typically performed for attenuation correction and anatomical localization.

  • Administer ¹¹C-PK11195 as an intravenous bolus injection. The injected dose is typically around 302 ± 33 MBq to 400-800 MBq.[3][12][14]

  • Acquire dynamic PET data for 60 to 90 minutes.[2][14][15]

  • The emission data is often reconstructed into multiple time frames (e.g., 2 x 15 s, 3 x 30 s, 3 x 60 s, 2 x 90 s, 3 x 120 s, 2 x 180 s, 4 x 300 s, and 2 x 600 s).[16]

Data Analysis and Quantification

The quantification of ¹¹C-PK11195 binding can be approached using several methods, ranging from full kinetic modeling to semi-quantitative approaches.

Experimental Workflow for Data Analysis

PET_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_quantification Quantification cluster_input_function Input Function Derivation PET_Scan Dynamic PET Scan (60-90 min) Reconstruction Image Reconstruction PET_Scan->Reconstruction IDIF Image-Derived Input Function (IDIF) PET_Scan->IDIF SVCA Supervised Cluster Analysis (SVCA) PET_Scan->SVCA MRI_Scan Anatomical MRI Co_registration PET-MRI Co-registration MRI_Scan->Co_registration Arterial_Sampling Arterial Blood Sampling (optional) Metabolite_Correction Metabolite Correction Arterial_Sampling->Metabolite_Correction Motion_Correction Motion Correction Reconstruction->Motion_Correction Motion_Correction->Co_registration ROI_Definition ROI Definition Co_registration->ROI_Definition Kinetic_Modeling Kinetic Modeling (AIF) Vt ROI_Definition->Kinetic_Modeling Reference_Tissue Reference Tissue Model BPnd, DVR ROI_Definition->Reference_Tissue SUV_Analysis SUV Calculation ROI_Definition->SUV_Analysis Metabolite_Correction->Kinetic_Modeling IDIF->Kinetic_Modeling SVCA->Reference_Tissue

Caption: Workflow for ¹¹C-PK11195 PET data analysis.

Kinetic Modeling with Arterial Input Function (AIF)

This is the gold standard for quantitative analysis.[14] It requires serial arterial blood sampling to measure the concentration of the radiotracer and its metabolites in plasma over time.

  • Arterial Blood Sampling: Collect arterial blood samples frequently at the beginning of the scan and less frequently later on.

  • Metabolite Analysis: Separate the parent compound from its radioactive metabolites in plasma samples using techniques like HPLC. The fraction of unchanged ¹¹C-PK11195 decreases over time.[12]

  • Compartment Modeling: Fit the time-activity curves (TACs) from regions of interest (ROIs) to a one- or two-tissue compartment model using the metabolite-corrected arterial input function.[1][12] This yields the total volume of distribution (Vₜ), which reflects the total binding (specific + non-specific).

Reference Tissue Models

Due to the invasive nature of arterial sampling and the lack of a true reference region devoid of TSPO in the brain, reference tissue models are often employed.

  • Pseudo-Reference Region: A reference tissue TAC is derived from the dynamic PET image itself using methods like supervised cluster analysis (SVCA).[1][5]

  • Model Fitting: The TACs of target regions are then fitted to a simplified reference tissue model (SRTM) or similar models using the derived pseudo-reference TAC as input.

  • Outcome Measures: This analysis provides outcome measures such as the binding potential (BPₙₔ) or the distribution volume ratio (DVR), which are ratios of specific to non-displaceable binding.[14]

Semi-Quantitative Analysis (SUV)

The Standardized Uptake Value (SUV) is a simpler, semi-quantitative measure.

  • Calculation: SUV is calculated as: SUV = [Tissue Activity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)]

  • Application: It is often calculated for a specific time window post-injection (e.g., SUV₂₀₋₄₀ or SUV₄₀₋₆₀).[1] While simpler, SUV can be influenced by various physiological factors.

Quantitative Data Summary

ParameterHuman StudiesAnimal (Rodent) StudiesReference
Injected Dose 302 ± 33 MBq to 400-800 MBq18.5 - 100 MBq[3][12][14],[3][6]
Specific Activity 421 - 2,303 GBq/µmol30 - 99 GBq/µmol[12],[3][6]
Scan Duration 60 - 90 minutes60 minutes[2][14][15],[3][6]
Radiochemical Purity >98%>99%[12][13],[3][6]
Mean Effective Dose 4.8 µSv/MBqNot Applicable[4]
Binding Potential (BPₙₔ) ~0.13 ± 0.04 (healthy cortex)~0.5 (in lesion model)[6]
OrganEquivalent Dose (µSv/MBq)Reference
Kidneys 14.0[4]
Spleen 12.5[4]
Small Intestine 12.2[4]

Conclusion

¹¹C-PK11195 PET imaging is a powerful technique for the in vivo assessment of TSPO expression, providing valuable insights into inflammatory processes in various diseases. The choice of the data acquisition and analysis protocol should be guided by the specific research question, balancing the need for quantitative accuracy with practical considerations such as invasiveness. Careful implementation of these protocols will ensure reliable and reproducible results, contributing to a better understanding of the role of inflammation in health and disease.

References

Application Notes and Protocols for In Vitro PK11195-TSPO Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the in vitro characterization of the binding of PK11195 to the 18 kDa Translocator Protein (TSPO), a key biomarker for neuroinflammation and a potential therapeutic target.

Introduction

The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2][3][4][5] It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, inflammation, and apoptosis.[1][2][4][6][7][8] Upregulation of TSPO is observed in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation in various neurological and psychiatric disorders.[4][5][6][9][10] PK11195, an isoquinoline carboxamide, is a well-characterized, high-affinity ligand for TSPO and is widely used as a research tool and a radiotracer for positron emission tomography (PET) imaging of neuroinflammation.[1][11][12][13]

This document outlines standard in vitro assays to quantify the binding of PK11195 and other ligands to TSPO, providing a basis for screening and characterization of novel TSPO-targeting compounds.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of PK11195 for TSPO determined by various in vitro assays.

LigandRadioligandAssay TypeTissue/Cell SourceKi (nM)Kd (nM)IC50 (nM)Reference
PK11195[3H]PK11195Radioligand BindingRat Brain1.4[12]
PK11195[3H]PK11195Radioligand BindingHuman Brain4.3 - 6.6[12]
PK11195[3H]PK11195Radioligand BindingHuman Platelet Membranes29.25[14]
PK11195[3H]PK11195Saturation BindingNot Specified3.60 ± 0.41[1]
Ro5-4864Radiolabeled DiazepamRadioligand BindingNot Specified4.1[1]
PK11195Not SpecifiedProliferation AssayNeuroblastoma Cell Lines80 - 120 (µM)[15]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., PK11195) for TSPO by measuring its ability to displace a radiolabeled ligand (e.g., [3H]PK11195).

Materials:

  • Membrane Preparation: Membranes from tissues or cells expressing TSPO (e.g., human platelets, rat brain, U87MG cells).[14][16]

  • Radioligand: [3H]PK11195.

  • Unlabeled Ligand: PK11195 or other test compounds.

  • Assay Buffer: 50 mM Tris base, 140 mM NaCl, 1.5 mM MgCl2, 5 mM KCl, 1.5 mM CaCl2, pH 7.4.[14][17]

  • Wash Buffer: Ice-cold 50 mM Tris base, 1.4 mM MgCl2, pH 7.4.[14]

  • GF/B Glass Fiber Filters: Presoaked in 0.05% polyethyleneimine (PEI).[14]

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells in cold lysis buffer.

    • Centrifuge to pellet membranes.

    • Wash the pellet and resuspend in a suitable buffer, determining the protein concentration using a BCA assay.[14][18] Aliquot and store at -80°C.[14]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[18]

      • 200 µL of membrane suspension (250 µg/mL protein).[14]

      • 25 µL of unlabeled test compound at various concentrations. For determining non-specific binding, use a high concentration of unlabeled PK11195 (e.g., 20 µM).[14] For total binding, add 25 µL of assay buffer.

      • 25 µL of [3H]PK11195 solution (e.g., 10 nM).[14]

  • Incubation:

    • Incubate the plate for 60 minutes at 37°C.[14]

  • Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters.[14]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14][18]

  • Counting:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[14]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep TSPO-expressing Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand [3H]PK11195 (Radioligand) Radioligand->Incubation Test_Compound PK11195 or Test Compound Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki Value (Binding Affinity) Curve_Fitting->Ki_Calculation

Workflow for a competitive radioligand binding assay.
Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative for studying ligand-TSPO interactions. These can include assays using fluorescently labeled ligands or probes that change their fluorescence properties upon binding to TSPO.

General Protocol (using a fluorescently labeled PK11195 analog):

  • Prepare TSPO-containing membranes or purified protein.

  • In a microplate, add the TSPO preparation.

  • Add the fluorescently labeled PK11195 analog at a fixed concentration.

  • Add increasing concentrations of the unlabeled test compound (e.g., PK11195).

  • Incubate to allow binding to reach equilibrium.

  • Measure the fluorescence intensity or fluorescence polarization using a plate reader.

  • A decrease in fluorescence signal with increasing concentrations of the test compound indicates competitive binding.

  • Analyze the data to determine the IC50 and Ki values, similar to the radioligand binding assay.

Cell-Based Assays

Cell-based assays allow for the study of PK11195-TSPO binding and its functional consequences in a more physiologically relevant context.

Example Protocol (NLRP3 Inflammasome Activation in BV-2 Microglial Cells): [19][20]

  • Cell Culture: Culture BV-2 microglial cells in appropriate media.

  • Treatment:

    • Pre-treat cells with PK11195 (e.g., 0.5 µM) for 1 hour.[20]

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6 hours to prime the NLRP3 inflammasome.[19][20]

    • Subsequently, treat with ATP (e.g., 1 mM) for 2 hours to activate the inflammasome.[20]

  • Analysis:

    • Western Blot: Collect cell lysates and analyze the expression levels of NLRP3, ASC, and cleaved caspase-1.[19]

    • ELISA: Measure the secretion of pro-inflammatory cytokines IL-1β and IL-18 in the cell culture supernatant.[19]

    • ROS Measurement: Use a fluorescent probe (e.g., DCFH-DA) to measure intracellular reactive oxygen species (ROS) production.[19]

  • Results: A reduction in NLRP3 inflammasome components, pro-inflammatory cytokine release, and ROS production in PK11195-treated cells compared to LPS/ATP-stimulated controls indicates a functional effect of TSPO ligation.[19]

TSPO Signaling and Functional Consequences

Binding of ligands like PK11195 to TSPO can modulate several downstream pathways. TSPO is part of a complex on the outer mitochondrial membrane that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide transporter (ANT).[1][2] This complex is involved in regulating mitochondrial functions such as cholesterol transport for steroidogenesis and apoptosis.[2][8]

Ligand binding can influence:

  • Steroidogenesis: By facilitating the transport of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis.[7][8]

  • Inflammation: By modulating the activation of inflammatory pathways like the NLRP3 inflammasome and the production of reactive oxygen species (ROS).[6][19]

  • Apoptosis: By interacting with components of the mitochondrial permeability transition pore (mPTP).[2][15]

  • Gene Expression: TSPO signaling can lead to changes in nuclear gene expression through mitochondria-to-nucleus retrograde signaling.[3][7]

TSPO_Signaling_Pathway cluster_membrane Outer Mitochondrial Membrane cluster_effects Downstream Cellular Effects PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds to VDAC VDAC TSPO->VDAC Cholesterol Cholesterol Transport TSPO->Cholesterol Inflammation Modulation of Inflammation (e.g., NLRP3 Inflammasome) TSPO->Inflammation Apoptosis Regulation of Apoptosis (mPTP) TSPO->Apoptosis Gene_Expression Mitochondria-to-Nucleus Retrograde Signaling TSPO->Gene_Expression ANT ANT VDAC->ANT Steroidogenesis Neurosteroid Synthesis Cholesterol->Steroidogenesis

Simplified TSPO signaling pathway upon ligand binding.

Interrelation of In Vitro Assays

The characterization of a novel TSPO ligand typically follows a hierarchical approach, starting with basic binding assays and progressing to more complex functional and cell-based assays.

Assay_Interrelation cluster_primary Primary Screening & Affinity cluster_secondary Functional Characterization cluster_validation Mechanism of Action Radioligand_Assay Radioligand Binding Assays (Ki, Kd, IC50) Cell_Based_Assays Cell-Based Functional Assays (e.g., Inflammation, Apoptosis, Steroidogenesis) Radioligand_Assay->Cell_Based_Assays Identifies potent binders for functional testing Fluorescence_Assay Fluorescence-Based Assays (Non-radioactive alternative) Fluorescence_Assay->Cell_Based_Assays Confirms binding for functional testing Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, ELISA) Cell_Based_Assays->Pathway_Analysis Reveals cellular effects to investigate mechanistically

Logical relationship of in vitro assays for TSPO ligand characterization.

References

Application of PK11195 in Studying Mitochondrial Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK11195, a high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), has emerged as a critical pharmacological tool for investigating mitochondrial function and dysfunction.[1] Located on the outer mitochondrial membrane, TSPO is implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, apoptosis, and the regulation of mitochondrial bioenergetics.[2][3] PK11195, by binding to TSPO, modulates these functions, making it an invaluable probe for elucidating the role of mitochondria in health and disease.[4][5] Its applications span from basic research in cellular metabolism to preclinical studies in neurodegenerative diseases, cancer, and ischemia-reperfusion injury.[6][7][8]

This document provides detailed application notes and protocols for the use of PK11195 in studying mitochondrial function, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

PK11195 exerts its effects on mitochondria primarily through its interaction with TSPO. This interaction can lead to a cascade of downstream events affecting mitochondrial integrity and function. The binding of PK11195 to TSPO is thought to induce conformational changes in the protein, influencing its interaction with other mitochondrial proteins, such as the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT), which are components of the mitochondrial permeability transition pore (mPTP).[5] This modulation of the mPTP can, in turn, affect mitochondrial membrane potential (ΔΨm), reactive oxygen species (ROS) production, and the release of pro-apoptotic factors like cytochrome c.[5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of PK11195 in mitochondrial studies.

ParameterValueCell/Tissue TypeReference
Binding Affinity (Ki) 3.60 ± 0.41 nMGeneral[9]
0.602 - 3.60 nMGeneral[9]
~22.3 - 28.3 nM (Human Brain)Human Brain[10]
Binding Affinity (Kd) 9.24 nMHuman osteoblast-like cells[11]
1.4 nM (Rat Brain)Rat Brain[12]
4.3 - 6.6 nM (Human Brain)Human Brain[12]
IC50 (Proliferation) 80 - 120 µMNeuroblastoma cell lines[13]
ApplicationEffective ConcentrationObserved EffectCell/Tissue TypeReference
Mitochondrial Membrane Potential (ΔΨm) 50 µMPrevention of large-scale ΔΨm oscillations during reperfusion.[6]Rabbit ventricular myocytes[6]
25 µMComplete inhibition of CoCl2-induced membrane potential depolarization.[14]H1299 lung cells[14]
Reactive Oxygen Species (ROS) Production 50 µMIncreased ROS generation when applied during ischemia and reperfusion.[6]Rabbit ventricular myocytes[6][15]
50 µMAbolished succinate-induced increase in superoxide generation.[16]Rabbit ventricular myocytes[16]
25 µMAlmost complete prevention of CoCl2-induced decrease in NAO fluorescence (cardiolipin peroxidation).[14]H1299 lung cells[14]
Apoptosis 50 µM & 100 µMSignificantly increased cleavage of PARP.[13]Neuroblastoma cell lines[13]
75 µMIncreased rates of apoptosis by 50-95% when combined with chemotherapy or radiotherapy.[17]Human cholangiocarcinoma cells[17]
Mitochondrial Calcium ([Ca2+]m) Uptake 50 µMIncreased mitochondrial Ca2+ uptake during ischemia.[6]Rabbit ventricular myocytes[6]
ATP Synthesis 10 µMStimulated mitochondrial activity and increased mitochondrial ATP content.[11]Human osteoblast-like cells[11]

Experimental Protocols

Detailed methodologies for key experiments using PK11195 to study mitochondrial function are provided below.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health and function.[18][19] Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are commonly used for its measurement. A decrease in ΔΨm is an early event in apoptosis.[20]

Method using TMRM (Tetramethylrhodamine, Methyl Ester):

  • Cell Culture: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence microscopy and allow them to adhere overnight.

  • Reagent Preparation: Prepare a stock solution of PK11195 in DMSO. Prepare a working solution of TMRM (e.g., 5 nM) in a suitable buffer (e.g., Tyrode's solution).

  • Cell Treatment: Treat the cells with the desired concentration of PK11195 (e.g., 50 µM) for the specified duration. A vehicle control (DMSO) should be run in parallel.[6]

  • Dye Loading: Remove the treatment medium and load the cells with the TMRM working solution for 30 minutes at 37°C.[6]

  • Imaging: Transfer the coverslips to a confocal microscope stage. Acquire baseline fluorescence images. For time-course experiments, continue imaging at regular intervals.

  • Data Analysis: Quantify the fluorescence intensity of TMRM in the mitochondria of treated versus control cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Principle: Mitochondrial ROS, such as superoxide, are byproducts of oxidative phosphorylation.[21] Overproduction of ROS can lead to oxidative stress and cellular damage. MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Method using MitoSOX™ Red:

  • Cell Culture: Culture cells in a suitable format for fluorescence measurement (e.g., multi-well plate).

  • Reagent Preparation: Prepare a stock solution of PK11195 in DMSO. Prepare a working solution of MitoSOX™ Red (e.g., 0.5 µM) in a suitable buffer.

  • Cell Treatment: Treat cells with PK11195 (e.g., 50 µM) for the desired time.[6] Include appropriate controls (vehicle, positive control like Antimycin A).

  • Dye Loading: Load the cells with the MitoSOX™ Red working solution for 30 minutes at 37°C.[16]

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~510 nm, emission ~580 nm).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells. An increase in fluorescence indicates an increase in mitochondrial superoxide production.

Apoptosis Assay

Principle: Apoptosis, or programmed cell death, involves a cascade of events including the activation of caspases and cleavage of specific substrates like PARP.[20] The induction of apoptosis by PK11195 can be assessed by measuring these markers.

Method for Measuring Cleaved Caspase-3 and PARP:

  • Cell Culture: Plate cells in six-well plates and grow to confluence.

  • Cell Treatment: Treat cells with varying concentrations of PK11195 (e.g., 0-100 µM) for 24 or 48 hours.[13] A vehicle control (DMSO) is essential.

  • Cell Lysis: Harvest the cells and lyse them using a suitable protein lysis buffer (e.g., m-Per).[13]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Detection: Measure the levels of cleaved caspase-3 and cleaved PARP using a suitable method such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against cleaved caspase-3 and cleaved PARP.

    • ELISA or Luminex® Assay: Use commercially available kits for the quantitative measurement of these apoptotic markers.[13]

  • Data Analysis: Compare the levels of cleaved caspase-3 and PARP in PK11195-treated cells to the untreated controls.

Visualizations

PK11195_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Mitochondrial Membrane cluster_mitochondrion Mitochondrial Matrix PK11195 PK11195 TSPO TSPO (Translocator Protein) PK11195->TSPO Binds to VDAC VDAC TSPO->VDAC Modulates ANT ANT TSPO->ANT Modulates Ca2_uptake Ca2+ Uptake TSPO->Ca2_uptake Influences mPTP mPTP Opening VDAC->mPTP ANT->mPTP DeltaPsi ΔΨm Collapse mPTP->DeltaPsi CytoC Cytochrome c Release mPTP->CytoC ROS ROS Production DeltaPsi->ROS Apoptosis Apoptosis CytoC->Apoptosis

Caption: Signaling pathway of PK11195 interaction with TSPO and its downstream mitochondrial effects.

Experimental_Workflow_MMP start Start cell_culture Plate cells and allow to adhere start->cell_culture treatment Treat cells with PK11195 (and controls) cell_culture->treatment dye_loading Load cells with TMRM dye treatment->dye_loading imaging Acquire fluorescence images (Confocal Microscopy) dye_loading->imaging analysis Quantify mitochondrial fluorescence intensity imaging->analysis end End analysis->end

Caption: Experimental workflow for measuring mitochondrial membrane potential (ΔΨm) using PK11195.

Experimental_Workflow_ROS start Start cell_culture Culture cells in a suitable format start->cell_culture treatment Treat cells with PK11195 (and controls) cell_culture->treatment dye_loading Load cells with MitoSOX™ Red treatment->dye_loading measurement Measure fluorescence intensity dye_loading->measurement analysis Normalize fluorescence to controls measurement->analysis end End analysis->end

Caption: Experimental workflow for measuring mitochondrial ROS production using PK11195.

References

Troubleshooting & Optimization

PK11195 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility and stability of PK11195 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is PK11195 and why is it used in research?

A1: PK11195 is an isoquinoline carboxamide that acts as a high-affinity antagonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] It is widely used in research to study the role of TSPO in various physiological and pathological processes, including neuroinflammation, neurodegenerative diseases, and cancer.[2]

Q2: In which solvents is PK11195 soluble?

A2: PK11195 is a hydrophobic compound with good solubility in several organic solvents. For a summary of its solubility in common laboratory solvents, please refer to the data table below.

Q3: What are the recommended storage conditions for PK11195?

A3: For long-term storage, solid PK11195 should be stored at room temperature.[3] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for up to 3 months to minimize freeze-thaw cycles.

Q4: Is PK11195 sensitive to light?

A4: While specific photostability studies on PK11195 are not extensively documented, isoquinoline derivatives, in general, can be susceptible to photodegradation.[4][5] It is, therefore, good laboratory practice to protect PK11195 solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Q5: How does pH affect the stability of PK11195?

A5: The stability of isoquinoline compounds can be pH-dependent.[6] Extreme pH conditions (both acidic and basic) can potentially lead to the degradation of compounds with an isoquinoline core structure.[7] For optimal stability in aqueous solutions, it is recommended to maintain a pH close to neutral (pH 7.0-7.4).

Troubleshooting Guides

Issue 1: Precipitation of PK11195 upon dilution in aqueous media.

Symptom: A solid precipitate or cloudiness appears immediately or over time when the PK11195 stock solution (in DMSO or another organic solvent) is diluted into cell culture medium, phosphate-buffered saline (PBS), or other aqueous buffers.

Cause: PK11195 is poorly soluble in aqueous solutions. When a concentrated stock in an organic solvent is rapidly diluted into an aqueous medium, the solvent environment changes drastically, causing the compound to "crash out" of solution.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help maintain solubility.

  • Pre-warmed Media: Always use pre-warmed (37°C) aqueous media for dilutions. Increased temperature can enhance the solubility of many compounds.[8]

  • Vortexing During Dilution: Add the PK11195 stock solution dropwise to the aqueous medium while gently vortexing or stirring. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

  • Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of PK11195 in your experiment.

  • Maintain a Low Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (ideally ≤0.1%) to minimize solvent-induced cell toxicity and its effect on compound solubility.[9]

Issue 2: Inconsistent or lower-than-expected biological activity.

Symptom: Experimental results show high variability between replicates or a weaker biological effect than anticipated based on published data.

Cause: This can be a direct consequence of poor solubility and precipitation. If PK11195 is not fully dissolved, the actual concentration of the active compound in the assay is lower and more variable than the nominal concentration. Aggregation of the compound in solution can also lead to reduced activity.[10][11]

Solutions:

  • Visual Inspection: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation or cloudiness.

  • Fresh dilutions: Prepare fresh working dilutions from your stock solution for each experiment to avoid issues with compound degradation or precipitation over time in aqueous buffers.

  • Solubility Testing: If you continue to experience issues, it may be beneficial to perform a simple solubility test in your specific experimental medium to determine the maximum soluble concentration of PK11195.

Data Presentation

Table 1: Solubility of PK11195 in Various Solvents

SolventConcentrationReference
Dimethyl Sulfoxide (DMSO)Up to 100 mM[3]
EthanolUp to 75 mM[12]
Methanol16 mg/mL
Acetonitrile10 mg/mL
Chloroform33 mg/mL

Experimental Protocols

Protocol 1: Preparation of PK11195 Stock Solution for In Vitro Cell-Based Assays

This protocol provides a general guideline for preparing a PK11195 stock solution and diluting it for use in cell culture experiments.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of solid PK11195.

    • Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the PK11195 stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve your final desired working concentration. Add the PK11195 solution dropwise while gently vortexing the medium.

    • Ensure the final DMSO concentration in the cell culture is below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.

Protocol 2: Formulation of PK11195 for In Vivo Studies

This protocol is adapted from a method for preparing PK11195 for intravenous injection in animal models and aims to improve its solubility in an aqueous vehicle.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline (0.9% NaCl)

  • PK11195 Solution Preparation:

    • First, dissolve the required amount of PK11195 in DMSO.

    • Add PEG300 to the PK11195/DMSO solution and mix thoroughly until the solution is clear.

    • Add Tween-80 and mix again until the solution is clear.

    • Finally, add the saline to reach the final volume and mix well.

    • If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[13]

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid Weigh Solid PK11195 dissolve Dissolve in 100% DMSO solid->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot serial_dilute Perform Serial Dilution thaw->serial_dilute prewarm Pre-warm Aqueous Medium (37°C) prewarm->serial_dilute vortex_dilute Vortex During Dilution serial_dilute->vortex_dilute final_solution Final Working Solution (≤0.1% DMSO) vortex_dilute->final_solution

Caption: Workflow for preparing PK11195 solutions for in vitro experiments.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Precipitation Observed? cause1 Poor Aqueous Solubility start->cause1 cause2 Rapid Solvent Exchange start->cause2 cause3 Low Temperature start->cause3 cause4 High Final Concentration start->cause4 sol1 Perform Serial Dilution cause1->sol1 sol2 Add Dropwise While Vortexing cause2->sol2 sol3 Use Pre-warmed (37°C) Medium cause3->sol3 sol4 Lower the Final Concentration cause4->sol4

Caption: Troubleshooting logic for PK11195 precipitation issues.

References

optimizing PK11195 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of PK11195 in in vitro experiments. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is PK11195 and what is its primary molecular target?

PK11195 is an isoquinoline carboxamide compound that selectively binds to the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is primarily located on the outer mitochondrial membrane and is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis.[1][2] Due to its upregulation in activated microglia and various cancers, PK11195 is widely used as a ligand for studying TSPO function and as a marker for neuroinflammation and neuronal damage.[1][3][4]

Q2: What is a typical working concentration range for PK11195 in in vitro experiments?

The optimal concentration of PK11195 is highly dependent on the cell type, TSPO expression levels, and the specific biological question being investigated. Concentrations can range from the nanomolar (nM) to the micromolar (µM) scale.

  • Low Concentrations (nM range): Used for radioligand binding assays to determine TSPO density and affinity. For example, [³H]PK11195 is often used at concentrations between 1.5 nM and 10 nM.[5][6]

  • Mid-range Concentrations (low µM): Concentrations around 0.5 µM have been used to study anti-inflammatory effects, such as the inhibition of NLRP3 inflammasome activation in BV-2 microglial cells.[7]

  • High Concentrations (10 µM and above): Higher concentrations are typically required to induce functional effects like apoptosis, cell cycle arrest, or changes in mitochondrial function.[8] For instance, concentrations of 25 µM have been used to protect against hypoxia-like conditions[9], 50 µM to inhibit mitochondrial superoxide generation[10], and 60-120 µM to inhibit proliferation in neuroblastoma cell lines.[8][11]

It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store PK11195 solutions?

Proper preparation and storage are critical for experimental success.

  • Solubility: PK11195 is a hydrophobic molecule. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental and control groups, as the solvent itself can have biological effects.

  • Stability: The stability of PK11195 in aqueous cell culture media can be limited.[12] It is best practice to prepare fresh working solutions for each experiment from a frozen stock.

Q4: What are the primary cellular effects of PK11195 observed in vitro?

PK11195 can induce a range of cellular effects, primarily through its interaction with TSPO on the mitochondria.

  • Mitochondrial Function: It can modulate mitochondrial activity, including increasing mitochondrial mass and ATP content.[13] At higher concentrations (≥50 µM), it can induce the mitochondrial permeability transition pore (mPTP), leading to dissipation of the mitochondrial membrane potential (ΔΨm) and release of cytochrome c.[2][14]

  • Apoptosis and Cell Cycle Arrest: PK11195 can induce apoptosis, often measured by an increase in cleaved caspase-3, and cause cell cycle arrest, typically at the G1/S phase, in various cancer cell lines.[8][11][15]

  • Reactive Oxygen Species (ROS) Production: The effect on ROS is complex. In some models, PK11195 can inhibit ROS production[7][9], while in others, it can increase ROS generation, particularly under conditions of cellular stress.[10]

  • Anti-inflammatory Effects: In immune cells like microglia, PK11195 has been shown to reduce the activation of the NLRP3 inflammasome and decrease the release of pro-inflammatory cytokines.[7]

Data Summary Tables

Table 1: In Vitro Concentrations of PK11195 and Observed Cellular Effects

Cell Line(s)ConcentrationDurationObserved EffectReference
Human Osteoblast-like cells10 µM (10⁻⁵ M)Not specifiedStimulated mitochondrial activity, increased mitochondrial mass and ATP.[13]
H1299 (lung cancer), BV-2 (microglia)25 µM24 h (pretreatment)Inhibited CoCl₂-induced cell viability reduction and mitochondrial membrane potential depolarization.[9]
Neuroblastoma (SMS-KAN, KANR)60 µM18 hCaused G₁ cell cycle arrest.[8]
Neuroblastoma (KCNR)100 µM24 hInduced apoptosis (increased cleaved caspase-3).[8]
Neuroblastoma (SMS-KCN, KCNR, etc.)80-120 µM (IC₅₀)48 hInhibited cell proliferation.[8]
Rabbit Ventricular Myocytes50 µMDuring reperfusionProtected against cell death, blocked ROS production.[10]
BV-2 (microglia)0.5 µM1 h (pretreatment)Inhibited LPS-induced NLRP3 inflammasome activation and ROS production.[7]

Table 2: Binding Affinity of PK11195 for TSPO

PreparationRadioligandAffinity MetricValueReference
Human Osteoblast-like cells[³H]PK11195K_d9.24 nM[13]
Human Brain Tissue[³H]PK11195K_d28.5 - 30.6 nM[16]
Alzheimer's Disease Frontal Cortex[³H]PK11195K_d1.8 ± 0.6 nM[17]
U87MG cell membranes[³H]PK11195K_on9.15 x 10⁶ M⁻¹ min⁻¹[6]
Human Platelets[¹¹C]PK11195K_i9.3 ± 0.5 nM[18]

Troubleshooting Guide

Problem: I am not observing the expected effect of PK11195 on my cells.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The effective concentration of PK11195 is highly cell-type dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 150 µM) to determine the optimal working concentration for your specific cell line and desired endpoint.

  • Possible Cause 2: Low TSPO Expression.

    • Solution: Verify the expression level of TSPO in your cell line using techniques like Western blotting, qPCR, or a radioligand binding assay with [³H]PK11195.[8] If expression is low, consider using a cell line known to have higher TSPO expression or a method to transiently overexpress TSPO.

  • Possible Cause 3: Inactive Compound.

    • Solution: Ensure your PK11195 stock solution has been stored correctly (aliquoted, protected from light, at -20°C or below). Avoid multiple freeze-thaw cycles. If in doubt, purchase a fresh batch of the compound.

  • Possible Cause 4: Insufficient Incubation Time.

    • Solution: The kinetics of PK11195's effects can vary. Apoptosis or changes in proliferation may require longer incubation times (e.g., 24, 48, or 72 hours)[8], while signaling events or changes in mitochondrial membrane potential might be observable much earlier.[19] Perform a time-course experiment to identify the optimal treatment duration.

Problem: I am observing high levels of unexpected cytotoxicity.

  • Possible Cause 1: Concentration is Too High.

    • Solution: High micromolar concentrations of PK11195 can induce apoptosis and necrosis.[2][8] Re-evaluate your dose-response curve and consider using a lower concentration that still achieves the desired specific effect without causing widespread cell death.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%, ideally ≤0.1%). Crucially, include a "vehicle control" group in your experiments that treats cells with the same final concentration of the solvent used to dissolve PK11195.

  • Possible Cause 3: Off-Target Effects.

    • Solution: While PK11195 is selective for TSPO, off-target effects can occur, especially at high concentrations.[20][21] To confirm that the observed effect is TSPO-mediated, consider using a TSPO-knockdown or knockout cell line as a negative control.[7] Alternatively, use a structurally different TSPO ligand to see if it phenocopies the effect.

Problem: My results are not reproducible.

  • Possible Cause 1: Inconsistent Solution Preparation.

    • Solution: Always prepare fresh working dilutions of PK11195 from a single, validated stock aliquot for each experiment. Ensure thorough mixing when diluting the hydrophobic compound into aqueous media.

  • Possible Cause 2: Variability in Cell Culture.

    • Solution: Standardize your cell culture practices. Use cells within a consistent range of passage numbers, monitor cell confluency at the time of treatment, and ensure media, supplements, and incubation conditions are consistent between experiments.

  • Possible Cause 3: Instability in Culture Media.

    • Solution: Some components in cell culture media can be unstable or interact with experimental compounds.[22][23] Use high-quality, fresh media and be consistent with the formulation used across all experiments.

Visualizations and Workflows

PK11195_Mitochondrial_Pathway PK11195 Mitochondrial Signaling Pathway PK11195 PK11195 TSPO TSPO (Outer Mitochondrial Membrane) PK11195->TSPO Binds to mPTP mPTP Opening (Mitochondrial Permeability Transition Pore) TSPO->mPTP Induces DeltaPsi ΔΨm Collapse (Loss of Membrane Potential) mPTP->DeltaPsi CytC Cytochrome C Release mPTP->CytC Caspase Caspase Activation CytC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Simplified pathway of PK11195-induced apoptosis via TSPO.

Optimization_Workflow Experimental Workflow for PK11195 Concentration Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A 1. Prepare PK11195 Stock in DMSO B 2. Culture Cells to Optimal Confluency C 3. Verify TSPO Expression (e.g., Western Blot) D 4. Dose-Response Assay (e.g., 0.1 µM to 200 µM) C->D E 5. Include Vehicle (DMSO) Control D->E F 6. Incubate for Relevant Duration (e.g., 48h) E->F G 7. Measure Endpoint (e.g., Viability, Apoptosis) F->G H 8. Calculate IC₅₀ or EC₅₀ G->H I 9. Select Optimal Concentration for Further Experiments H->I

Caption: Workflow for determining the optimal PK11195 concentration.

Troubleshooting_Flowchart Troubleshooting Unexpected In Vitro Results with PK11195 start Unexpected Result (No Effect / High Toxicity) q1 Is the vehicle control behaving as expected? start->q1 q2 Was a full dose-response curve performed? q1->q2 Yes a1_yes Check solvent concentration. Review cell culture health. q1->a1_yes No q3 Is TSPO expression confirmed in the cell line? q2->q3 Yes a2_no Perform dose-response (e.g., 0.1-200 µM) to find optimal range. q2->a2_no No q4 Is the PK11195 stock solution viable? q3->q4 Yes a3_no Confirm TSPO expression (WB, qPCR) or switch to high-expressing line. q3->a3_no No a4_no Prepare fresh stock solution from new compound vial. q4->a4_no No end_node Re-run Experiment with Optimized Conditions q4->end_node Yes a1_yes->start a2_no->end_node a3_no->end_node a4_no->end_node

Caption: A logical flowchart for troubleshooting PK11195 experiments.

Experimental Protocols

Protocol 1: General In Vitro Treatment with PK11195

  • Cell Seeding: Seed cells in an appropriate culture plate (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a density that will ensure they are in the exponential growth phase and do not exceed ~80% confluency by the end of the experiment. Allow cells to adhere and recover for 24 hours.

  • Stock Solution Preparation: If not already prepared, dissolve PK11195 in 100% DMSO to a high concentration (e.g., 20 mM).

  • Working Solution Preparation: Immediately before treatment, dilute the PK11195 stock solution in pre-warmed complete cell culture medium to the desired final concentrations. For a dose-response experiment, prepare a series of dilutions.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of PK11195 used.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of PK11195 or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 18, 24, or 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Endpoint Analysis: After incubation, proceed with the specific assay to measure the desired outcome (e.g., cell viability, apoptosis, gene expression).

Protocol 2: Cell Viability Assessment using XTT Assay

This protocol is adapted from methodologies described in the literature.[9]

  • Treatment: Seed and treat cells with PK11195 in a 96-well plate as described in Protocol 1.

  • Reagent Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions.

  • Assay: At the end of the treatment period, add 50 µL of the XTT mixture to each well containing 100 µL of medium.

  • Incubation: Incubate the plate in the dark for 1.5 to 4 hours at 37°C. The incubation time may need to be optimized based on the cell type and metabolic rate.

  • Measurement: Measure the absorbance of the samples in a microplate (ELISA) reader at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.

  • Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Radioligand Binding Assay for TSPO

This protocol is a generalized procedure based on common practices.[5]

  • Membrane Preparation: Prepare cell or tissue homogenates and isolate the membrane fraction through centrifugation. Determine the protein concentration of the membrane suspension.

  • Assay Buffer: Use an appropriate assay buffer (e.g., 50 mM Tris, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM KCl, 1.5 mM CaCl₂, pH 7.4).

  • Incubation: In test tubes, combine the membrane suspension (e.g., 200-250 µg protein), a fixed concentration of [³H]PK11195 (e.g., 10 nM), and either buffer (for total binding), a competing unlabeled ligand (for competition assays), or a high concentration of unlabeled PK11195 (e.g., 20 µM, for non-specific binding).

  • Equilibration: Incubate the tubes for 1 hour at 37°C to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using ice-cold wash buffer. Wash the filters multiple times to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a beta counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, calculate IC₅₀ and Kᵢ values using appropriate software.

References

troubleshooting high background in PK11195 autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PK11195 in autoradiography experiments. The following information is designed to address specific issues that may arise during your experiments, with a focus on mitigating high background and ensuring reliable results.

Frequently Asked Questions (FAQs)

Q1: What is PK11195 and why is it used in autoradiography?

PK11195 is a high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. TSPO is located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and macrophages during neuroinflammation. Therefore, radiolabeled PK11195 (commonly with ³H or ¹¹C) is used in autoradiography to visualize and quantify neuroinflammatory processes in tissue sections.

Q2: I am observing very high background in my [³H]PK11195 autoradiography. What are the common causes?

High background can be caused by several factors:

  • Suboptimal Washing: Inadequate or insufficiently stringent washing steps can fail to remove unbound or non-specifically bound radioligand.

  • Hydrophobicity of PK11195: PK11195 is a hydrophobic molecule, which can lead to high non-specific binding to lipids and other tissue components.[1]

  • Radioligand Quality: Degradation or low purity of the radiolabeled PK11195 can contribute to increased background.

  • Tissue Preparation: Improper handling, sectioning, or storage of tissue can expose non-specific binding sites.

  • Inappropriate Buffer Composition: The pH and ionic strength of the incubation and wash buffers can influence non-specific binding.

Q3: How can I differentiate between specific and non-specific binding?

To determine non-specific binding, adjacent tissue sections are incubated with the radioligand in the presence of a high concentration (typically 100-1000 fold excess) of unlabeled PK11195. The signal remaining in these sections represents non-specific binding and can be subtracted from the total binding (radioligand only) to determine the specific binding signal.

Q4: Is there a difference in troubleshooting for [³H]PK11195 versus [¹¹C]PK11195?

While the fundamental principles are the same, the shorter half-life of ¹¹C (20.4 minutes) compared to ³H (12.3 years) means that experiments with [¹¹C]PK11195 are more time-sensitive. However, high non-specific binding is a known characteristic of [¹¹C]PK11195, which can result in a low signal-to-noise ratio.[1][2] The troubleshooting strategies outlined in this guide are applicable to both isotopes.

Troubleshooting Guide: High Background

High background is a common challenge in PK11195 autoradiography. The following guide provides a systematic approach to identify and address the root cause of this issue.

Diagram: Troubleshooting Workflow for High Background

TroubleshootingWorkflow Troubleshooting High Background in PK11195 Autoradiography start High Background Observed check_nsb Is Non-Specific Binding (NSB) in the presence of excess cold ligand also high? start->check_nsb yes_nsb Yes check_nsb->yes_nsb High NSB no_nsb No check_nsb->no_nsb Low NSB sub_wash Optimize Washing Protocol - Increase number of washes - Increase duration of washes - Use ice-cold wash buffer yes_nsb->sub_wash sub_buffer Modify Buffer Composition - Adjust pH - Add BSA (e.g., 0.1-1%) - Add non-ionic surfactant (e.g., 0.01% Tween-20) yes_nsb->sub_buffer sub_radioligand Evaluate Radioligand - Check purity and age - Decrease radioligand concentration yes_nsb->sub_radioligand sub_tissue Review Tissue Preparation - Pre-wash sections to remove lipids - Ensure proper fixation and storage yes_nsb->sub_tissue specific_binding_issue Issue likely with specific binding component - Check for endogenous ligands - Verify receptor expression levels no_nsb->specific_binding_issue

Caption: A flowchart to systematically troubleshoot high background issues.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
High background across the entire section, including non-specific binding slides Inadequate washing- Increase the number of washes (e.g., from 2 to 3-4).- Increase the duration of each wash (e.g., from 2 to 5-10 minutes).[3]- Perform all washes in ice-cold buffer to reduce dissociation of specifically bound ligand while washing away non-specifically bound ligand.[4]
Hydrophobic interactions- Add a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the incubation and/or pre-incubation buffer.[5][6]- Include a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01-0.05%), in the wash buffer to disrupt hydrophobic interactions.[5][6]
Radioligand issues- Verify the radiochemical purity of your [³H]PK11195. Impurities can lead to non-specific binding.- Decrease the concentration of the radioligand used for incubation.
Tissue quality- Consider a pre-incubation step in buffer to rehydrate sections and remove potential interfering substances.- For tissues with high lipid content, a brief pre-wash with a buffer containing a low concentration of a mild detergent might be beneficial.
High background in specific regions known to have low TSPO expression Inappropriate buffer pH or ionic strength- Optimize the pH of your incubation and wash buffers. A common starting point is a physiological pH of 7.4.- Adjust the salt concentration of your buffer. Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions.[5][6]
Variable background across different experimental days Inconsistent experimental conditions- Ensure precise and consistent timing for all incubation and washing steps.- Maintain a constant temperature for all buffer solutions.- Prepare fresh buffers for each experiment.

Experimental Protocols

Detailed [³H]PK11195 Autoradiography Protocol

This protocol provides a general framework. Optimization of incubation times, concentrations, and washing steps is recommended for specific tissues and experimental goals.

1. Tissue Preparation

  • Rapidly freeze fresh tissue in isopentane cooled with dry ice or liquid nitrogen.

  • Store tissues at -80°C until sectioning.

  • Cut 10-20 µm thick sections using a cryostat at -18°C to -20°C.

  • Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.

  • Store slide-mounted sections at -80°C.

2. Autoradiography Procedure

Step Parameter Details Purpose
Pre-incubation Incubation Buffer50 mM Tris-HCl, pH 7.4Rehydration of tissue sections and removal of potential endogenous ligands.
Duration15-30 minutes at room temperature
Incubation Radioligand[³H]PK11195 (e.g., 1-5 nM) in incubation bufferTo allow the radioligand to bind to TSPO.
Non-specific BindingAdd 1-10 µM unlabeled PK11195 to the incubation buffer for adjacent sections.To determine the level of non-specific binding.
Duration60-90 minutes at room temperatureTo reach binding equilibrium.
Washing Wash BufferIce-cold 50 mM Tris-HCl, pH 7.4To remove unbound and non-specifically bound radioligand.
Number of Washes2-4 washes
Duration per Wash2-5 minutes per wash
Final Rinse Distilled WaterBrief dip (a few seconds) in ice-cold distilled waterTo remove buffer salts that can interfere with film exposure.
Drying Dry the slides under a stream of cool, dry air or in a desiccator.To prepare slides for film apposition.
Exposure FilmAppose slides to tritium-sensitive film or a phosphor imaging screen in a light-tight cassette.To detect the radioactive signal.
DurationVaries depending on tissue radioactivity (days to weeks).
Development & Analysis Develop film according to manufacturer's instructions or scan the imaging plate. Quantify the signal using densitometry software.To visualize and quantify the binding.

Diagram: Experimental Workflow for [³H]PK11195 Autoradiography

ExperimentalWorkflow [³H]PK11195 Autoradiography Workflow tissue_prep Tissue Preparation (Freezing, Sectioning, Mounting) pre_incubation Pre-incubation (e.g., 30 min in Tris-HCl) tissue_prep->pre_incubation incubation Incubation with [³H]PK11195 (Total vs. Non-specific Binding) pre_incubation->incubation washing Washing (Multiple steps in ice-cold buffer) incubation->washing rinse_dry Final Rinse & Drying washing->rinse_dry exposure Exposure to Film/Phosphor Screen rinse_dry->exposure analysis Data Analysis (Scanning & Quantification) exposure->analysis

Caption: A summary of the key steps in a typical [³H]PK11195 autoradiography experiment.

References

interpreting variable results in PK11195 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable results in experiments involving the translocator protein (TSPO) ligand, PK11195.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high variability in my --INVALID-LINK---PK11195 PET scan results, even within the same subject?

A1: High intra-subject variability is a known characteristic of --INVALID-LINK---PK11195 PET imaging and can limit its utility for longitudinal monitoring.[1][2] Several factors can contribute to this:

  • Low Signal-to-Background Ratio: PK11195 has a low signal-to-background ratio and high non-specific binding, which can make accurate quantification challenging.[3][4]

  • Kinetic Modeling: The choice of kinetic model significantly impacts the results. While a two-tissue compartment model (2TCM) is often preferred for describing --INVALID-LINK---PK11195 binding, results can vary.[1][5] Reproducibility is often better in larger brain regions (e.g., whole brain, grey matter) compared to smaller subcortical areas.[1][6]

  • Physiological State: Factors influencing cerebral blood flow and metabolism can alter tracer delivery and kinetics. It is crucial to ensure consistent physiological conditions between scans.

  • Data Analysis: The choice of reference region for models like the simplified reference tissue model (SRTM) can introduce variability.[5] Using a metabolite-corrected arterial input function is more accurate but also more invasive and technically demanding.[1][6]

Troubleshooting Steps:

  • Standardize Acquisition and Analysis Protocols: Use the same PET scanner, reconstruction parameters, and kinetic modeling approach for all scans.

  • Validate Kinetic Model Choice: Compare one-tissue and two-tissue compartment models to determine the best fit for your data.[1]

  • Careful Region of Interest (ROI) Definition: Ensure precise and consistent ROI placement across all subjects and time points.

  • Monitor Physiological Parameters: Record and account for physiological variables that could influence the scan results.

  • Assess Test-Retest Reliability: If possible, perform test-retest studies in a subset of subjects to establish the inherent variability of your protocol. A study on control subjects showed mean errors of 4-5% in large brain regions but up to 55% in smaller regions like the caudate.[1]

Q2: What concentration of PK11195 should I use for my in vitro cell culture experiments?

A2: The optimal concentration depends heavily on the biological effect you are studying. While the binding affinity (Kd) of PK11195 for TSPO is in the low nanomolar range, many functional studies investigating anti-proliferative, pro-apoptotic, or anti-inflammatory effects use micromolar concentrations.[1][7]

  • Anti-inflammatory Effects: Studies on BV-2 microglial cells have used concentrations from 0.5 µM to 25 µM to show inhibition of inflammatory pathways and reactive oxygen species (ROS) production.[8][9]

  • Apoptosis and Cell Cycle Arrest: In neuroblastoma cell lines, PK11195 induced apoptosis and cell cycle arrest at concentrations between 60 µM and 100 µM.[7]

  • Steroidogenesis: PK11195 has been shown to induce progesterone production in a dose-dependent manner in MA-10 Leydig cells at concentrations from 100 nM to 10 µM.[10]

It is critical to note that some effects observed at high micromolar concentrations may be independent of TSPO binding (off-target effects). [7][10][11] Therefore, it is essential to include appropriate controls, such as TSPO-knockdown cells, to confirm that the observed effect is mediated by TSPO.[8]

Q3: Is the human TSPO polymorphism (rs6971) affecting my PK11195 binding results?

A3: No, this is unlikely. The common Ala147Thr polymorphism (rs6971) in the TSPO gene creates different binding affinity phenotypes (high, mixed, and low-affinity binders) for second-generation TSPO radioligands like [¹¹C]PBR28 and [¹¹C]DPA713.[3][4] However, studies have shown that the first-generation ligand, PK11195, binds to a different site on the TSPO protein and its binding affinity is not significantly affected by this polymorphism.[4][12] This is one reason why --INVALID-LINK---PK11195 is still used in clinical research, as it avoids the need for genetic stratification of the study population.[2]

Q4: My PK11195 binding is increased in a disease model. What cells are responsible for this signal?

A4: Increased PK11195 binding is widely considered a marker of neuroinflammation and is primarily attributed to the upregulation of TSPO on activated glial cells.[13][14]

  • Activated Microglia and Macrophages: These are the primary cell types responsible for the increased signal in the injured or diseased central nervous system.[13][15][16]

  • Reactive Astrocytes: These cells can also contribute to the signal, particularly in the rim surrounding an infarct or lesion.[13][16]

  • Endothelial Cells: Endothelial cells can also express TSPO, which may contribute to the overall PET signal.[17]

  • Tumor Cells: In glioma studies, TSPO is expressed predominantly in the neoplastic cells themselves.[5]

It's important to recognize that TSPO is not exclusively a marker of one cell type or a specific "pro-" or "anti-" inflammatory state.[2] The interpretation of an increased signal should be supported by complementary techniques like immunohistochemistry to identify the specific cellular sources in your model.

Quantitative Data Summary

Table 1: PK11195 Binding Affinity (Kd/Ki) Values

LigandSpecies/TissueBinding Affinity (Kd/Ki)Reference
[³H]PK11195Rat Brain1.4 nM (Kd)[1]
[³H]PK11195Human Brain4.3 - 6.6 nM (Kd)[1]
[¹¹C]-PK11195Human9.3 ± 0.5 nM (Ki)[3]
[³H]PK11195Human Platelets29.25 nM (Kd)[4]

Table 2: Example --INVALID-LINK---PK11195 Binding Potential (BPND) in Human PET Studies

ConditionBrain RegionBPND (Median/Range)Reference
Healthy ControlsWhole BrainRange: 1.11 to 2.21[1]
Healthy ControlsCortical Gray Matter0.072 (0.035–0.099)[15]
Relapsing-Remitting MSCortical Gray Matter0.088 (0.066–0.238)[15]
Secondary Progressive MSCortical Gray Matter0.127 (0.085–0.300)[15]
Major Depressive DisorderLeft Anterior CingulateSignificantly higher than controls[18]
Amyotrophic Sclerosis (SOD1)Cortical/SubcorticalSignificantly higher than controls[19]

Table 3: Common Concentrations for In Vitro PK11195 Experiments

ApplicationCell TypeConcentration RangeReference
Anti-inflammationBV-2 Microglia0.5 µM - 25 µM[8][9]
Apoptosis / Cell Cycle ArrestNeuroblastoma lines60 µM - 180 µM[7]
SteroidogenesisMA-10 Leydig Cells100 nM - 10 µM[10]
Hypoxia ModelH1299 Lung / BV-2 Microglia25 µM[9]

Experimental Protocols & Methodologies

Methodology 1: Kinetic Analysis of --INVALID-LINK---PK11195 PET Data

This protocol provides a general overview of kinetic modeling for quantifying --INVALID-LINK---PK11195 binding.

  • Image Acquisition: Perform dynamic PET scanning immediately following intravenous bolus injection of --INVALID-LINK---PK11195 (e.g., ~300 MBq).[1] Acquire data for 60 minutes.

  • Arterial Input Function (AIF) - Gold Standard:

    • Collect serial arterial blood samples throughout the scan.

    • Measure whole-blood and plasma radioactivity.

    • Perform HPLC analysis to determine the fraction of unmetabolized parent radioligand over time.[6]

    • Use the resulting metabolite-corrected arterial plasma curve as the input function for kinetic modeling.[1]

  • Kinetic Modeling with AIF:

    • Generate time-activity curves (TACs) for defined regions of interest (ROIs).

    • Fit the TACs using both a one-tissue compartment model (1TCM) and a two-tissue compartment model (2TCM).[1][6]

    • Use model selection criteria (e.g., Akaike Information Criterion) to determine the preferred model (often 2TCM).[1]

    • The primary outcome measure is the total distribution volume (VT).

  • Reference Tissue Models (Non-invasive alternative):

    • If an AIF is not available, a reference tissue model can be used. The Simplified Reference Tissue Model (SRTM) is common.[5]

    • An appropriate reference region with negligible specific binding is required. This is a major challenge for PK11195. Some studies use supervised clustering algorithms to identify reference tissue pixels, while others have used cerebellar grey matter.[5]

    • The primary outcome measure is the non-displaceable binding potential (BPND).

  • Data Interpretation: Compare VT or BPND values between groups or conditions. Higher values typically indicate increased TSPO density.

Methodology 2: In Vitro Microglial Anti-Inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory effects of PK11195 on microglial cells.

  • Cell Culture: Culture BV-2 mouse microglial cells in standard medium (e.g., RPMI or DMEM with 10% FBS).[8][9]

  • Plating: Seed cells in 6-well or 96-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with PK11195 (e.g., 0.5 µM) or vehicle control for 1 hour.[8]

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) (e.g., 1 µg/ml) to the media to induce an inflammatory response and incubate for a specified time (e.g., 6-24 hours).[8][20]

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines like IL-1β and IL-18 using ELISA.[8]

    • Western Blot: Lyse the cells and perform Western blot analysis to measure the protein expression of inflammatory markers (e.g., NLRP3, Caspase-1) or autophagy markers (e.g., LC3B, ATG7).[8][20]

    • qRT-PCR: Extract RNA and perform quantitative real-time PCR to measure the mRNA expression of target genes.[20]

    • ROS Measurement: Use a fluorescent probe like DCFH-DA to measure intracellular reactive oxygen species (ROS) production.[8]

  • Controls: To confirm TSPO-dependent effects, run parallel experiments using TSPO-knockdown BV-2 cells created via siRNA transfection.[8]

Visualizations

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Data Analysis Subject Subject Recruitment (Patient/Control) PET_Scan Dynamic PET Scan (60 min) Subject->PET_Scan Radiosynthesis 11C-PK11195 Radiosynthesis Radiosynthesis->PET_Scan Kinetic_Modeling Kinetic Modeling (e.g., 2TCM, SRTM) PET_Scan->Kinetic_Modeling Arterial_Sampling Arterial Blood Sampling (Optional, for AIF) Metabolite_Correction Metabolite Correction (HPLC) Arterial_Sampling->Metabolite_Correction MRI Structural MRI (for anatomical reference) MRI->Kinetic_Modeling Metabolite_Correction->Kinetic_Modeling Parametric_Maps Generate Parametric Maps (VT or BPND) Kinetic_Modeling->Parametric_Maps Stats Statistical Analysis Parametric_Maps->Stats

Caption: General experimental workflow for a --INVALID-LINK---PK11195 PET imaging study.

G decision decision issue issue solution solution start High Variability in PK11195 PET Data q2 Consistent Kinetic Model Used? start->q2 q1 Using Arterial Input Function? issue1 Reference Region Choice is a Key Source of Variance q1->issue1 No solution2 Check Metabolite Correction Procedure for Errors q1->solution2 Yes q2->q1 No q3 Large vs. Small ROIs? q2->q3 Yes issue2 Signal has Poor Reproducibility in Small Structures q3->issue2 Small issue3 Variability may be inherent to tracer. Check subject state. q3->issue3 Large solution1 Use Supervised Clustering or Standardized Cerebellar GM. Acknowledge Limitations. issue1->solution1 solution3 Focus analysis on larger regions or increase group size issue2->solution3 solution4 Standardize subject prep (e.g., fasting, rest) issue3->solution4

Caption: Troubleshooting decision tree for variable --INVALID-LINK---PK11195 PET results.

G cluster_cell Microglia / Astrocyte Mito Mitochondrion TSPO TSPO (Outer Mitochondrial Membrane) NLRP3 NLRP3 Inflammasome Activation TSPO->NLRP3 Modulates Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) NLRP3->Cytokines Injury Neuronal Injury or Pathogen (LPS) Activation Glial Cell Activation Injury->Activation PK11195 PK11195 PK11195->TSPO Binds PK11195->NLRP3 Inhibits Activation->TSPO Upregulation Activation->NLRP3

Caption: Simplified pathway of PK11195 interaction with TSPO and inflammatory signaling.

References

Technical Support Center: Quantifying [11C]-R-PK11195 PET Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of [11C]-R-PK11195 PET data.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying [11C]-R-PK11195 PET data?

A1: The primary challenges stem from the radiotracer's inherent properties and the biological complexity of its target, the 18-kDa translocator protein (TSPO). Key issues include:

  • High Non-Specific Binding: Due to its high lipophilicity, [11C]-R-PK11195 exhibits a significant amount of non-specific binding in tissues, which can obscure the specific signal from TSPO.[1][2]

  • Lack of a True Reference Region: TSPO is widely expressed in the brain, including in glial cells, making it difficult to identify a brain region devoid of the target for use as a reference in simplified quantification models.[1][3]

  • Signal Contamination from Vasculature: A notable portion of the PET signal can originate from [11C]-R-PK11195 binding to TSPO on endothelial cells of the blood vessel walls, confounding the measurement of microglial activation within the brain parenchyma.[4]

  • Complex Tracer Kinetics: The tracer's behavior in tissue is best described by a two-tissue reversible compartment model, which requires invasive arterial blood sampling for accurate quantification.[2]

  • Low Signal-to-Noise Ratio: Studies using [11C]-R-PK11195 often contend with a low signal-to-noise ratio, which can impact the reliability and reproducibility of the results.[4]

Q2: Why is finding a suitable reference region so difficult for [11C]-R-PK11195 studies?

A2: Glial cells, which are the primary target of [11C]-R-PK11195 in the context of neuroinflammation, are ubiquitously distributed throughout the brain.[1] Consequently, no anatomical region is truly devoid of TSPO, which is a prerequisite for a valid reference region in simplified kinetic models like the Simplified Reference Tissue Model (SRTM).[1][4] The use of a "pseudo-reference" region, which may still contain some specific binding, can lead to an underestimation of the binding potential.[3][5]

Q3: What are the most common kinetic models used for [11C]-R-PK11195 quantification?

A3: The choice of kinetic model depends on the available data (e.g., arterial plasma input) and the desired level of accuracy. The most common models are:

  • Two-Tissue Reversible Compartment Model (2TCM): This is considered the gold standard for fully quantitative analysis and requires a metabolite-corrected arterial plasma input function.[2][6] It provides estimates of individual rate constants for tracer transport and binding.

  • Logan Graphical Analysis: This is a graphical method that can be used with an arterial plasma input to estimate the total volume of distribution (VT) without the need to fit a full compartmental model.[1][6]

  • Simplified Reference Tissue Model (SRTM): This is a non-invasive method that uses a reference region time-activity curve as an input function, avoiding the need for arterial cannulation.[4][7][8] However, its accuracy is highly dependent on the validity of the chosen reference region.

  • Ratio-Based Methods (e.g., SUV, SUVR): Standardized Uptake Value (SUV) and SUV Ratio (SUVR) are simpler, semi-quantitative measures. While easy to calculate, they can be influenced by factors like body weight and injection dose and may not accurately reflect the underlying receptor density.[9][10]

Troubleshooting Guides

Issue 1: High variability in test-retest results.

Possible Cause:

  • Low signal-to-noise ratio in the PET data.

  • Inappropriate kinetic model selection for the data quality.

  • Instability in the extraction of the reference region.

Troubleshooting Steps:

  • Image Denoising: Apply a Gaussian filter to the dynamic PET images to reduce noise before kinetic modeling. A common filter size is 3 mm.[6]

  • Model Selection: For parametric mapping with noisy data, more robust models like a wavelet-based Logan plot or basis pursuit have shown higher reliability (Intra-class Correlation Coefficient - ICC) compared to the standard Logan plot or simple target-to-reference ratios.[8]

  • Reference Region Extraction: If using a reference tissue-based method, employ a supervised clustering algorithm (e.g., SuperVised Clustering Algorithm - SVCA) to derive a stable pseudo-reference region from the dynamic image data.[4][6] This has been shown to improve test-retest reliability compared to unsupervised methods.[7]

Issue 2: Discrepancy between results from arterial input and reference tissue models.

Possible Cause:

  • Contamination of the reference region with specific binding.

  • Inaccurate metabolite correction of the arterial plasma input curve.

  • Presence of a significant vascular component in the tissue time-activity curves that is not accounted for in the reference tissue model.

Troubleshooting Steps:

  • Refine Reference Region: Utilize a supervised clustering procedure that is specifically designed to extract a gray matter reference region devoid of specific binding and spurious signals from blood pools and muscle.[4][7]

  • Validate Metabolite Correction: Ensure accurate and consistent measurement of radiolabeled metabolites in the arterial plasma samples. Population-based metabolite data can be used but may introduce variability.[6]

  • Consider Advanced Models: For reference tissue-based analysis, consider models that can account for vascular binding. Alternatively, use methods like rank-shaping exponential spectral analysis (RS-ESA) which have shown excellent agreement between plasma input and reference tissue input-derived binding potentials.[7]

Issue 3: Inability to detect significant differences between patient and control groups.

Possible Cause:

  • Insufficient statistical power.

  • High inter-subject variability in TSPO expression.

  • The chosen quantification outcome measure (e.g., VT) may not be sensitive to the pathological changes.

  • The rs6971 polymorphism in the TSPO gene, which affects tracer binding affinity, is not accounted for.

Troubleshooting Steps:

  • Use More Sensitive Outcome Measures: The distribution volume ratio (DVR) has been shown to be more sensitive than the total volume of distribution (VT) in detecting group differences in some studies.[6][11]

  • Genotype Subjects: Account for the rs6971 polymorphism, which leads to different binding affinity patterns (high-affinity binders, mixed-affinity binders, and low-affinity binders). This is a known issue for second-generation TSPO tracers but can also influence the interpretation of [11C]-R-PK11195 binding.[1]

  • Increase Sample Size: To overcome high inter-subject variability and increase statistical power, a larger cohort of subjects may be necessary.

  • Alternative Analysis Methods: Explore alternative analysis techniques, such as textural analysis of the PET images, which may provide different insights into the spatial characteristics of TSPO expression and better differentiate between groups.[12]

Experimental Protocols

Protocol 1: Dynamic [11C]-R-PK11195 PET/MR Imaging

  • Patient Preparation: Subjects are positioned in the PET/MR scanner. No specific dietary restrictions are typically required.

  • Radiotracer Injection: A bolus injection of [11C]-R-PK11195 (e.g., 370 MBq) is administered intravenously.[12]

  • Dynamic PET Acquisition: Dynamic PET scanning is initiated simultaneously with the tracer injection and continues for 60-90 minutes.[12][13] A typical framing scheme is: 4 x 30s, 4 x 60s, 4 x 120s, 4 x 240s, 6 x 300s.[12]

  • Arterial Blood Sampling (if applicable): For arterial input function-based modeling, arterial blood is sampled continuously for the first 15 minutes, followed by discrete samples at increasing intervals until the end of the scan. Plasma is separated, and radioactivity is measured. Metabolite analysis is performed on selected plasma samples.[2]

  • MR Acquisition: A high-resolution anatomical T1-weighted MR image is acquired for co-registration and anatomical localization of the PET signal.[6]

  • Image Reconstruction: PET data are reconstructed using an iterative algorithm (e.g., 3D OSEM) with corrections for attenuation (derived from the MR or a low-dose CT), scatter, and radioactive decay.[6][10]

  • Image Processing: The dynamic PET frames are corrected for inter-frame motion. The PET image is then co-registered to the individual's T1-weighted MR image.[6]

Quantitative Data Summary

Table 1: Comparison of Quantification Methods and their Reliability

Quantification MethodInput FunctionKey OutcomeTypical Reliability (ICC)StrengthsLimitations
Two-Tissue Compartment Model (2TCM) Arterial PlasmaVT, BPNDVaries, can be low in some regionsGold standard, provides detailed kinetic informationInvasive, complex, sensitive to noise
Logan Graphical Analysis Arterial PlasmaVTModerate to HighRobust, computationally less demanding than 2TCMCan be biased by noise
Simplified Reference Tissue Model (SRTM) Reference TissueBPND0.596 (unsupervised) to 0.878 (supervised)[7]Non-invasiveHighly dependent on a valid reference region
Wavelet-based Logan Plot Reference TissueVDHigh[8]High reliability, good for noisy dataComputationally more complex than standard Logan
Basis Pursuit Reference TissueVDHigh[8]High reliability and sensitivityRequires optimization of basis functions
Target-to-Reference Ratio Reference TissueRatioLow[8]Simple to calculateLess reliable and sensitive

Table 2: Correlation of Non-Invasive Methods with Arterial Input Function (AIF)

Non-Invasive MethodOutcome MeasureCorrelation with AIF-derived value (r-value)p-valueReference
Image-Derived Input Function (IDIF) DVR0.928< 0.0001[6][11]
Supervised Clustering Analysis (SVCA) DVR0.975< 0.0001[6][11]
Image-Derived Input Function (IDIF) VT0.356< 0.0001[6][11]

Visualizations

Quantification_Workflow cluster_data_acquisition Data Acquisition cluster_preprocessing Image Preprocessing cluster_quantification Quantification cluster_output Output DynamicPET Dynamic [11C]-R-PK11195 PET Scan MotionCorrection Motion Correction DynamicPET->MotionCorrection AnatomicalMRI Anatomical MRI (T1w) Coregistration PET-MRI Co-registration AnatomicalMRI->Coregistration ArterialSampling Arterial Blood Sampling (Optional) PlasmaInput Plasma Input Methods (2TCM, Logan) ArterialSampling->PlasmaInput MotionCorrection->Coregistration MotionCorrection->PlasmaInput PseudoRef Pseudo-Reference Extraction (e.g., SVCA) MotionCorrection->PseudoRef VOIDefinition VOI Definition Coregistration->VOIDefinition VOIAnalysis VOI-based Analysis VOIDefinition->VOIAnalysis ParametricMaps Parametric Maps (BPND, VT, DVR) PlasmaInput->ParametricMaps ReferenceInput Reference Tissue Methods (SRTM, etc.) ReferenceInput->ParametricMaps PseudoRef->ReferenceInput ParametricMaps->VOIAnalysis

Caption: Workflow for [11C]-R-PK11195 PET data quantification.

Compartment_Models cluster_2tcm Two-Tissue Compartment Model (2TCM) cluster_srtm Simplified Reference Tissue Model (SRTM) C_p Plasma (Cp) C_f Free/Non-specific (CF+NS) C_p->C_f K1 C_f->C_p k2 C_s Specific Binding (CS) C_f->C_s k3 C_s->C_f k4 C_r Reference (CR) C_t_f Target Free/Non-specific (CT,F+NS) C_r->C_t_f R1K1' C_t_f->C_r k2' C_t_s Target Specific (CT,S) C_t_f->C_t_s k3 C_t_s->C_t_f k4

Caption: Compartmental models for [11C]-R-PK11195 kinetics.

References

Technical Support Center: Understanding the Impact of Plasma Protein Binding on PK11195 Availability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of plasma protein binding on the availability of PK11195, a ligand for the translocator protein (TSPO).

Frequently Asked Questions (FAQs)

Q1: What is the significance of plasma protein binding for PK11195 experiments?

Plasma protein binding is a critical factor that significantly influences the pharmacokinetic profile of PK11195. A high degree of binding restricts the free fraction of the ligand in circulation, which is the portion available to cross the blood-brain barrier (BBB) and bind to its target, the translocator protein (TSPO), in the brain.[1] This can lead to a lower than expected brain uptake, impacting the signal-to-noise ratio in imaging studies and potentially affecting the quantification of TSPO expression.

Q2: To which plasma proteins does PK11195 primarily bind?

Research has shown that PK11195 binds extensively to plasma proteins, with a particularly high affinity for alpha-1-acid glycoprotein (AGP).[2] This interaction is a key determinant of the low free fraction of PK11195 in the bloodstream.

Q3: Is there a definitive value for the plasma protein binding percentage of PK11195?

Currently, a precise, universally accepted percentage for the plasma protein binding of PK11195 is not consistently reported in the literature. Several studies acknowledge the high degree of non-specific binding and plasma protein binding as a limitation in quantitative analysis, with some studies explicitly stating that this value was not measured.[3] This lack of a precise figure presents a challenge for researchers, making it difficult to accurately model its pharmacokinetics and brain availability.

Q4: How does the high plasma protein binding of PK11195 affect its brain availability?

The extensive binding of PK11195 to plasma proteins, especially AGP, results in a low free fraction of the drug in the plasma. According to the free drug hypothesis, only the unbound drug is able to diffuse across the blood-brain barrier. Consequently, high plasma protein binding directly limits the amount of PK11195 that can enter the brain, leading to lower brain-to-plasma concentration ratios.

Q5: What are the implications of high non-specific binding of PK11195 in the brain?

In addition to high plasma protein binding, PK11195 is also known for its high non-specific binding within the brain tissue itself. This means that it can bind to sites other than its intended target, TSPO. This characteristic, combined with the low brain uptake due to plasma protein binding, contributes to a low signal-to-noise ratio in PET imaging studies, making it challenging to accurately quantify TSPO density.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low brain uptake of [11C]PK11195 in PET imaging studies. High plasma protein binding of the radioligand, leading to a low free fraction available to cross the BBB.Consider using second-generation TSPO ligands with lower plasma protein binding and higher brain uptake. If using PK11195 is necessary, ensure meticulous correction for plasma free fraction in kinetic modeling.
High variability in brain uptake between subjects. Inter-individual differences in plasma protein concentrations, particularly alpha-1-acid glycoprotein (AGP), which can be influenced by inflammatory status.Measure individual subject plasma protein levels and the unbound fraction of PK11195 to allow for more accurate normalization of the imaging data.
Difficulty in quantifying specific binding to TSPO. A combination of low brain uptake (due to plasma protein binding) and high non-specific binding in the brain tissue.Employ advanced kinetic modeling techniques that can better separate specific from non-specific binding. The use of a reference region devoid of TSPO is challenging for [11C]PK11195, making arterial input function-based models often necessary.[4][5]
Inconsistent results in in vitro binding assays. Non-specific binding to labware or variability in plasma/serum batches.Pre-treat labware to minimize non-specific binding. Use a consistent source of plasma or serum and perform quality control checks on each batch.

Quantitative Data Summary

Due to the limited availability of precise quantitative data for PK11195 plasma protein binding in the literature, this table summarizes the key qualitative findings and semi-quantitative data.

ParameterSpeciesValue/ObservationReference
Primary Binding Protein HumanAlpha-1-acid glycoprotein (AGP)[2]
Plasma Protein Binding HumanDescribed as "extensive" and "high"[2]
Brain Uptake (% Injected Dose) HumanApproximately 2.5% at peak (1 min post-injection)[3]
Brain-to-Plasma Radioactivity Ratio HumanRanged from 0.5 to 2 by the end of a 60-minute PET scan (corrected for metabolites)[3]

Experimental Protocols

Protocol 1: Determination of PK11195 Plasma Protein Binding using Equilibrium Dialysis

This protocol provides a generalized procedure for determining the in vitro plasma protein binding of [3H]PK11195.

Materials:

  • [3H]PK11195

  • Human plasma (pooled)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Incubator shaker

Procedure:

  • Preparation of [3H]PK11195 solution: Prepare a stock solution of [3H]PK11195 in a suitable solvent (e.g., ethanol) and dilute it in PBS to the desired final concentration.

  • Spiking plasma: Add a small volume of the [3H]PK11195 solution to the human plasma to achieve the target concentration. Ensure the final solvent concentration is low (<1%) to avoid protein precipitation.

  • Dialysis setup:

    • Pipette the [3H]PK11195-spiked plasma into one chamber of the equilibrium dialysis unit.

    • Pipette an equal volume of PBS into the other chamber.

  • Equilibration: Seal the dialysis unit and place it in an incubator shaker at 37°C. Allow the system to equilibrate for a predetermined time (e.g., 4-6 hours), which should be sufficient for the unbound ligand to diffuse across the membrane and reach equilibrium.

  • Sampling: After equilibration, carefully collect aliquots from both the plasma and the buffer chambers.

  • Sample analysis:

    • Add the aliquots to scintillation vials containing scintillation fluid.

    • Measure the radioactivity (in disintegrations per minute, DPM) in each sample using a liquid scintillation counter.

  • Calculation of Percent Bound:

    • Calculate the fraction unbound (fu) as: fu = DPMbuffer / DPMplasma

    • Calculate the percentage of plasma protein binding as: % Bound = (1 - fu) x 100

Protocol 2: Assessment of PK11195 Brain Uptake using In Situ Brain Perfusion

This protocol describes a representative method for assessing the brain uptake of [11C]PK11195 in a rodent model.

Materials:

  • [11C]PK11195

  • Anesthetized rat

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2)

  • Perfusion pump

  • Surgical instruments

  • Gamma counter

  • Brain tissue solubilizer

Procedure:

  • Animal preparation: Anesthetize the rat and expose the common carotid artery.

  • Catheterization: Insert a catheter into the common carotid artery for the infusion of the perfusion buffer. Ligate the external carotid artery to direct the flow to the brain.

  • Perfusion:

    • Begin perfusing the brain with the perfusion buffer at a constant flow rate to wash out the blood.

    • Switch to a perfusion buffer containing a known concentration of [11C]PK11195 and a vascular space marker (e.g., [14C]sucrose).

    • Perfuse for a short, defined period (e.g., 30-60 seconds).

  • Termination and tissue collection:

    • Stop the perfusion and decapitate the animal.

    • Rapidly dissect the brain and collect samples from different regions.

  • Sample analysis:

    • Weigh the brain tissue samples.

    • Solubilize the tissue and measure the radioactivity of 11C and 14C using a gamma counter.

  • Calculation of Brain Uptake:

    • Calculate the brain volume of distribution (VD) as: VD = (Radioactivitybrain / Weightbrain) / Radioactivityperfusate

    • Correct for the vascular space using the [14C]sucrose data.

    • The brain uptake can be expressed as the unidirectional transfer constant (Kin).

Visualizations

Plasma_Protein_Binding_Equilibrium cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain PK11195_bound Bound PK11195 Plasma Protein (e.g., AGP) PK11195_free Free PK11195 PK11195_bound->PK11195_free Dissociation BBB BBB PK11195_free->BBB Diffusion PK11195_brain PK11195 in Brain BBB->PK11195_brain

Caption: Equilibrium between bound and free PK11195 in plasma and its diffusion across the BBB.

Experimental_Workflow_PPB cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike Spike Plasma with [3H]PK11195 Setup Set up Dialysis Chambers (Plasma vs. Buffer) Spike->Setup Incubate Incubate at 37°C with Shaking Setup->Incubate Sample Collect Aliquots from Both Chambers Incubate->Sample Count Liquid Scintillation Counting Sample->Count Calculate Calculate % Bound Count->Calculate

Caption: Workflow for determining plasma protein binding of PK11195 using equilibrium dialysis.

References

PK11195 vehicle and solvent selection for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PK11195 in in vivo studies. The information is designed to address specific issues related to vehicle and solvent selection, formulation, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is PK11195 and what is its primary target in vivo?

PK11195 is an isoquinoline carboxamide that selectively binds to the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is located on the outer mitochondrial membrane and is a key player in processes such as apoptosis, neuroinflammation, and steroidogenesis. Its expression is significantly upregulated in activated microglia, making PK11195 a valuable tool for studying neuroinflammation.[1][2]

Q2: What is the solubility of PK11195 in common laboratory solvents?

PK11195 is a hydrophobic molecule with low aqueous solubility. Its solubility in common organic solvents is summarized in the table below.

Q3: How should I prepare a stock solution of PK11195?

To prepare a high-concentration stock solution, dissolve PK11195 in 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol. Based on its reported solubility, concentrations of up to 50 mM can be achieved in both solvents. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C. Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.

Q4: What are the recommended vehicles for in vivo administration of PK11195?

The choice of vehicle for in vivo administration of PK11195 is critical and depends on the route of administration (e.g., intravenous, intraperitoneal) and the desired concentration. Due to its poor water solubility, a multi-component vehicle is often necessary. A common strategy is to first dissolve PK11195 in a small amount of an organic solvent like DMSO and then dilute it in an aqueous solution containing surfactants or co-solvents to maintain solubility and improve tolerability.

Q5: What are the potential side effects or confounding effects of the vehicles themselves?

It is crucial to include a vehicle-only control group in your in vivo experiments, as common solvents can have their own biological effects.

  • DMSO: Can exhibit anti-inflammatory and neuroprotective effects.[3] At higher concentrations, it can cause sedation and motor impairment.[4]

  • Tween 80: Can enhance the absorption of other compounds and has been reported to have effects on the central nervous system.[5][6]

  • Polyethylene Glycol (PEG): Generally has low toxicity but can cause local tissue irritation at the injection site.[7]

Troubleshooting Guides

Problem: My PK11195 solution is precipitating upon dilution or injection.

  • Cause: PK11195 is highly hydrophobic, and adding it to an aqueous environment without appropriate solubilizing agents can cause it to crash out of solution.

  • Solution:

    • Use a co-solvent system: Prepare a stock solution in 100% DMSO and then slowly add it to your aqueous vehicle while vortexing. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize toxicity.

    • Incorporate surfactants: Adding a surfactant like Tween 80 or Cremophor EL to the aqueous phase can help to create a stable microemulsion or micellar solution, preventing precipitation.

    • Consider a lipid-based vehicle: For oral or subcutaneous administration, oil-based vehicles like sesame oil or corn oil can be used.

    • Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more uniform suspension.

Problem: I am observing unexpected behavioral or physiological effects in my control (vehicle-treated) animals.

  • Cause: The vehicle itself may be exerting pharmacological effects.

  • Solution:

    • Reduce the concentration of organic solvents: If using DMSO, try to lower the final concentration to 5% or less.

    • Choose an alternative vehicle: If you suspect the vehicle is confounding your results, consider switching to a different formulation. For example, if you are using a Tween-based vehicle and observing CNS effects, you might try a formulation with a different surfactant or a cyclodextrin-based vehicle.

    • Thoroughly review the literature: Investigate the known biological effects of your chosen vehicle components to understand potential interferences with your experimental endpoints.

Data and Protocols

Quantitative Data: Solubility and Vehicle Compositions

Table 1: Solubility of PK11195 in Common Solvents

SolventSolubilityReference
DMSO50 mM
Ethanol50 mM
WaterInsoluble

Table 2: Example Vehicle Formulations for Poorly Soluble Compounds for In Vivo Studies

Vehicle CompositionRoute of AdministrationNotesReference
SalineIntraperitonealUsed as a control vehicle in some PK11195 studies.
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIntratrachealAchieved a solubility of ≥ 2.5 mg/mL for another poorly soluble compound.[8]
20% DMSO, 10% (DMSO/Cremophor EL 1:1), 70% H₂OIntravenous, Intraperitoneal, OralUsed for pharmacokinetic studies of a chalcone.[9]
0.5% Carboxymethyl cellulose, 10% DMSO, 0.05% Tween 80 in sterile waterOralUsed in toxicology studies.[10]
Experimental Protocol: Preparation of PK11195 for Intraperitoneal Injection

This protocol is a general guideline and may require optimization for your specific experimental needs. It is based on a common formulation strategy for hydrophobic compounds.

Materials:

  • PK11195 powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile 0.9% Saline

Procedure:

  • Prepare the PK11195 stock solution:

    • Weigh the required amount of PK11195 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex or sonicate until the PK11195 is completely dissolved.

  • Prepare the final injection solution (example for a final concentration of 1 mg/mL in a vehicle of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline):

    • In a sterile tube, add 400 µL of PEG400.

    • Add 100 µL of your 10 mg/mL PK11195 stock solution in DMSO to the PEG400. Vortex thoroughly.

    • Add 50 µL of Tween 80 to the mixture. Vortex again to ensure it is homogenous.

    • Slowly add 450 µL of sterile 0.9% saline to the mixture while vortexing. This will bring the total volume to 1 mL.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, gentle warming or brief sonication may be helpful.

  • Administration:

    • Administer the freshly prepared solution to the animals via intraperitoneal injection at the desired dose.

    • Always prepare a vehicle-only control solution using the same procedure but substituting the PK11195 stock solution with an equal volume of 100% DMSO.

Visualizations

TSPO Signaling Pathway

TSPO_Signaling_Pathway PK11195 and TSPO Signaling PK11195 PK11195 TSPO TSPO (Outer Mitochondrial Membrane) PK11195->TSPO Binds to NLRP3 NLRP3 Inflammasome PK11195->NLRP3 Inhibits Autophagy Autophagy PK11195->Autophagy Inhibits Mitochondria Mitochondria TSPO->Mitochondria Located on Apoptosis Apoptosis TSPO->Apoptosis Modulates TSPO->Autophagy Modulates ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Modulates production ROS->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1B Pro-inflammatory Cytokines (e.g., IL-1β) Caspase1->IL1B Cleaves and activates Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Promotes

Caption: PK11195 binds to TSPO on the mitochondria, modulating pathways involved in inflammation and cell death.

Experimental Workflow for In Vivo PK11195 Study

experimental_workflow Typical In Vivo PK11195 Experimental Workflow start Start formulation Prepare PK11195 Formulation and Vehicle Control start->formulation animal_groups Randomize Animals into Treatment and Control Groups formulation->animal_groups administration Administer PK11195 or Vehicle (e.g., IP Injection) animal_groups->administration monitoring Monitor Animals for Clinical Signs and Behavior administration->monitoring endpoint Endpoint Measurement (e.g., Tissue Collection, Imaging) monitoring->endpoint analysis Data Analysis and Statistical Comparison endpoint->analysis end End analysis->end

Caption: A generalized workflow for conducting an in vivo experiment with PK11195.

References

Technical Support Center: Overcoming the Limitations of PK11195 as a TSPO Ligand

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the first-generation translocator protein (TSPO) ligand, PK11195, and to facilitate the transition to newer generation ligands.

Part 1: Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with TSPO ligands, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Non-Specific Binding in In Vitro Assays with [3H]PK11195

Q: My competitive binding assay using [3H]PK11195 shows excessively high non-specific binding, obscuring the specific signal. What are the likely causes and how can I reduce it?

A: High non-specific binding (NSB) is a well-documented issue with PK11195, primarily due to its high lipophilicity (logD7.4 = 3.97)[1]. This causes the ligand to stick to non-receptor components like membranes and plastics.

Troubleshooting Steps:

  • Optimize Assay Buffer:

    • Add a carrier protein: Include 0.1% to 0.5% Bovine Serum Albumin (BSA) in your assay buffer to block non-specific binding sites on assay tubes and filter mats.

    • Increase ionic strength: In some cases, slightly increasing the salt concentration in the buffer can reduce non-specific hydrophobic interactions.

  • Reduce Radioligand Concentration: Use the lowest possible concentration of [3H]PK11195 that still provides a robust specific binding signal, ideally at or below its Kd value.

  • Optimize Washing Steps:

    • Increase the number of washes (from 3 to 5) with ice-cold wash buffer immediately after filtration.

    • Ensure the wash volume is sufficient to thoroughly rinse the filters.

  • Pre-treat labware: Pre-coating plasticware with a blocking agent like Sigmacote® or a BSA solution can help reduce ligand adsorption.

  • Consider a different radioligand: If high NSB persists and compromises your data, consider using a less lipophilic second or third-generation radioligand for your binding assays where appropriate for your research question.

Issue 2: Poor Signal-to-Noise Ratio in PET Imaging with 11C-PK11195

Q: My PET imaging studies with --INVALID-LINK---PK11195 have a low signal-to-noise ratio, making it difficult to quantify TSPO expression. How can I improve this?

A: The poor signal-to-noise ratio of --INVALID-LINK---PK11195 is a known limitation due to its high non-specific binding, low brain permeability, and high plasma protein binding[1][2][3].

Troubleshooting and Optimization Strategies:

  • Kinetic Modeling: Employ advanced kinetic modeling approaches that can better separate specific binding from non-specific uptake. While reference region models are often used, a two-tissue compartment model (2-TCM) with an arterial input function is considered the gold standard for more accurate quantification[4]. However, be aware that even with advanced modeling, the high intra-subject variability of --INVALID-LINK---PK11195 binding can limit the detection of subtle changes[2].

  • Partial Volume Correction: For small regions of interest, apply partial volume correction (PVC) to account for the spill-over effect from adjacent tissues, which can improve the accuracy of quantification.

  • Consider Second or Third-Generation Tracers: For prospective studies, transitioning to a second or third-generation TSPO PET tracer is highly recommended. Tracers like [11C]PBR28, [18F]DPA-714, and [18F]GE-180 offer a significantly better signal-to-noise ratio[1][2][5]. However, be mindful of the rs6971 polymorphism for second-generation ligands.

Issue 3: Inconsistent Binding Affinity with Second-Generation Ligands

Q: I am observing large inter-individual variability in the binding of a second-generation TSPO ligand in my human cell or tissue samples. What could be the cause?

A: This variability is most likely due to the single nucleotide polymorphism (SNP) rs6971 in the TSPO gene[5][6]. This SNP results in an alanine to threonine substitution at position 147 (Ala147Thr) of the TSPO protein, leading to three distinct binding affinity phenotypes[2][5][6]:

  • High-Affinity Binders (HABs): Homozygous for the Alanine allele (Ala/Ala).

  • Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).

  • Low-Affinity Binders (LABs): Homozygous for the Threonine allele (Thr/Thr).

Troubleshooting and Experimental Design Recommendations:

  • Genotyping: It is crucial to genotype all human subjects or cell lines for the rs6971 polymorphism before initiating studies with second-generation TSPO ligands[5][6]. This allows for the stratification of data based on genotype.

  • Ligand Selection: If genotyping is not feasible, consider using a third-generation ligand like [11C]ER176 or [18F]GE-180, which show reduced sensitivity to the rs6971 polymorphism, or revert to --INVALID-LINK---PK11195, which is largely unaffected by this SNP[1][2][5].

  • Interpreting MAB data: For MABs, some second-generation ligands may exhibit a two-site binding model, while for others, the data may fit a single-site model with an intermediate affinity[2]. Careful analysis of your binding data is required.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of second-generation TSPO ligands over PK11195?

A1: Second-generation TSPO ligands were developed to overcome the key limitations of PK11195. Their main advantages include[1][2]:

  • Higher Binding Affinity: They generally exhibit higher affinity for TSPO, leading to a stronger signal.

  • Lower Lipophilicity: Reduced lipophilicity results in lower non-specific binding and a better signal-to-noise ratio.

  • Improved Pharmacokinetics: Many second-generation ligands have better brain penetration and metabolic profiles.

Q2: Why is genotyping for the rs6971 SNP essential when using second-generation TSPO ligands?

A2: The rs6971 SNP dramatically alters the binding affinity of second-generation TSPO ligands[5][6]. For example, the affinity of PBR28 can be up to 50-fold lower in LABs compared to HABs[2]. Failing to account for this genetic variation will lead to misinterpretation of binding data, where differences in binding affinity could be mistaken for differences in TSPO expression levels.

Q3: Are third-generation TSPO ligands completely insensitive to the rs6971 polymorphism?

A3: While third-generation ligands like [11C]ER176 and [18F]GE-180 were designed to have reduced sensitivity to the rs6971 SNP, they are not completely insensitive[1][5]. However, the difference in binding between HABs, MABs, and LABs is significantly smaller compared to second-generation ligands, making it more feasible to quantify TSPO expression across all genotypes, although genotype correction may still be necessary for precise quantification[1].

Q4: Can I use --INVALID-LINK---PK11195 to avoid the issue of the rs6971 SNP?

A4: Yes, --INVALID-LINK---PK11195 is largely insensitive to the rs6971 polymorphism and can be used to study TSPO expression across all genotypes without the need for stratification[2][3]. However, you will still have to contend with its inherent limitations, such as high non-specific binding and a low signal-to-noise ratio, which can make it challenging to detect subtle changes in TSPO expression[1].

Q5: What is a suitable reference region for TSPO PET imaging in the brain?

A5: Finding a true reference region devoid of TSPO expression in the brain is challenging, as microglia are ubiquitous[7]. Some studies have used supervised or unsupervised clustering algorithms to identify a pseudo-reference region with low TSPO expression[4]. However, the gold standard for accurate quantification remains kinetic modeling with a metabolite-corrected arterial input function[4].

Part 3: Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of TSPO Ligands Across Genotypes
LigandGenerationHigh-Affinity Binder (HAB)Mixed-Affinity Binder (MAB)Low-Affinity Binder (LAB)Fold Difference (LAB/HAB)Reference(s)
(R)-PK11195 First~9.3~9.3~9.3~1[2][8][9]
PBR28 Second2.9 ± 0.2628.2158 ± 20~50-55[3]
DPA-714 Second7.0 ± 0.415.130.2~4.3[8]
DAA1106 Second2.8 ± 0.34.8 ± 0.413.1 ± 1.3~4.7[6]
GE-180 Third---~5[10]
ER176 Third4.23.41.4~0.33[11]

Note: Ki values can vary depending on the assay conditions and tissue type.

Table 2: Brain Regional Distribution (VT, mL/cm³) of TSPO PET Tracers in High-Affinity Binders (HABs)
Brain Region--INVALID-LINK---PK11195[11C]PBR28[18F]FEPPA[18F]GE-180Reference(s)
Frontal Cortex 2.333.27 ± 0.664.8 ± 0.70.19[12][13][14][15]
Temporal Cortex --5.2 ± 0.80.22[13][15]
Parietal Cortex 1.17-4.9 ± 0.70.20[12][13][15]
Occipital Cortex 3.12-4.5 ± 0.60.18[12][13][15]
Thalamus --6.8 ± 1.10.38[13][16]
Cerebellum 1.22-4.1 ± 0.60.23[12][13][15]

VT (Total Volume of Distribution) is an indicator of tracer uptake in a region.

Part 4: Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for TSPO

This protocol describes a competitive binding assay using [3H]PK11195 to determine the binding affinity (Ki) of a test compound for TSPO in brain homogenates.

Materials:

  • Brain tissue (e.g., rat cortex)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • [3H]PK11195 (specific activity ~80 Ci/mmol)

  • Unlabeled PK11195 (for non-specific binding)

  • Test compound stock solution

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

  • 96-well plates and cell harvester

Procedure:

  • Membrane Preparation: a. Homogenize brain tissue in 20 volumes of ice-cold Homogenization Buffer. b. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation. e. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1 mg/mL. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [3H]PK11195 (final concentration ~1-2 nM) + 100 µL membrane homogenate.

    • Non-Specific Binding: 50 µL unlabeled PK11195 (final concentration ~10 µM) + 50 µL [3H]PK11195 + 100 µL membrane homogenate.

    • Competition: 50 µL of test compound (at various concentrations) + 50 µL [3H]PK11195 + 100 µL membrane homogenate.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC50 value from the curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Autoradiography for TSPO

This protocol outlines the procedure for visualizing TSPO distribution in brain sections using a radiolabeled ligand (e.g., [3H]PBR28).

Materials:

  • Frozen brain sections (10-20 µm thick) mounted on slides

  • Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA

  • Radioligand (e.g., [3H]PBR28, final concentration ~0.5 nM)

  • Unlabeled ligand for non-specific binding (e.g., PK11195, final concentration ~10 µM)

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Distilled water (ice-cold)

  • Phosphor imaging plates or autoradiography film

Procedure:

  • Slide Preparation: Bring the slide-mounted brain sections to room temperature.

  • Pre-incubation: Incubate the slides in Pre-incubation Buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation: a. For total binding, incubate the slides in Incubation Buffer containing the radioligand for 60-120 minutes at room temperature. b. For non-specific binding, incubate adjacent sections in the same buffer with the addition of the unlabeled ligand.

  • Washing: a. Briefly rinse the slides in ice-cold Wash Buffer. b. Perform two to three longer washes (2-5 minutes each) in fresh, ice-cold Wash Buffer to remove unbound radioligand. c. A final quick dip in ice-cold distilled water can help remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Exposure time will vary depending on the radioligand and tissue (typically 1-5 days for 3H).

  • Imaging and Analysis: Scan the phosphor imaging plate or develop the film. Analyze the resulting images using appropriate image analysis software to quantify the regional distribution of radioligand binding.

Protocol 3: TSPO rs6971 Genotyping by PCR-RFLP

This protocol describes a common method for determining the rs6971 genotype using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

Materials:

  • Genomic DNA extracted from blood or tissue

  • PCR primers flanking the rs6971 SNP:

    • Forward Primer: 5'-ACCCAGGAGGATTGGCTCTG-3'

    • Reverse Primer: 5'-AGCAGGGAGCTCAGGATGG-3'

  • Taq DNA polymerase and dNTPs

  • Restriction enzyme: BstUI (recognizes CGCG)

  • Agarose gel and electrophoresis equipment

  • DNA ladder

Procedure:

  • PCR Amplification: a. Set up a PCR reaction containing genomic DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer. b. Perform PCR with the following cycling conditions:

    • Initial denaturation: 95°C for 5 minutes
    • 35 cycles of:
    • Denaturation: 95°C for 30 seconds
    • Annealing: 60°C for 30 seconds
    • Extension: 72°C for 30 seconds
    • Final extension: 72°C for 5 minutes c. The expected PCR product size is 143 bp.

  • Restriction Digest: a. Incubate the PCR product with the BstUI restriction enzyme according to the manufacturer's instructions (typically at 60°C for 1-2 hours). b. The Alanine (Ala) allele (C) contains the BstUI recognition site (CGCG), while the Threonine (Thr) allele (T) does not.

  • Agarose Gel Electrophoresis: a. Run the digested PCR products on a 3% agarose gel. b. Visualize the DNA fragments under UV light.

  • Genotype Determination:

    • High-Affinity Binder (HAB; Ala/Ala): The 143 bp PCR product will be completely digested into two smaller fragments of 99 bp and 44 bp.

    • Mixed-Affinity Binder (MAB; Ala/Thr): Three bands will be visible: the undigested 143 bp fragment and the two digested fragments of 99 bp and 44 bp.

    • Low-Affinity Binder (LAB; Thr/Thr): The 143 bp PCR product will remain undigested.

Part 5: Mandatory Visualizations

Diagram 1: Evolution of TSPO Ligands

TSPO_Ligand_Evolution cluster_0 First Generation cluster_1 Second Generation cluster_2 Third Generation PK11195 PK11195 Limitations1 High Lipophilicity High Non-Specific Binding Poor Signal-to-Noise PK11195->Limitations1 PBR28 PBR28 PK11195->PBR28 Overcoming Limitations Advantages2 Higher Affinity Lower Lipophilicity Improved Signal-to-Noise PBR28->Advantages2 GE180 GE-180 PBR28->GE180 Addressing SNP Sensitivity DPA714 DPA-714 Limitations2 Sensitivity to rs6971 SNP DPA714->Limitations2 ER176 ER176 DPA714->ER176 Addressing SNP Sensitivity FEPPA FEPPA Advantages3 Reduced SNP Sensitivity High Signal-to-Noise GE180->Advantages3

Caption: Evolution from first to third-generation TSPO ligands.

Diagram 2: Impact of rs6971 SNP on Second-Generation Ligand Binding

TSPO_SNP_Impact cluster_genotype TSPO Genotype (rs6971) cluster_ligand Second-Generation Ligand (e.g., PBR28) HAB High-Affinity Binder (Ala/Ala) MAB Mixed-Affinity Binder (Ala/Thr) LAB Low-Affinity Binder (Thr/Thr) Ligand Ligand Binding Ligand->HAB High Affinity Ligand->MAB Intermediate Affinity Ligand->LAB Low Affinity

Caption: Effect of rs6971 SNP on second-gen ligand binding.

Diagram 3: Experimental Workflow for TSPO PET Imaging

TSPO_PET_Workflow Start Study Design Genotyping Subject Genotyping (rs6971) Start->Genotyping Stratification Stratify by Genotype (HAB, MAB, LAB) Genotyping->Stratification PET_Scan PET Scan with TSPO Radioligand Stratification->PET_Scan Arterial_Sampling Arterial Blood Sampling PET_Scan->Arterial_Sampling Data_Analysis Kinetic Modeling Arterial_Sampling->Data_Analysis Interpretation Data Interpretation (within genotypes) Data_Analysis->Interpretation End Results Interpretation->End

Caption: Workflow for a TSPO PET imaging study.

References

Validation & Comparative

A Head-to-Head Comparison: PK11195 vs. Second-Generation TSPO Ligands in Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate in vivo quantification of neuroinflammation is paramount. The 18 kDa translocator protein (TSPO) has emerged as a key biomarker, with its expression significantly upregulated in activated microglia and astrocytes during inflammatory processes in the central nervous system. For years, [¹¹C]-(R)-PK11195 served as the gold-standard radioligand for imaging TSPO with Positron Emission Tomography (PET). However, the advent of second-generation TSPO ligands has introduced new tools with potentially superior imaging characteristics. This guide provides an objective, data-driven comparison of PK11195 with prominent second-generation TSPO ligands, offering insights into their respective performances and the experimental methodologies underpinning these findings.

Executive Summary

Second-generation TSPO ligands were developed to overcome the limitations of PK11195, which include high nonspecific binding and a low signal-to-noise ratio.[1] Generally, these newer ligands, such as PBR28 and DPA-714, exhibit higher binding affinity and provide an improved signal-to-noise ratio, making them more sensitive for detecting neuroinflammation.[2][3] However, a critical differentiating factor is the sensitivity of second-generation ligands to a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs), which can complicate the interpretation of imaging data.[4] In contrast, the binding of PK11195 is not significantly affected by this genetic variation.[2]

Quantitative Performance Data

The following tables summarize the key performance metrics for PK11195 and a selection of second-generation TSPO ligands, based on published experimental data.

Table 1: Comparison of Binding Affinities (Ki)

LigandBinding Affinity (Ki) in nMGenetic Influence (rs6971 Polymorphism)
(R)-[¹¹C]PK11195 ~9.3[4]Minimal to no effect[2]
[¹¹C]PBR28 HABs: ~0.68 - 2.5[5]Strong influence, resulting in HABs, MABs, and LABs[2]
MABs: Intermediate affinity
LABs: Significantly lower affinity
[¹⁸F]DPA-714 ~7.0[6]Strong influence, similar to PBR28
[¹¹C]DAA1106 Rat: ~0.04, Monkey: ~0.18[7]Influenced by TSPO polymorphism[7]
[¹¹C]AC-5216 ~0.20[7]Influenced by TSPO polymorphism

Table 2: Comparison of Signal-to-Noise Ratio (In Vivo Studies)

LigandSignal-to-Noise MetricValueKey Findings
(R)-[¹¹C]PK11195 Binding Potential (BPND)~0.8[2]Lower signal-to-noise ratio compared to second-generation ligands.[1]
[¹¹C]PBR28 Binding Potential (BPND) in HABs~1.2[2]Generally offers a better signal-to-noise ratio in high-affinity binders.[2]
[¹⁸F]DPA-714 Core/Contralateral Ratio (Rat Ischemia Model)4.66 ± 2.50Demonstrated a significantly better signal-to-noise ratio (1.6-fold higher) compared to PK11195 in a head-to-head study.[3][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize and compare TSPO ligands.

Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Ki) of a ligand for the TSPO.

  • Membrane Preparation:

    • Homogenize tissue samples (e.g., brain tissue, cultured cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[9]

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195) and varying concentrations of the unlabeled competitor ligand (PK11195 or a second-generation ligand).

    • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Separation and Counting:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a filter mat that traps the membranes.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo PET Imaging

Positron Emission Tomography (PET) allows for the non-invasive quantification of TSPO expression in living subjects.

  • Subject Preparation and Genotyping:

    • For studies involving second-generation ligands, it is essential to genotype subjects for the rs6971 polymorphism to classify them as HABs, MABs, or LABs.[10]

    • Subjects are typically fasted before the scan.

  • Radioligand Administration and PET Scan:

    • Inject a bolus of the radiolabeled TSPO ligand (e.g., [¹¹C]-(R)-PK11195, [¹¹C]PBR28, or [¹⁸F]DPA-714) intravenously.

    • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Arterial Blood Sampling (for full kinetic modeling):

    • Collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and determine the metabolite-corrected arterial input function.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) on the images.

    • Perform kinetic modeling of the time-activity curves in the ROIs to estimate parameters such as the volume of distribution (VT) and the binding potential (BPND), which reflects the density of available TSPO.

Autoradiography

Autoradiography provides a high-resolution visualization of the distribution of radioligand binding in tissue sections.

  • Tissue Sectioning:

    • Freeze the tissue of interest (e.g., brain) and cut thin sections (e.g., 20 µm) using a cryostat.

    • Thaw-mount the sections onto microscope slides.[11]

  • Incubation:

    • Incubate the tissue sections with a solution containing the radiolabeled TSPO ligand at a specific concentration.

    • To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of an unlabeled TSPO ligand.[11]

  • Washing and Drying:

    • Wash the sections in cold buffer to remove unbound radioligand.

    • Dry the slides.[11]

  • Imaging:

    • Expose the slides to a phosphor imaging screen or autoradiographic film.

    • Scan the screen or develop the film to visualize the distribution and quantify the density of radioligand binding.[11]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams have been generated using Graphviz.

Experimental Workflow for TSPO Ligand Comparison cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_exvivo Ex Vivo Validation cluster_human Clinical Translation a1 Radioligand Binding Assay a2 Determine Binding Affinity (Ki) a1->a2 b2 PET Imaging with PK11195 & 2nd-Gen Ligand a2->b2 b1 Animal Model of Neuroinflammation b1->b2 c1 Autoradiography b1->c1 c2 Immunohistochemistry b1->c2 b3 Analyze Signal-to-Noise Ratio b2->b3 d1 Human PET Studies b3->d1 c3 Correlate Binding with Cellular Markers c1->c3 c2->c3 c3->d1 d3 Compare Ligand Performance in Patients d1->d3 d2 Genotyping for rs6971 d2->d3

Caption: A typical experimental workflow for comparing TSPO ligands.

TSPO Signaling in Microglia cluster_activation Microglial Activation cluster_signaling TSPO Ligand Interaction cluster_response Modulation of Inflammatory Response a1 Neuroinflammatory Stimulus (e.g., LPS, injury) a2 Microglia Activation a1->a2 a3 Upregulation of TSPO Expression a2->a3 b2 Binding to TSPO on Outer Mitochondrial Membrane a3->b2 b1 Endogenous (e.g., DBI) or Exogenous (e.g., PK11195) Ligand b1->b2 c1 Cholesterol Transport into Mitochondria b2->c1 c2 Increased Steroidogenesis (e.g., neurosteroids) c1->c2 c3 Dampening of Pro-inflammatory Response (e.g., reduced TNF-α) c2->c3

Caption: TSPO signaling pathway in activated microglia.

Conclusion

The development of second-generation TSPO ligands represents a significant advancement in the field of neuroinflammation imaging. Their higher binding affinity and improved signal-to-noise ratio offer the potential for more sensitive detection and quantification of TSPO expression compared to the first-generation ligand, PK11195. However, the influence of the rs6971 genetic polymorphism on the binding of these newer ligands is a critical consideration that necessitates subject genotyping for accurate data interpretation. While PK11195 has a poorer signal profile, its insensitivity to this polymorphism makes it a valuable tool, particularly in studies where genotyping is not feasible or when comparing with historical data. The choice between PK11195 and a second-generation ligand will ultimately depend on the specific research question, the available resources, and the study population.

References

Validating PK11195 Binding Specificity with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of molecular imaging probes is paramount. This guide provides a comprehensive comparison of PK11195, a first-generation radioligand for the 18 kDa translocator protein (TSPO), with second-generation alternatives, supported by experimental data from studies utilizing knockout models to validate binding specificity.

The translocator protein (TSPO) is a key biomarker for neuroinflammation, and its imaging with positron emission tomography (PET) is a valuable tool in neuroscience research and drug development.[1] PK11195, a prototypical TSPO radioligand, has been widely used for this purpose. However, its limitations, including a low signal-to-noise ratio, have prompted the development of second-generation tracers with improved imaging characteristics.[1][2] The gold standard for validating the specificity of these radioligands is the use of TSPO knockout (KO) animal models, which lack the target protein.

This guide will delve into the experimental data that validates the TSPO-specific binding of PK11195 and compares its performance with prominent second-generation radioligands such as PBR28 and DPA-714.

Quantitative Data Comparison

The following tables summarize the binding affinities and in vivo performance of PK11195 and its alternatives. The use of TSPO knockout models has been instrumental in confirming that the binding of these radioligands is indeed specific to TSPO.

Table 1: In Vitro Binding Affinity (Ki) of TSPO Radioligands

RadioligandBinding Affinity (Ki) in Wild-Type/High-Affinity Binders (HABs)Binding Affinity (Ki) in Low-Affinity Binders (LABs)Genetic Influence (rs6971)
[3H]-(R)-PK11195 ~28.3 - 29.25 nM[2]Not significantly different from HABs[2]Minimal to no effect[2]
[3H]-PBR28 ~2.9 - 3.4 nM[2]~188 - 237 nM[2]Strong influence, resulting in High-, Mixed-, and Low-Affinity Binders[2]

Table 2: In Vivo Performance of TSPO PET Radioligands

RadioligandSpecific-to-Non-Displaceable Ratio (BPND) or Core/Contralateral RatioKey Findings in TSPO KO Models
[11C]-(R)-PK11195 BPND: ~0.8[2]No specific binding observed in TSPO knockout mice, confirming its specificity for TSPO.[3][4]
[11C]-PBR28 BPND in HABs: ~1.2[2]Offers a better signal-to-noise ratio in high-affinity binders compared to PK11195.[2]
[18F]-DPA-714 Core/Contralateral Ratio in a rat model of cerebral ischemia: 4.66 ± 2.50 (compared to 3.35 ± 1.21 for [11C]PK11195 in the same animals)[5]Demonstrates a significantly better signal-to-noise ratio than [11C]PK11195 in a disease model.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to validate the binding specificity of TSPO radioligands.

Generation of TSPO Knockout Mice

The generation of TSPO knockout mice is a fundamental step in validating radioligand specificity. A common strategy involves using the Cre-loxP system to excise critical exons of the Tspo gene, leading to a loss of protein function. This process typically includes:

  • Targeting Vector Construction: A targeting vector is created containing loxP sites flanking the exons to be deleted and often includes a selection marker (e.g., a neomycin resistance cassette).

  • Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells.

  • Selection of Recombined ES Cells: ES cells that have undergone homologous recombination are selected.

  • Blastocyst Injection: The selected ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric Mice: Chimeric offspring are identified and bred to establish germline transmission of the modified allele.

  • Cre-Mediated Deletion: Mice carrying the floxed Tspo allele are crossed with mice expressing Cre recombinase to generate global or conditional TSPO knockout animals.

In Vitro Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to TSPO.

  • Tissue Preparation: Brain tissue from wild-type and TSPO knockout mice is homogenized to prepare cell membranes.

  • Incubation: The membrane preparations are incubated with a constant concentration of a radiolabeled TSPO ligand (e.g., [3H]PK11195) and varying concentrations of the unlabeled competitor ligand (e.g., PK11195, PBR28, or DPA-714).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site or two-site binding model using non-linear regression to calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo PET Imaging

Positron Emission Tomography (PET) allows for the non-invasive visualization and quantification of TSPO in the living brain.

  • Animal Preparation: Wild-type and TSPO knockout mice are anesthetized.

  • Radiotracer Injection: A bolus of the radiolabeled ligand (e.g., [11C]-(R)-PK11195) is injected intravenously.

  • PET Scan Acquisition: A dynamic PET scan is acquired over a specified period (e.g., 60 minutes) to measure the distribution of the radiotracer in the brain over time.[6]

  • Image Reconstruction and Analysis: The PET data are reconstructed, and kinetic modeling is applied to estimate binding parameters such as the binding potential (BPND), which reflects the density of available receptors.[2]

Autoradiography

Autoradiography provides a high-resolution visualization of radioligand binding in tissue sections.

  • Tissue Sectioning: Brains from wild-type and TSPO knockout mice are frozen and sliced into thin sections.

  • Incubation: The brain sections are incubated with a solution containing the radiolabeled ligand (e.g., [3H]PK11195). Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of an unlabeled competitor.[7]

  • Washing: The sections are washed to remove unbound radioligand.

  • Exposure: The dried sections are exposed to a phosphor imaging plate or film.

  • Image Analysis: The resulting autoradiograms are quantified to determine the density of specific binding in different brain regions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

knockout_validation_workflow cluster_generation TSPO Knockout Model Generation cluster_validation Ligand Specificity Validation start Targeting Vector Construction es_cells ES Cell Transfection start->es_cells selection Selection of Recombined Cells es_cells->selection injection Blastocyst Injection selection->injection chimera Generation of Chimeric Mice injection->chimera breeding Breeding to Establish Germline Transmission chimera->breeding ko_mouse TSPO Knockout Mouse breeding->ko_mouse binding_assay In Vitro Binding Assay (Ki, Bmax) ko_mouse->binding_assay pet_imaging In Vivo PETA Imaging (BPnd) ko_mouse->pet_imaging autoradiography Ex Vivo Autoradiography ko_mouse->autoradiography wt_mouse Wild-Type Mouse wt_mouse->binding_assay wt_mouse->pet_imaging wt_mouse->autoradiography comparison Comparison of Binding in WT vs KO binding_assay->comparison pet_imaging->comparison autoradiography->comparison

Caption: Experimental workflow for validating TSPO ligand specificity using knockout models.

logical_relationship hypothesis Hypothesis: PK11195 binds specifically to TSPO wt_model Wild-Type Model (TSPO present) hypothesis->wt_model ko_model Knockout Model (TSPO absent) hypothesis->ko_model binding_wt Specific Binding Observed wt_model->binding_wt no_binding_ko No Specific Binding Observed ko_model->no_binding_ko pk11195 PK11195 (Radioligand) pk11195->wt_model pk11195->ko_model conclusion Conclusion: PK11195 binding is TSPO-specific binding_wt->conclusion no_binding_ko->conclusion

Caption: Logical framework for confirming ligand binding specificity with knockout models.

References

PK11195 Versus Other Neuroinflammation Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The ability to accurately detect and quantify this complex process is paramount for diagnostics, prognostic assessments, and the development of novel therapeutic interventions. For decades, the isoquinoline carboxamide PK11195 has been a cornerstone in neuroinflammation imaging, primarily through its binding to the 18 kDa translocator protein (TSPO). However, the field has seen the emergence of newer generations of TSPO ligands and alternative markers targeting different aspects of the neuroinflammatory cascade. This guide provides an objective comparison of PK11195 with these other markers, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate tools for their studies.

Quantitative Comparison of Neuroinflammation Markers

The selection of a neuroinflammation marker is often dictated by its specific binding characteristics, signal-to-noise ratio, and the imaging modality employed. The following tables summarize key quantitative data for PK11195 and its alternatives.

Table 1: Comparison of TSPO PET Radioligands
RadioligandGenerationTargetBinding Affinity (Ki)Key AdvantagesKey Disadvantages
--INVALID-LINK---PK11195 FirstTSPO1.4 - 6.6 nM[1]High affinity in all species, not affected by TSPO polymorphism rs6971.[2][3]Low signal-to-noise ratio, high nonspecific binding, poor brain bioavailability.[4][5][6]
[11C]PBR28 SecondTSPOHigh-Affinity Binders (HABs): ~2.9 - 3.4 nM; Low-Affinity Binders (LABs): ~188 - 237 nM[7]Higher signal-to-noise ratio compared to PK11195.[4][7]Binding is highly sensitive to the rs6971 single nucleotide polymorphism (SNP), requiring subject genotyping.[4][7]
[18F]DPA-714 SecondTSPOHigh affinity (subnanomolar range)[3]Improved imaging characteristics and higher signal-to-noise ratio than PK11195.[6][8][9] The 18F label allows for a longer half-life.[10]Sensitive to the rs6971 SNP.[3]
[18F]GE180 ThirdTSPOHigh affinityReduced sensitivity to the rs6971 SNP compared to second-generation ligands.[3][4]Suboptimal stability has been reported.[5]
[11C]ER176 ThirdTSPOHigh affinityHigh signal-to-noise ratio and low sensitivity to the rs6971 SNP.[4] Considered one of the best performing radioligands for TSPO imaging.[4]Newer and less widely used than other ligands.
Table 2: Comparison of Immunohistochemical and Other PET Markers
MarkerTarget Cell Type(s)Imaging ModalityKey AdvantagesKey Disadvantages
Iba1 MicrogliaImmunohistochemistry (IHC)Highly specific marker for microglia, widely used to assess microglial morphology and activation state.[11][12]Primarily for post-mortem tissue analysis; does not provide in vivo data.
GFAP AstrocytesIHC, CSF/Plasma analysisPrototypical marker for reactive astrocytes.[13] Can be measured in fluid biopsies.Not all mature astrocytes express detectable levels of GFAP in a healthy state.[13]
P2X7R Ligands Microglia, AstrocytesPETUpregulated in activated microglia and astrocytes, associated with pro-inflammatory cytokine release.[14][15]Neuronal expression can be a limiting factor.
COX-1/COX-2 Ligands Microglia, Neurons, Endothelial CellsPETTarget key enzymes in the inflammatory pathway.[15][16]Lack of cell-type specificity. Some tracers have shown low brain uptake or metabolic instability.[15]
CB2R Ligands Microglia, Astrocytes, NeuronsPETUpregulated on activated microglia and astrocytes following CNS insult.[15]Also expressed on neurons, which can complicate interpretation.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the application of these neuroinflammation markers.

TSPO_Signaling_Pathway TSPO Signaling in Neuroinflammation cluster_microglia Activated Microglia/Astrocyte cluster_mitochondrion Mitochondrion TSPO TSPO VDAC VDAC TSPO->VDAC ANT ANT TSPO->ANT PTPC Permeability Transition Pore Complex (PTPC) TSPO->PTPC Modulates Cholesterol_Transport Cholesterol Transport TSPO->Cholesterol_Transport PK11195 PK11195 PK11195->TSPO Binds Other_TSPO_Ligands 2nd/3rd Gen TSPO Ligands Other_TSPO_Ligands->TSPO Binds VDAC->PTPC ANT->PTPC Apoptosis_Regulation Apoptosis Regulation PTPC->Apoptosis_Regulation Neurosteroid_Synthesis Neurosteroid Synthesis Cholesterol_Transport->Neurosteroid_Synthesis

Caption: TSPO's role in mitochondrial function and neuroinflammation.

PET_Tracer_Comparison_Workflow Experimental Workflow for PET Tracer Comparison Animal_Model Induce Neuroinflammation (e.g., LPS, stroke model) Subject_Grouping Divide into Groups (PK11195, New Tracer, Control) Animal_Model->Subject_Grouping Radiotracer_Injection Intravenous Injection of Radiolabeled Tracer Subject_Grouping->Radiotracer_Injection Post_Mortem_Analysis Post-Mortem Tissue Analysis (Autoradiography, IHC for Iba1/GFAP) Subject_Grouping->Post_Mortem_Analysis PET_Scan Dynamic PET Imaging Radiotracer_Injection->PET_Scan Arterial_Sampling Arterial Blood Sampling (for metabolite analysis) Radiotracer_Injection->Arterial_Sampling Image_Analysis Image Reconstruction and Kinetic Modeling (e.g., VT, BPND) PET_Scan->Image_Analysis Arterial_Sampling->Image_Analysis Data_Comparison Compare Signal-to-Noise, Binding Potential, and Correlation with Histology Image_Analysis->Data_Comparison Post_Mortem_Analysis->Data_Comparison

Caption: Workflow for comparing PET tracer performance in vivo.

Marker_Selection_Logic Marker Selection Logic for Neuroinflammation Studies Study_Type In Vivo or Post-Mortem? In_Vivo In Vivo Study Study_Type->In_Vivo In Vivo Post_Mortem Post-Mortem Study Study_Type->Post_Mortem Post-Mortem Cell_Specificity Cell-Type Specificity Required? In_Vivo->Cell_Specificity IHC IHC (Iba1, GFAP) Post_Mortem->IHC General_Inflammation General Neuroinflammation Cell_Specificity->General_Inflammation No Specific_Cell_Type Specific Cell Type Cell_Specificity->Specific_Cell_Type Yes TSPO_PET TSPO PET (PK11195 or newer) General_Inflammation->TSPO_PET Other_PET Other PET Markers (P2X7R, COX, CB2R) Specific_Cell_Type->Other_PET Genotyping TSPO Genotyping Possible? TSPO_PET->Genotyping Second_Gen 2nd Gen TSPO Ligand Genotyping->Second_Gen Yes First_Third_Gen PK11195 or 3rd Gen Genotyping->First_Third_Gen No

Caption: Decision tree for selecting a neuroinflammation marker.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of neuroinflammation markers.

In Vivo PET Imaging of TSPO in a Rodent Model of Neuroinflammation

This protocol provides a framework for comparing the in vivo performance of --INVALID-LINK---PK11195 and a second-generation tracer like [18F]DPA-714.

1. Animal Model of Neuroinflammation:

  • Induction: A common model is the intrastriatal injection of lipopolysaccharide (LPS).

  • Procedure: Adult male Wistar rats are anesthetized with isoflurane. Using a stereotaxic frame, a small burr hole is drilled over the striatum. A Hamilton syringe is used to slowly inject 2 µL of LPS (5 µg/µL in sterile saline) into the striatum. Control animals receive a saline injection.

  • Time Course: The peak of neuroinflammation is typically observed 3-7 days post-injection.

2. Radiotracer Synthesis:

  • --INVALID-LINK---PK11195: Prepared by the N-methylation of the desmethyl precursor with [11C]methyl iodide.[1]

  • [18F]DPA-714: Synthesized via nucleophilic substitution of a tosylate precursor with [18F]fluoride.

3. PET Scan Acquisition:

  • Animal Preparation: Animals are anesthetized with isoflurane and placed on the scanner bed with temperature regulation. A tail vein catheter is inserted for radiotracer injection.

  • Radiotracer Injection: A bolus of the radiotracer (e.g., 10-20 MBq) is injected intravenously.

  • Dynamic Scan: A dynamic PET scan is acquired for 60-90 minutes immediately following injection.

  • Arterial Blood Sampling: For full kinetic modeling, an arterial line is placed to collect serial blood samples to determine the arterial input function and measure radiometabolites.

4. Image Analysis:

  • Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D) with corrections for attenuation, scatter, and random coincidences.

  • Kinetic Modeling: The total distribution volume (VT) is calculated using a two-tissue compartment model with the metabolite-corrected arterial plasma curve as the input function.[17] The binding potential (BPND) can also be determined.

  • Region of Interest (ROI) Analysis: ROIs are drawn on the ischemic core and the contralateral healthy tissue to calculate uptake ratios.[8]

5. Post-Mortem Validation:

  • Following the final PET scan, animals are euthanized, and brains are collected.

  • Autoradiography: Brain sections are incubated with a radiolabeled ligand to visualize the distribution of TSPO.

  • Immunohistochemistry: Sections are stained with antibodies against Iba1 and GFAP to confirm microglial and astrocyte activation, respectively.[12]

Immunohistochemistry for Iba1 and GFAP

This protocol details the staining of brain tissue to visualize microglia and astrocytes.

1. Tissue Preparation:

  • Perfusion and Fixation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed and post-fixed in 4% PFA overnight.

  • Sectioning: Brains are cryoprotected in a sucrose solution and sectioned on a cryostat or vibratome at 30-40 µm thickness.

2. Immunohistochemical Staining:

  • Blocking: Free-floating sections are washed in phosphate-buffered saline (PBS) and then incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies diluted in the blocking solution.

    • For microglia: Rabbit anti-Iba1 (e.g., 1:500 dilution).[12]

    • For astrocytes: Rabbit anti-GFAP (e.g., 1:10,000 dilution).[12]

  • Secondary Antibody Incubation: Sections are washed in PBS and incubated with a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488, 1:250 dilution) for 1-2 hours at room temperature.[12]

  • Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a confocal microscope.

3. Quantification:

  • The number of Iba1-positive cells and the area of GFAP-positive staining can be quantified using image analysis software (e.g., ImageJ) to assess the extent of microgliosis and astrogliosis.[11]

Conclusion

The landscape of neuroinflammation markers is continually evolving. While --INVALID-LINK---PK11195 remains a valuable tool, particularly due to its insensitivity to the common TSPO polymorphism, its limitations in signal-to-noise ratio have driven the development of second and third-generation TSPO ligands with improved imaging properties.[4][5][6] The choice between these ligands often involves a trade-off between enhanced signal and the need for subject genotyping.

Beyond TSPO, markers for specific cell types and inflammatory pathways, such as Iba1, GFAP, and targets for novel PET tracers, offer a more nuanced view of the neuroinflammatory process. The selection of the most appropriate marker depends on the specific research question, the available resources, and the desired level of cellular and molecular specificity. This guide provides the foundational information and methodologies to assist researchers in making informed decisions for their neuroinflammation studies.

References

A Comparative Analysis of (R)-[11C]PK11195 and Other PET Tracers for Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), has emerged as a critical biomarker for neuroinflammation.[1][2] Its expression is significantly upregulated in activated microglia and astrocytes in response to brain injury and inflammation, making it a valuable target for in vivo imaging using Positron Emission Tomography (PET).[1][3] For years, (R)-[11C]PK11195 was the pioneering radioligand for imaging TSPO.[1][2] However, the evolution of PET tracer development has led to the introduction of second and third-generation tracers, each with distinct characteristics. This guide provides a comprehensive comparative analysis of (R)-[11C]PK11195 and other notable TSPO PET tracers, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific research needs.

Performance and Quantitative Data Comparison

The selection of a TSPO PET tracer hinges on several key performance metrics, including binding affinity, signal-to-noise ratio, and sensitivity to genetic variations. While (R)-[11C]PK11195 is considered the first-generation gold standard, it is hampered by a low signal-to-noise ratio.[1] Second-generation tracers were developed to address this limitation, offering a better signal profile.[1][2] However, a significant challenge with most second-generation tracers is their sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene, which results in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1][2] Notably, the binding of (R)-[11C]PK11195 is not significantly affected by this genetic variance.[2] Third-generation tracers have been developed to overcome the limitations of their predecessors, demonstrating improved sensitivity and reduced impact from genetic polymorphisms.[4]

Quantitative Comparison of TSPO PET Tracers
TracerGenerationBinding Affinity (Ki, nM)Binding Potential (BPND)Key AdvantagesKey Disadvantages
(R)-[11C]PK11195 First9.3 ± 0.5 (potent)[5]0.8 (low)[6]Not significantly affected by TSPO polymorphism[2]Poor signal-to-noise ratio[1], high nonspecific binding[2]
[11C]PBR28 Second~4 (High-Affinity Binders)[7]1.2 (in HABs)[6]Higher signal-to-noise ratio than (R)-[11C]PK11195[1][2]Sensitive to TSPO gene polymorphism (rs6971)[1][2]
[11C]DPA-713 SecondHigh affinity7.3 (in HABs)[6][8]~10-fold higher specific binding than (R)-[11C]PK11195 in HABs[8]Sensitive to TSPO gene polymorphism[5], potential for brain accumulation of radiometabolites[8]
[18F]DPA-714 SecondHigh affinityHigher than [11C]PK11195 and [11C]DPA-713 in a rat model[9][10]F-18 label allows for longer half-life and wider clinical use[9][10]Sensitive to TSPO gene polymorphism[1]
[11C]ER176 SecondHigh affinity4.2 (in HABs)[6]Favorable specific to nonspecific binding ratio[6]Sensitive to TSPO gene polymorphism[6]
[18F]GE180 ThirdHigh affinityMore sensitive than [18F]PBR06 in measuring microglial activation[11]Improved sensitivity and potentially less affected by polymorphism[4][11]Suboptimal stability has been reported[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PET tracers. Below are representative experimental protocols for in vitro and in vivo assessments.

In Vitro Autoradiography

Objective: To assess the specific binding of a novel TSPO radiotracer in comparison to (R)-[11C]PK11195 in a rodent model of neuroinflammation.

Methodology:

  • Model: Induce neuroinflammation in rats via unilateral intrastriatal injection of an excitotoxin (e.g., (R,S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolopropionic acid).[9]

  • Tissue Preparation: After a designated period, sacrifice the animals and prepare frozen brain sections.

  • Incubation: Incubate the brain sections with the radiolabeled tracer (e.g., [18F]DPA-714) and, for comparison, with [11C]-(R)-PK11195.[9] To determine non-specific binding, a separate set of sections is incubated with the radiotracer in the presence of a high concentration of a non-radioactive competing ligand.

  • Imaging: Expose the washed and dried sections to a phosphor imaging plate.

  • Analysis: Quantify the signal intensity in the inflamed (ipsilateral) and non-inflamed (contralateral) regions to determine the signal-to-noise ratio.[9]

In Vivo Small-Animal PET Imaging

Objective: To compare the in vivo performance of a novel TSPO radiotracer with (R)-[11C]PK11195 in a rodent model of neuroinflammation.

Methodology:

  • Model: Utilize the same neuroinflammation model as in the in vitro protocol.[9]

  • Radiotracer Administration: Anesthetize the animals and inject the radiotracer (e.g., [18F]DPA-714 or [11C]-(R)-PK11195) intravenously.[9]

  • PET Scanning: Perform dynamic PET scans for a specified duration (e.g., 60-90 minutes) using a dedicated small-animal PET scanner.[9]

  • Image Analysis: Reconstruct the PET images and co-register them with an anatomical reference (e.g., MRI).

  • Quantification: Calculate the ratio of tracer uptake in the ipsilateral (inflamed) versus the contralateral (healthy) brain tissue to determine the binding potential.[9] This provides a measure of the tracer's ability to detect the neuroinflammatory response in vivo.

Visualizing Key Processes

To better understand the context of TSPO PET imaging, the following diagrams illustrate the TSPO signaling pathway and a typical experimental workflow for tracer comparison.

TSPO_Signaling_Pathway cluster_mito Mitochondrion TSPO TSPO VDAC VDAC TSPO->VDAC ATAD3A ATAD3A TSPO->ATAD3A PTPC mPTP TSPO->PTPC Modulation ROS ROS TSPO->ROS Modulation Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Apoptosis Apoptosis PTPC->Apoptosis Cholesterol Cholesterol Cholesterol->TSPO Transport Inflammation Neuroinflammation (Microglial Activation) ROS->Inflammation Inflammation->TSPO Upregulation Cytokines Pro-inflammatory Cytokines Inflammation->Cytokines

Caption: Simplified signaling pathway of the Translocator Protein (TSPO).

PET_Tracer_Comparison_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Animal_Model Induce Neuroinflammation (e.g., LPS injection) Tracer_Admin Administer PET Tracers ((R)-[11C]PK11195 vs. New Tracer) Animal_Model->Tracer_Admin PET_Scan Dynamic PET Imaging Tracer_Admin->PET_Scan Ex_Vivo Ex Vivo Autoradiography & Histology PET_Scan->Ex_Vivo Analysis Comparative Data Analysis (Binding Potential, Signal-to-Noise) Ex_Vivo->Analysis Patient_Recruitment Recruit Patients & Healthy Controls (Genotyping for TSPO polymorphism) Tracer_Injection Inject PET Tracer Patient_Recruitment->Tracer_Injection PET_MRI_Scan PET/MR Imaging Tracer_Injection->PET_MRI_Scan Data_Analysis Kinetic Modeling & Quantitative Analysis PET_MRI_Scan->Data_Analysis Data_Analysis->Analysis

Caption: Experimental workflow for comparing TSPO PET tracers.

References

Validating the In Vivo Anti-Inflammatory Effects of PK11195: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of PK11195, a ligand for the 18 kDa translocator protein (TSPO), with other alternative compounds. The information presented is supported by experimental data from various in vivo and in vitro studies, offering insights into the therapeutic potential of targeting TSPO for inflammatory conditions.

Executive Summary

PK11195 has demonstrated anti-inflammatory properties in various in vivo models of neuroinflammation. Its mechanism of action is primarily attributed to its interaction with TSPO, which is upregulated in activated microglia and other immune cells during inflammation. By modulating TSPO, PK11195 can suppress the activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] This guide compares the efficacy of PK11195 with other TSPO ligands, including DPA-714 and XBD173, and provides detailed experimental protocols for researchers investigating anti-inflammatory compounds in vivo.

Comparative Analysis of PK11195 and Alternatives

The anti-inflammatory efficacy of PK11195 has been evaluated against other TSPO ligands. While direct in vivo comparisons of their therapeutic effects are limited, studies utilizing Positron Emission Tomography (PET) imaging and in vitro assays provide valuable comparative data.

Table 1: In Vivo Comparison of TSPO Ligands for Imaging Neuroinflammation

CompoundAnimal ModelKey FindingsQuantitative Data (Lesion-to-Contralateral Ratio)Reference
[¹¹C]PK11195 Rat model of cerebral ischemiaLower signal-to-noise ratio compared to [¹⁸F]DPA-714.3.35 ± 1.21[2]
[¹⁸F]DPA-714 Rat model of cerebral ischemiaSignificantly better signal-to-noise ratio than [¹¹C]PK11195, suggesting higher sensitivity for detecting neuroinflammation.4.66 ± 2.50[2]

Table 2: In Vitro Comparison of the Anti-Inflammatory Effects of TSPO Ligands

CompoundCell ModelInflammatory StimulusKey FindingsQuantitative Data (Reduction of Inflammatory Markers)Reference
PK11195 BV-2 microglial cellsLipopolysaccharide (LPS)Reduced levels of pro-inflammatory markers.- iNOS reduction: 36% - NO reduction: 44%[3]
2-Cl-MGV-1 BV-2 microglial cellsLipopolysaccharide (LPS)More efficient in reducing inflammatory markers compared to PK11195.- iNOS reduction: 59% - NO reduction: 85%[3]
MGV-1 BV-2 microglial cellsLipopolysaccharide (LPS)Most efficient in reducing inflammatory markers compared to PK11195 and 2-Cl-MGV-1.- iNOS reduction: 73% - NO reduction: 91%[3]
XBD173 Rodent models of Multiple Sclerosis (EAE)Experimental Autoimmune EncephalomyelitisWas not efficacious in ameliorating clinical signs of EAE.Not applicable[4][5]
Etifoxine Rodent models of Multiple Sclerosis (EAE)Experimental Autoimmune EncephalomyelitisAmeliorated EAE clinical signs.Not specified[4][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway

PK11195 is known to modulate the NLRP3 inflammasome signaling pathway. Upon activation by inflammatory stimuli, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. PK11195, by binding to TSPO on the outer mitochondrial membrane, is thought to interfere with this process, thereby reducing the production of these key inflammatory cytokines.[1]

NLRP3_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β / Pro-IL-18 Transcription NFkB->Pro_IL1B NLRP3_priming NLRP3 Priming Pro_IL1B->NLRP3_priming Signal 1 NLRP3_activation NLRP3 Inflammasome Assembly NLRP3_priming->NLRP3_activation Signal 2 (e.g., ATP) Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1B_secretion IL-1β / IL-18 Secretion Caspase1->IL1B_secretion Cleavage TSPO TSPO TSPO->NLRP3_activation Inhibits PK11195 PK11195 PK11195->TSPO Binds to

Caption: NLRP3 inflammasome signaling pathway and the inhibitory effect of PK11195.

Experimental Workflow

A typical in vivo study to validate the anti-inflammatory effects of a compound like PK11195 involves several key steps, from inducing inflammation in an animal model to quantifying the inflammatory response.

Experimental_Workflow cluster_0 Phase 1: Animal Model Induction cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Endpoint Analysis animal_model Animal Selection (e.g., C57BL/6 mice) lps_injection LPS Injection (i.p.) to induce neuroinflammation animal_model->lps_injection treatment_groups Grouping: - Vehicle Control - PK11195 - Alternative Compound pet PET Imaging (e.g., [¹¹C]PK11195) drug_administration Drug Administration (e.g., i.p. injection) treatment_groups->drug_administration tissue_collection Brain Tissue Collection drug_administration->tissue_collection ihc Immunohistochemistry (e.g., Iba1 for microglia) tissue_collection->ihc elisa Cytokine Measurement (e.g., ELISA for IL-1β) tissue_collection->elisa

Caption: General experimental workflow for in vivo validation of anti-inflammatory compounds.

Experimental Protocols

1. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

This protocol describes the induction of neuroinflammation in mice using LPS, a widely used model to study the inflammatory response in the central nervous system.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Reagents:

    • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4).

    • Sterile, pyrogen-free saline.

    • Test compounds (PK11195 and/or alternatives) and vehicle.

  • Procedure:

    • Dissolve LPS in sterile saline to the desired concentration (e.g., 1 mg/mL).

    • Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1-5 mg/kg body weight.

    • Administer the test compound (e.g., PK11195) or vehicle at a predetermined time point relative to the LPS injection (e.g., 30 minutes prior to or 2 hours after).

    • Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).

    • Euthanize animals at a specific time point post-LPS injection (e.g., 24 hours) for tissue collection and analysis.

2. Immunohistochemical Staining for Iba1 (Microglial Marker)

This protocol outlines the steps for staining brain tissue to visualize and quantify microglial activation using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).

  • Tissue Preparation:

    • Perfuse mice transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.

    • Freeze the brain and cut 30-40 µm thick sections using a cryostat.

  • Staining Procedure:

    • Blocking: Incubate free-floating sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate sections with a primary antibody against Iba1 (e.g., rabbit anti-Iba1) diluted in blocking solution overnight at 4°C.

    • Washing: Wash sections three times with PBS.

    • Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in PBS for 2 hours at room temperature.

    • Washing: Wash sections three times with PBS.

    • Mounting: Mount sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Quantification:

    • Capture images using a fluorescence or confocal microscope.

    • Quantify microglial activation by measuring the number of Iba1-positive cells, cell morphology (e.g., soma size, process length and branching), and Iba1 staining intensity using image analysis software.

Conclusion

PK11195 demonstrates clear anti-inflammatory effects in vivo, primarily through the modulation of the TSPO and subsequent inhibition of the NLRP3 inflammasome. Comparative data, although limited in direct in vivo therapeutic assessments, suggests that newer generation TSPO ligands like DPA-714 may offer improved imaging characteristics for detecting neuroinflammation. Furthermore, in vitro studies indicate that novel ligands such as 2-Cl-MGV-1 and MGV-1 may possess superior anti-inflammatory efficacy compared to PK11195. However, the in vivo relevance of these in vitro findings requires further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct their own in vivo validation and comparison studies of anti-inflammatory compounds targeting TSPO. Future research should focus on direct head-to-head in vivo comparisons of the therapeutic efficacy of PK11195 and its alternatives to better delineate their potential for treating inflammatory diseases.

References

A Comparative Analysis of PK11195's Cellular Effects: From Neuroblastoma to Microglia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of the synthetic isoquinoline carboxamide derivative, PK11195. Traditionally known as a specific ligand for the 18 kDa translocator protein (TSPO), emerging evidence reveals a nuanced and sometimes TSPO-independent mechanism of action across different cell types. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the known signaling pathways to facilitate a comprehensive understanding of PK11195's diverse biological activities.

Quantitative Comparison of PK11195 Effects

The following tables summarize the dose-dependent effects of PK11195 on proliferation, apoptosis, cell cycle, and steroidogenesis in various cell lines.

Table 1: Anti-proliferative and Pro-apoptotic Effects of PK11195 on Cancer Cell Lines

Cell LineCancer TypeEffectConcentrationQuantitative ResultCitation(s)
SMS-KCN, KCNR, SMS-KAN, KANRNeuroblastomaInhibition of Proliferation48 hoursIC50: 80-120 µM[1]
KCNRNeuroblastomaApoptosis Induction100 µM (24 hours)Significant increase in cleaved caspase-3[1]
Tfk-1, Egi-1CholangiocarcinomaSensitization to Apoptosis75 µM50-95% increase in apoptosis rates when combined with chemotherapy or radiotherapy

Table 2: Effects of PK11195 on Cell Cycle Progression in Neuroblastoma Cell Lines

Cell LineCancer TypeEffectConcentrationQuantitative ResultCitation(s)
SMS-KAN/KANR, SMS-KCN/KCNRNeuroblastomaCell Cycle Arrest60 µM (18 hours)Significant G1/S phase arrest[1]

Table 3: Steroidogenic Effects of PK11195 in Leydig Tumor Cells

Cell LineCell TypeEffectConcentrationQuantitative ResultCitation(s)
MA-10Mouse Leydig TumorProgesterone ProductionDose-dependent3-4 fold increase over baseline at 10 µM[2]

Table 4: Anti-inflammatory Effects of PK11195 in Microglial Cells

Cell LineCell TypeEffectConcentrationQuantitative ResultCitation(s)
BV-2Mouse MicrogliaInhibition of ROS Production0.5 µMSignificant inhibition of LPS-stimulated ROS[3]
BV-2Mouse MicrogliaInhibition of NLRP3 Inflammasome0.5 µMSignificant reduction in NLRP3, ASC, and caspase-1 expression[3]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of PK11195 for the desired time period (e.g., 24, 48, 72 hours).

  • Reagent Incubation: Add 20 µL of MTS or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with PK11195 for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Preparation: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Steroidogenesis Assay (Progesterone Measurement)
  • Cell Culture and Treatment: Plate MA-10 Leydig cells and treat with different concentrations of PK11195.

  • Sample Collection: After the incubation period, collect the cell culture medium.

  • Progesterone Quantification: Measure the concentration of progesterone in the collected medium using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

The diverse effects of PK11195 are mediated by distinct signaling pathways in different cellular contexts.

Pro-Apoptotic Signaling in Neuroblastoma Cells

In neuroblastoma cells, PK11195 induces apoptosis primarily through a mitochondria-dependent pathway. It is proposed to interact with the mitochondrial permeability transition pore (MPP) complex, which includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT). This interaction can lead to the opening of the MPP, dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c.[1] The process is also associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] Furthermore, some evidence suggests the involvement of the p38 MAPK signaling pathway in mediating PK11195-induced apoptosis.[1] PK11195 may also regulate the expression of Bcl-2 family proteins, further tipping the balance towards apoptosis.[1][4]

G PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds VDAC VDAC PK11195->VDAC Interacts with MPP Mitochondrial Permeability Transition Pore (MPP) Opening PK11195->MPP Promotes Bcl2 Bcl-2 Family (Anti-apoptotic) PK11195->Bcl2 Downregulates p38 p38 MAPK Activation PK11195->p38 TSPO->MPP Modulates VDAC->MPP Component of Casp3 Caspase-3 Activation MPP->Casp3 Activates Bcl2->MPP Inhibits p38->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pro-apoptotic signaling of PK11195 in neuroblastoma cells.

TSPO-Independent Steroidogenesis in Leydig Cells

Surprisingly, in MA-10 mouse Leydig tumor cells, the stimulatory effect of PK11195 on progesterone synthesis is not dependent on its binding to TSPO.[2][5] Studies using TSPO-knockout cells have demonstrated that PK11195 can still induce steroidogenesis.[2] The exact molecular target and mechanism remain to be fully elucidated, but it is hypothesized that PK11195 may interact with other mitochondrial or cellular components to facilitate the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis. This process is known to be regulated by intracellular calcium levels and the steroidogenic acute regulatory (StAR) protein.[6]

G PK11195 PK11195 UnknownTarget Unknown Target(s) PK11195->UnknownTarget Binds Ca2 Intracellular Ca²⁺ Signaling UnknownTarget->Ca2 Modulates StAR StAR Protein Activation Ca2->StAR Activates Cholesterol Cholesterol Transport to Mitochondria StAR->Cholesterol Facilitates Progesterone Progesterone Synthesis Cholesterol->Progesterone

Caption: TSPO-independent steroidogenesis pathway induced by PK11195.

Anti-inflammatory Action in Microglial Cells

In activated microglial cells, PK11195 demonstrates potent anti-inflammatory effects. A key mechanism is the reduction of reactive oxygen species (ROS) production.[3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), microglia upregulate NADPH oxidase, a major source of ROS. PK11195 has been shown to inhibit this ROS production.[3] The reduction in ROS, in turn, prevents the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β.[3][7]

G LPS LPS Microglia Activated Microglia LPS->Microglia Activates PK11195 PK11195 ROS ROS Production (e.g., via NADPH Oxidase) PK11195->ROS Inhibits Microglia->ROS Increases NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Activates Casp1 Caspase-1 Activation NLRP3->Casp1 Activates IL1b IL-1β Secretion Casp1->IL1b Promotes

References

A Comparative Guide to PK11195 and Ro5-4864 for Studying TSPO Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), is a highly conserved protein located on the outer mitochondrial membrane.[1] It is implicated in a variety of crucial cellular processes, including steroidogenesis, apoptosis, and neuroinflammation, making it a significant target for therapeutic intervention and diagnostic imaging.[1][2] Two of the most widely studied ligands used to investigate TSPO function are the isoquinoline carboxamide derivative PK11195 and the benzodiazepine derivative Ro5-4864. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of PK11195 and Ro5-4864, offering a clear comparison of their binding affinities and specificities.

Table 1: Binding Affinity for TSPO

LigandKi (nM)IC50 (nM)Residence Time on TSPOSpecies Affinity Variation
PK11195 3.60 ± 0.41[3][4]-~33 minutes[3][4]Generally consistent
Ro5-4864 1.02 - 20.044.1[3][4]~32 minutesHigh affinity in rats, lower in humans[5]

Table 2: Specificity for TSPO over GABAA Receptor

LigandTSPO Affinity (IC50, nM)GABAA Receptor Affinity (IC50, nM)Notes
PK11195 High (inferred from Ki)Minimal action, does not show cross-tolerance with diazepam[3][4]Considered a specific TSPO ligand.
Ro5-4864 4.1[3][4]163,000[3][4]High selectivity for TSPO over the central benzodiazepine receptor. At high doses, it may block the Cl- ionophore of GABAA receptors.[3][4]

Functional Comparison in Key Biological Processes

Both PK11195 and Ro5-4864 have been instrumental in elucidating the multifaceted roles of TSPO. However, they can elicit distinct and sometimes opposing effects.

Steroidogenesis

TSPO is highly expressed in steroidogenic tissues and is thought to play a role in the translocation of cholesterol into the mitochondria, the rate-limiting step in steroid synthesis.[6] Both PK11195 and Ro5-4864 have been shown to stimulate steroidogenesis in various cell models.[1][7] For instance, in adrenocortical and Leydig tumor cell lines, both ligands can induce the production of steroid hormones.[1] However, some studies using TSPO knockout models have questioned the essential role of TSPO in steroidogenesis, suggesting that the effects of these ligands might be, in some contexts, off-target.[8][9]

Apoptosis

TSPO is a component of the mitochondrial permeability transition pore (MPTP), a key regulator of apoptosis.[10] The effects of PK11195 and Ro5-4864 on apoptosis can be complex and context-dependent. Some studies suggest that PK11195 can sensitize cells to apoptosis, a process that may occur independently of TSPO.[11] Conversely, Ro5-4864 has been shown to have neuroprotective effects by inhibiting the mitochondrial apoptosis pathway, in part by maintaining mitochondrial homeostasis and reducing cytochrome c release.[5][10] Interestingly, in some experimental models, PK11195 has been observed to counteract the pro-apoptotic effects of Ro5-4864.[3][4]

Neuroinflammation

TSPO is upregulated in activated microglia and is a widely used biomarker for neuroinflammation.[2][12] Both ligands have been shown to modulate microglial activation.[13] PK11195 has demonstrated anti-inflammatory effects by reducing the release of pro-inflammatory cytokines.[5] Ro5-4864 has also been shown to reduce reactive gliosis and protect neurons from excitotoxicity.[10][14] However, their effects can differ; for example, in one study, Ro5-4864 prevented kainic acid-induced neuronal loss and reactive gliosis, whereas PK11195 did not.[14]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the function of TSPO ligands like PK11195 and Ro5-4864.

TSPO Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to TSPO.

Objective: To determine the inhibition constant (Ki) of PK11195 and Ro5-4864 for TSPO.

Materials:

  • Cell or tissue homogenates expressing TSPO.

  • Radioligand, e.g., [3H]PK11195 or [3H]Ro5-4864.

  • Unlabeled PK11195 and Ro5-4864 for competition.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare membrane homogenates from cells or tissues known to express TSPO.

  • In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled competitor ligand (PK11195 or Ro5-4864).

  • Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

  • Incubate the mixture at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Steroidogenesis Assay in Leydig Cells

This assay measures the ability of TSPO ligands to stimulate steroid production.

Objective: To quantify the production of progesterone or testosterone by Leydig cells in response to PK11195 or Ro5-4864.

Materials:

  • Leydig cell line (e.g., MA-10).

  • Cell culture medium.

  • PK11195 and Ro5-4864.

  • Stimulating agent (e.g., human chorionic gonadotropin, hCG, or dibutyryl-cAMP) as a positive control.

  • ELISA or RIA kits for progesterone or testosterone.

Procedure:

  • Plate Leydig cells in multi-well plates and allow them to adhere.

  • Replace the medium with fresh medium containing various concentrations of PK11195, Ro5-4864, or the positive control.

  • Incubate the cells for a specified period (e.g., 2-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of the steroid of interest (e.g., progesterone or testosterone) in the supernatant using a specific ELISA or RIA kit according to the manufacturer's instructions.

  • Normalize the steroid production to the cell number or total protein content.

Apoptosis Assay: Mitochondrial Membrane Potential and Cytochrome c Release

These assays assess the involvement of mitochondria in apoptosis induced by TSPO ligands.

Objective: To measure changes in mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from mitochondria.

Materials:

  • Cell line of interest.

  • PK11195 or Ro5-4864.

  • Apoptosis-inducing agent (e.g., staurosporine) as a positive control.

  • Fluorescent dyes for ΔΨm (e.g., JC-1, TMRE).

  • Antibodies against cytochrome c and a mitochondrial marker (e.g., TOM20).

  • Flow cytometer and fluorescence microscope.

Procedure for Mitochondrial Membrane Potential:

  • Treat cells with the TSPO ligands or a positive control for the desired time.

  • Incubate the cells with a ΔΨm-sensitive dye (e.g., JC-1 or TMRE) according to the manufacturer's protocol.

  • Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates depolarization of the mitochondrial membrane, an early marker of apoptosis.

Procedure for Cytochrome c Release:

  • Treat cells as described above.

  • Fix and permeabilize the cells.

  • Incubate the cells with a primary antibody against cytochrome c and a primary antibody against a mitochondrial marker.

  • Incubate with appropriately labeled secondary antibodies.

  • Analyze the cells by fluorescence microscopy. In healthy cells, cytochrome c co-localizes with the mitochondrial marker. In apoptotic cells, cytochrome c shows a diffuse cytosolic staining pattern.

Microglial Activation and Cytokine Release Assay

This assay evaluates the immunomodulatory effects of TSPO ligands on microglia.

Objective: To measure the release of pro-inflammatory cytokines from microglia in response to TSPO ligands.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia.

  • Lipopolysaccharide (LPS) to induce an inflammatory response.

  • PK11195 and Ro5-4864.

  • ELISA kits for cytokines (e.g., TNF-α, IL-1β).

Procedure:

  • Plate microglial cells and allow them to acclimate.

  • Pre-treat the cells with various concentrations of PK11195 or Ro5-4864 for a specified time.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • Incubate for a further period (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

TSPO_Steroidogenesis cluster_OMM Outer Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC Cholesterol_mito Mitochondrial Cholesterol TSPO->Cholesterol_mito ANT ANT (Inner Membrane) VDAC->ANT Cholesterol_cyto Cytosolic Cholesterol Cholesterol_cyto->TSPO translocation P450scc P450scc (Inner Membrane) Cholesterol_mito->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Steroids Steroid Hormones Pregnenolone->Steroids Ligands PK11195 / Ro5-4864 Ligands->TSPO binds

Caption: TSPO's role in steroidogenesis.

TSPO_Apoptosis cluster_Mitochondrion Mitochondrion MPTP Mitochondrial Permeability Transition Pore (MPTP) MPTP_Opening MPTP Opening MPTP->MPTP_Opening TSPO TSPO TSPO->MPTP modulates VDAC VDAC VDAC->MPTP ANT ANT ANT->MPTP CytoC_mito Cytochrome c (Intermembrane space) CytoC_cyto Cytosolic Cytochrome c CytoC_mito->CytoC_cyto release Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->MPTP Ligands PK11195 / Ro5-4864 Ligands->TSPO MPTP_Opening->CytoC_mito DeltaPsi_Collapse ΔΨm Collapse MPTP_Opening->DeltaPsi_Collapse Caspase_Activation Caspase Activation CytoC_cyto->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: TSPO's involvement in apoptosis.

TSPO_Neuroinflammation cluster_Microglia Microglia TSPO_up Upregulated TSPO Cytokine_Release Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) TSPO_up->Cytokine_Release influences Neuroinflammation Neuroinflammation Cytokine_Release->Neuroinflammation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Injury) Microglia_Activation Microglial Activation Inflammatory_Stimulus->Microglia_Activation Microglia_Activation->TSPO_up Microglia_Activation->Cytokine_Release Ligands PK11195 / Ro5-4864 Ligands->TSPO_up modulates

Caption: TSPO in neuroinflammation.

Experimental_Workflow cluster_InVitro In Vitro Experiments cluster_Assays Assay Types Cell_Culture Cell Culture (e.g., Leydig, Neuronal, Microglial) Ligand_Treatment Treatment with PK11195 or Ro5-4864 Cell_Culture->Ligand_Treatment Functional_Assay Functional Assays Ligand_Treatment->Functional_Assay Steroidogenesis Steroidogenesis (ELISA/RIA) Functional_Assay->Steroidogenesis Apoptosis Apoptosis (Flow Cytometry, Microscopy) Functional_Assay->Apoptosis Inflammation Inflammation (ELISA) Functional_Assay->Inflammation Data_Analysis Data Analysis and Comparison Steroidogenesis->Data_Analysis Apoptosis->Data_Analysis Inflammation->Data_Analysis

Caption: General experimental workflow.

References

Navigating the Nuances: A Comparative Guide to the Reproducibility of PK11195 Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of ligand binding studies is paramount for the robust interpretation of experimental data. This guide provides a comprehensive comparison of findings from various studies on PK11195, a first-generation radioligand for the 18kDa Translocator Protein (TSPO), a biomarker of neuroinflammation. We delve into the quantitative data, experimental protocols, and factors influencing the variability of PK11195 binding across different laboratories.

The use of --INVALID-LINK---PK11195 in positron emission tomography (PET) to image TSPO has been a long-standing approach to visualize microglial activation in a variety of neurological disorders.[1][2] However, the interpretation and comparison of these studies are often complicated by issues of reproducibility. High intra-subject variability and a low signal-to-background ratio are known limitations of this tracer, which can affect the reliability of longitudinal monitoring.[1][3] This guide aims to provide a clear overview of these challenges by presenting a compilation of binding data from various sources and detailing the underlying experimental methodologies.

Quantitative Comparison of PK11195 Binding

The following tables summarize key quantitative data from in vitro and in vivo PK11195 binding studies, offering a snapshot of the variability in binding parameters reported across different research settings.

In Vitro Binding Affinity and Density
Brain RegionPopulationKd (nM)Bmax (fmol/mg protein)Study
Human Brain TissueHealthy Controls4.3 - 6.6684 - 923[1]
Frontal CortexAlzheimer's Disease1.8 ± 0.6-[4]
Rat Brain Tissue-1.4-[1]

Kd: Dissociation constant, a measure of binding affinity (lower values indicate higher affinity). Bmax: Maximum number of binding sites.

In Vivo Binding Potential in Human Brain PET Studies
Brain RegionQuantification MethodBPNDStudy PopulationStudy
Whole Brain2-Tissue Compartment Model1.11 - 2.21Healthy Controls[1]
Grey Matter2-Tissue Compartment Model-Healthy Controls[1]
White Matter2-Tissue Compartment Model-Healthy Controls[1]
Putamen2-Tissue Compartment Model-Healthy Controls[1]
Caudate2-Tissue Compartment Model-Healthy Controls[1]
Various Regions--Healthy Adults & Children[5]

BPND: Non-displaceable binding potential, an index of specific binding in vivo.

Unpacking the Protocols: A Look at Methodological Variations

Differences in experimental procedures are a significant contributor to the variability observed in PK11195 binding studies. Below are detailed methodologies for typical in vitro and in vivo experiments.

In Vitro Saturation Binding Assay Protocol

A standard in vitro saturation binding assay for [3H]PK11195 in human brain tissue involves the following steps:

  • Tissue Homogenization: Brain tissue is homogenized in an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.4).[4]

  • Incubation: Aliquots of the homogenate are incubated with increasing concentrations of [3H]PK11195 (e.g., 0.5–120 nM) for a set period (e.g., 2 hours) at room temperature.[4]

  • Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled PK11195 (e.g., 10 µM) to determine non-specific binding.[4]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are then determined by non-linear regression analysis of the saturation binding data.

In Vivo 11C-PK11195 PET Imaging Protocol

A typical clinical PET study using --INVALID-LINK---PK11195 involves these key stages:

  • Radioligand Synthesis: --INVALID-LINK---PK11195 is synthesized with a high radiochemical purity (>98%).[1]

  • Subject Preparation: The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction.

  • Radioligand Injection: A bolus of --INVALID-LINK---PK11195 (e.g., 302 ± 33 MBq) is injected intravenously.[1]

  • Dynamic PET Scan: A dynamic emission scan is acquired over a period of 60 minutes.[2][6]

  • Arterial Blood Sampling: In studies employing full kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in plasma.[1]

  • Image Reconstruction: The acquired PET data are reconstructed into a series of time frames.

  • Data Analysis: The binding potential (BPND) or the total volume of distribution (VT) is quantified using various modeling approaches, such as the two-tissue compartment model with a metabolite-corrected arterial input function or reference region models.[1][7]

Visualizing the Variables: Factors Influencing PK11195 Binding

Several factors can introduce variability into PK11195 binding studies, impacting the comparability of data across different labs and patient cohorts.

Factors_Influencing_PK11195_Binding cluster_subject Subject-Related Factors cluster_methodological Methodological Factors Age Age Variability Variability in PK11195 Binding Age->Variability Sex Sex Sex->Variability Genetics Genetic Factors (rs6971 polymorphism has minimal effect on PK11195) Genetics->Variability DiseaseState Disease State & Severity DiseaseState->Variability Medication Concomitant Medications Medication->Variability Quantification Quantification Method (e.g., Kinetic Model vs. Reference Region) Quantification->Variability ImageAnalysis Image Analysis (e.g., ROI definition, PVE correction) ImageAnalysis->Variability Protocol Experimental Protocol (e.g., incubation time, injected dose) Protocol->Variability Scanner Scanner Properties Scanner->Variability

Caption: Factors contributing to variability in PK11195 binding studies.

A Step-by-Step Look: The PK11195 PET Imaging Workflow

The following diagram outlines the typical workflow of a --INVALID-LINK---PK11195 PET imaging study, from patient preparation to data analysis.

PK11195_PET_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Subject Consent & Screening B Radioligand Synthesis (11C-PK11195) A->B C Subject Positioning & Transmission Scan B->C D Intravenous Bolus Injection C->D E Dynamic PET Scan (e.g., 60 min) D->E F Arterial Blood Sampling (optional) D->F G Image Reconstruction E->G H Metabolite Analysis (if blood sampled) F->H I Kinetic Modeling / Reference Region Analysis G->I H->I J Quantification of Binding (BPND, VT) I->J

Caption: Experimental workflow for a --INVALID-LINK---PK11195 PET study.

References

A Comparative Guide to PK11195 PET Signal and Histological Findings in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of --INVALID-LINK---PK11195 Positron Emission Tomography (PET) imaging with histological methods for the assessment of neuroinflammation. The central focus is the correlation between the PK11195 PET signal, which targets the 18-kDa translocator protein (TSPO), and the direct histological detection of activated microglia and other related cell types. Experimental data, detailed protocols, and visual representations of workflows and signaling pathways are presented to aid in the critical evaluation and application of these techniques in research and drug development.

Data Presentation: Quantitative Comparison of PK11195 PET and Histology

The following tables summarize quantitative data from studies correlating PK11195 PET imaging with histological findings in various models of neuroinflammation.

Animal Model/Disease PET Ligand PET Metric Histological Marker Key Findings & Quantitative Data Reference
Zymosan-induced focal white matter lesion in rats--INVALID-LINK---PK11195Distribution Volume Ratio (DVR)CD11b (activated microglia), [³H]-PK11195 AutoradiographyZymosan injection significantly increased DVR compared to saline controls (1.96 ± 0.33 vs. 1.17 ± 0.05, p=0.0001). Minocycline treatment reduced the zymosan-induced DVR by 46% (1.58 ± 0.12, p=0.004). Histology confirmed microglial activation at the lesion site.[1]
Cortical Spreading Depression in rats--INVALID-LINK---PK11195Binding Potential (BP)OX-42 (activated microglia)A significant increase in BP was observed in the ipsilateral hemisphere after spreading depression. The mean BP was approximately 0.5 in the core region of interest. Immunohistochemistry confirmed a large number of activated microglia in the ipsilateral hemisphere.[2]
Lipopolysaccharide (LPS)-induced acute neuroinflammation in rats--INVALID-LINK---PK11195Ipsilateral vs. Contralateral BindingOX-42 (activated microglia), GFAP (astrocytes)In vivo PET imaging showed increased ipsilateral TSPO binding after LPS injection. The PET signal was significantly increased in regions with both increased OX-42 and GFAP immunoreactivity, indicating that both activated microglia and astrocytes contribute to the signal.[3]
Ethanol-induced brain injury in rats--INVALID-LINK---PK11195Right/Left Striatum V(60) RatioActivated MicrogliaThe right/left striatum V(60) ratio in lesioned rats was significantly higher than in controls (1.07 ± 0.08 vs. 1.00 ± 0.06, p < 0.05). Immunohistochemistry confirmed the presence of activated microglia exclusively in the injured striatum.[4]
Spinal Cord Injury (SCI) in rats--INVALID-LINK---PK11195Standardized Uptake Value (SUV)Iba1 (microglia), GFAP (astrocytes)--INVALID-LINK---PK11195 uptake at the lesion level peaked at 4 days post-SCI and was significantly higher than in control and sham groups. TSPO expression was predominantly observed in activated microglia.[5]
Multiple Sclerosis (human)--INVALID-LINK---PK11195Binding Potential Nondisplaceable (BPND)Not directly correlated with histology in this studyMean total cortical gray matter BPND was increased by over 100% in secondary progressive MS patients compared to healthy controls (median 0.127 vs. 0.072). Total cortical gray matter PK11195 BPND values in SPMS patients significantly correlated with clinical disability scores.[6]

Experimental Protocols

¹¹C-PK11195 PET Imaging in a Rat Model of Neuroinflammation

This protocol is a generalized summary based on common practices in the cited literature.[1][2][4][5]

  • Radiotracer Synthesis: --INVALID-LINK---PK11195 is synthesized from its desmethyl precursor, (R)-N-desmethyl-PK11195, using [¹¹C]methyl iodide. Radiochemical purity should be >99%.

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane or chloral hydrate). Place the animal in a stereotaxic frame for studies involving localized insults.

  • Radiotracer Administration: Inject a bolus of --INVALID-LINK---PK11195 intravenously via the tail vein. The injected dose is typically in the range of 18-40 MBq.

  • PET Scan Acquisition: Perform a dynamic PET scan for 60-90 minutes using a small-animal PET scanner.

  • Image Analysis: Reconstruct the dynamic PET data. Define regions of interest (ROIs) on the images, often with the aid of co-registered MRI or CT scans. Calculate quantitative metrics such as Distribution Volume Ratio (DVR), Binding Potential (BP), or Standardized Uptake Value (SUV). For DVR and BP calculations, a reference region with low specific binding is required, which can be challenging for TSPO ligands due to their widespread expression. Alternatively, kinetic modeling with an arterial input function can be used.

Immunohistochemistry for Microglia (Iba1) and Astrocytes (GFAP)

This protocol provides a standard procedure for immunohistochemical staining following PET imaging.[7][8][9]

  • Tissue Preparation: Following the PET scan, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Cut 20-40 µm thick coronal or sagittal sections using a cryostat or vibratome.

  • Antigen Retrieval (if necessary): For some antibodies, heating the sections in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) may be required to unmask the antigen.

  • Blocking and Permeabilization: Wash the sections in PBS. Incubate in a blocking solution (e.g., PBS with 5% normal serum of the secondary antibody species, 0.3% Triton X-100, and 1% BSA) for 1-2 hours at room temperature to block non-specific binding sites and permeabilize the membranes.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against Iba1 (for microglia, e.g., rabbit anti-Iba1) and GFAP (for astrocytes, e.g., mouse anti-GFAP) diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections in PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., donkey anti-rabbit and donkey anti-mouse) diluted in the blocking solution for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Wash the sections in PBS, mount them on glass slides with a mounting medium containing DAPI for nuclear counterstaining. Image the sections using a fluorescence or confocal microscope.

  • Quantification: Analyze the images to quantify the number of positive cells, cell morphology, or the percentage of stained area in defined regions of interest.

Mandatory Visualization

Caption: Workflow for correlating PK11195 PET with histology.

G TSPO Signaling in Activated Microglia cluster_microglia Activated Microglion cluster_mito Mitochondrion omm Outer Mitochondrial Membrane tspo TSPO ros Modulation of Reactive Oxygen Species (ROS) tspo->ros pk11195 [11C](R)-PK11195 pk11195->tspo Binds to inflammation Pro-inflammatory Stimuli (e.g., LPS, Injury) upregulation Upregulation of TSPO Expression inflammation->upregulation upregulation->tspo Increased TSPO on OMM cytokines Cytokine Release ros->cytokines

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemical PK 130

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identity of "PK 130" is not definitively established in publicly available resources. The following guidance is based on the assumption that "this compound" is a chemical compound, likely a small molecule inhibitor, used by researchers, scientists, and drug development professionals. This procedure is a comprehensive framework for the safe disposal of such a laboratory chemical in the absence of a specific Safety Data Sheet (SDS). Always prioritize the specific SDS for any chemical you are using and strictly adhere to your institution's Environmental Health and Safety (EHS) guidelines.

The improper disposal of laboratory chemicals can lead to significant safety hazards, environmental contamination, and legal penalties.[1] Adhering to a structured disposal protocol is essential for protecting personnel and ensuring regulatory compliance.

Hazard Identification and Characterization

Before disposal, the hazards associated with this compound must be identified. If the original container and SDS are available, they are the primary sources of information. If an SDS is not available, every effort should be made to characterize the waste. Treating the substance as an "unknown chemical" should be a last resort, as this often incurs significant analysis and disposal costs.[2][3][4][5]

Protocol for Hazard Assessment:

  • Locate the Safety Data Sheet (SDS): The SDS contains critical information on hazards, handling, and disposal.

  • Review Chemical Properties: Identify if the compound is flammable, corrosive, reactive, or toxic.[1]

  • Consult Laboratory Records: Review experimental notes to understand the chemical's use and potential reaction byproducts.

  • Labeling: Ensure the primary container is clearly labeled with the full chemical name and any known hazards. Never use abbreviations or formulas on waste labels.[3][6]

Segregation and Collection of this compound Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[7][8] Do not mix this compound waste with incompatible waste streams.

Waste Streams:

  • Unused or Expired this compound: Collect the pure compound in its original or a compatible, labeled container.

  • Contaminated Solid Waste: This includes items like gloves, weigh boats, pipette tips, and contaminated absorbent materials. These should be collected in a designated, lined container.[9]

  • Contaminated Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and compatible liquid waste container. Segregate aqueous waste from organic solvent waste.[7] It is also common practice to separate halogenated from non-halogenated solvents.[10]

  • Spill Cleanup Debris: Materials used to clean up a this compound spill must be treated as hazardous waste and collected separately.[11][12][13]

Containerization and Storage

All waste must be stored in appropriate containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][14]

Protocol for Waste Storage:

  • Select Compatible Containers: Use containers made of material that will not react with or degrade from contact with this compound waste.[1] The original container is often the best choice for unused product.[14]

  • Proper Labeling: As soon as waste is first added, affix a hazardous waste tag provided by your institution's EHS department. The label must include the words "Hazardous Waste," the full chemical name(s) of all components, and the associated hazards.[8]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[2][14]

  • Use Secondary Containment: Liquid waste containers should be placed in a secondary container, such as a tray or tub, to contain any potential leaks.[2][14]

  • Adhere to Storage Limits: Do not exceed the maximum volume limits for your SAA, which is typically 55 gallons of hazardous waste or 1 quart of acutely hazardous (P-listed) waste.[6]

Quantitative Data for Laboratory Waste Management

The following table summarizes general quantitative guidelines for hazardous waste handling, compiled from various institutional safety protocols.

ParameterGuidelineSource(s)
Maximum SAA Volume 55 gallons of hazardous waste[6]
Acutely Hazardous Waste Limit 1 quart (liquid) or 1 kg (solid)[6]
Container Headspace Leave at least 1-inch or 10% of volume for expansion[8]
Empty Container Rinsing Triple-rinse with a suitable solvent[14]
First Rinse Volume Approximately 5-10% of the container's volume[14]
pH for Drain Disposal (if permissible) Between 5.0 and 12.5 (for specific, non-hazardous aqueous solutions only)[8]
Maximum Storage Time in SAA Up to 12 months (unless volume limits are reached sooner)[6]

Experimental Protocols

Protocol for Disposal of Empty Containers

Containers that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Initial Removal: Ensure the container is as empty as possible by normal methods.[14]

  • Triple Rinsing: Rinse the container three times with a solvent capable of removing the chemical residue. The first rinsate must be collected and disposed of as hazardous waste.[2][14] Subsequent rinses may also need to be collected, depending on the hazard level of the chemical.

  • Air Drying: Allow the container to air dry completely.[15]

  • Defacing Labels: Completely remove or obliterate all hazard labels from the container.[2][14]

  • Final Disposal: Dispose of the rinsed, dried, and defaced container in the appropriate laboratory glass or regular trash receptacle.[2]

Protocol for Spill Cleanup and Disposal

In the event of a this compound spill, immediate and correct action is required to mitigate exposure and contamination.

  • Alert Personnel and Control the Area: Notify others in the lab and restrict access to the spill area.[12]

  • Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Contain the Spill: Use absorbent materials from a spill kit to surround and cover the spill, working from the outside in.[12][13] For solid spills, gently cover and sweep to avoid raising dust.[13]

  • Collect Cleanup Debris: Carefully collect all contaminated absorbent materials, broken glass (using tongs or a scoop), and used PPE.[16]

  • Package and Label Waste: Place all spill debris into a designated hazardous waste container (e.g., a polyethylene bag inside a pail). Seal the container and label it as "Spill Debris" with the chemical name "this compound".[12]

  • Decontaminate: Clean the spill surface with an appropriate solvent or detergent solution.[12]

  • Arrange for Pickup: Contact your EHS department for disposal of the spill waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

G cluster_0 start Begin Disposal Process for this compound sds Locate and Review Safety Data Sheet (SDS) start->sds characterize Characterize Waste: - Pure Compound - Contaminated Solid - Contaminated Liquid sds->characterize segregate Segregate Waste Streams (No Mixing Incompatibles) characterize->segregate spill Spill Occurs characterize->spill Potential Event container Select Compatible, Sealed Waste Container segregate->container label Affix 'Hazardous Waste' Label with Full Chemical Name container->label store Store in Designated SAA with Secondary Containment label->store pickup Contact EHS for Waste Pickup store->pickup end Disposal Complete pickup->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_waste Collect Debris as Hazardous Spill Waste spill_cleanup->spill_waste spill_waste->container Package Separately

Caption: Logical workflow for the safe disposal of chemical waste this compound.

By following these procedures, researchers and laboratory professionals can ensure that chemical waste such as this compound is managed in a manner that is safe, environmentally responsible, and compliant with all regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PK 130
Reactant of Route 2
Reactant of Route 2
PK 130

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.